molecular formula C23H19ClF3NO3 B162358 Cyhalothrin CAS No. 68085-85-8

Cyhalothrin

Número de catálogo: B162358
Número CAS: 68085-85-8
Peso molecular: 449.8 g/mol
Clave InChI: ZXQYGBMAQZUVMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyhalothrin is a synthetic pyrethroid insecticide that mimics the structure and properties of naturally occurring pyrethrins . Its mechanism of action involves disrupting the nervous system of target organisms by binding to voltage-gated sodium channels in axonal membranes. This binding prevents channel closure, leading to prolonged sodium influx, nerve hyperexcitability, paralysis, and eventual death . This compound is a fast-acting axonic excitotoxin with notable knockdown properties, causing affected insects to rapidly cease feeding . Commercially important isomers include lambda-cyhalothrin and gamma-cyhalothrin, with the latter being twice as active on a weight-for-weight basis . In an agricultural context, this compound is used as a contact insecticide to control a broad spectrum of insect pests and spider mites on crops such as cotton, cereals, potatoes, and vegetables . It is not a systemic insecticide and remains on the treated surface . From an environmental research perspective, this compound is a common environmental pollutant with a half-life ranging from 17 to 110 days in water, posing risks to non-target aquatic organisms . Research into bioremediation strategies is ongoing, with studies demonstrating that specific bacterial strains, such as Bacillus thuringiensis strain ZS-19, can completely degrade this compound by cleaving its ester linkage and diaryl bond . This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGBMAQZUVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name LAMBDA-CYHALOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023997
Record name alpha-Cyhalothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Record name LAMBDA-CYHALOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name LAMBDA-CYHALOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.3
Record name LAMBDA-CYHALOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name LAMBDA-CYHALOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

68085-85-8, 91465-08-6
Record name Cyhalothrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68085-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyhalothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAMBDA-CYHALOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

49.2 °C
Record name LAMBDA-CYHALOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Intricate Dance of a Neurotoxin: A Technical Guide to Cyhalothrin's Mechanism of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular interactions between the pyrethroid insecticide cyhalothrin and voltage-gated sodium channels (VGSCs). This guide details the precise mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides novel visualizations of the underlying pathways, offering a critical resource for the fields of neurotoxicology, pharmacology, and insecticide development.

This compound, a potent Type II pyrethroid insecticide, exerts its neurotoxic effects by targeting the fundamental components of nerve impulse transmission: the voltage-gated sodium channels. These channels are responsible for the rising phase of the action potential in most electrically excitable cells.[1] By modulating the function of these channels, this compound disrupts normal nerve signaling, leading to paralysis and death in susceptible insects.[2]

Core Mechanism: A State-Dependent Sabotage of Channel Gating

The primary mechanism of action of this compound involves the disruption of the normal gating kinetics of VGSCs.[3][4] Unlike a simple channel blocker, this compound binds to the channel and stabilizes it in the open conformation.[5] This leads to two principal effects: a slowing of the channel's inactivation and a delay in its deactivation upon repolarization.[6][7] The result is a prolonged influx of sodium ions, leading to membrane depolarization and hyperexcitability of the neuron.[7]

A crucial feature of this compound's action is its state-dependency , with a preferential binding affinity for the open state of the sodium channel.[8][9] This "use-dependent" characteristic means that the insecticide's effect is more pronounced in active neurons where channels are frequently opening.[8] The presence of an α-cyano group in Type II pyrethroids like this compound is believed to contribute to a more stable binding to the open channel, resulting in a much slower decay of the sodium current compared to Type I pyrethroids.[6][10]

Biochemical and molecular modeling studies have identified two putative pyrethroid receptor sites, termed PyR1 and PyR2, on the insect sodium channel.[11][12] These sites are located in hydrophobic pockets formed by several transmembrane segments and linkers, and the binding of this compound to these sites is thought to allosterically modulate channel gating.[6][9]

Quantitative Analysis of this compound's Impact

The effects of this compound and other pyrethroids on VGSCs have been quantified using various electrophysiological techniques. The following table summarizes key parameters that characterize the potency and efficacy of these compounds.

CompoundChannel Type/OrganismParameterValueReference
λ-cyhalothrinRat Cerebrocortical NeuronsEC50 (Na+ influx)~1 µM[1]
DeltamethrinRat Cerebrocortical NeuronsEC50 (Na+ influx)~0.1 µM[1]
DeltamethrinBgNav1-1 (Cockroach)EC50 (% Modification)0.05 µM[6]
PermethrinBgNav1-1 (Cockroach)EC50 (% Modification)0.8 µM[6]

Note: Data for λ-cyhalothrin is often presented in the context of other pyrethroids, with deltamethrin being a frequently studied comparator due to its potent and characteristic Type II effects.

Visualizing the Molecular Mayhem

To better illustrate the complex interactions and processes involved, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Normal Action Potential cluster_1 Action Potential with this compound Resting Resting State (Closed) Depolarization Depolarization Resting->Depolarization Stimulus Opening VGSC Opening (Open State) Depolarization->Opening Na_Influx Na+ Influx Opening->Na_Influx This compound This compound Binding (Preferential to Open State) Opening->this compound AP_Peak Action Potential Peak Na_Influx->AP_Peak Inactivation Inactivation (Inactivated State) AP_Peak->Inactivation Repolarization Repolarization Inactivation->Repolarization Deactivation Deactivation (Return to Resting) Repolarization->Deactivation Deactivation->Resting Prolonged_Opening Prolonged VGSC Opening This compound->Prolonged_Opening Delayed_Inactivation Delayed Inactivation Prolonged_Opening->Delayed_Inactivation Slowed_Deactivation Slowed Deactivation Prolonged_Opening->Slowed_Deactivation Prolonged_Na_Influx Prolonged Na+ Influx Delayed_Inactivation->Prolonged_Na_Influx Slowed_Deactivation->Prolonged_Na_Influx Hyperexcitability Neuronal Hyperexcitability Prolonged_Na_Influx->Hyperexcitability Paralysis Paralysis Hyperexcitability->Paralysis

Figure 1: Signaling pathway of this compound's action on neuronal signaling.

G cluster_0 Cell Preparation & Channel Expression cluster_1 Two-Electrode Voltage Clamp cluster_2 Data Acquisition A Xenopus Oocyte Preparation B cRNA Injection (VGSC α and β subunits) A->B C Incubation & Channel Expression (2-4 days) B->C D Oocyte Placement in Recording Chamber C->D E Impale with Voltage & Current Electrodes D->E F Establish Voltage Clamp (Holding Potential ~ -120mV) E->F G Record Baseline Na+ Current (Depolarizing Pulse) F->G H Bath Application of this compound G->H I Record Modified Na+ Current (Observe Tail Current) H->I J Data Analysis (e.g., EC50 calculation) I->J

Figure 2: Experimental workflow for studying this compound's effects.

G Resting Resting (Closed) Open Open Resting->Open Activation (Depolarization) Open->Resting Deactivation (Repolarization) Inactivated Inactivated (Closed) Open->Inactivated Fast Inactivation Modified_Open Modified Open (this compound-Bound) Open->Modified_Open This compound Binding (High Affinity) Inactivated->Resting Recovery (Repolarization) Modified_Open->Resting Slowed Deactivation Modified_Open->Inactivated Slowed Inactivation

Figure 3: State-dependent binding model of this compound.

Key Experimental Protocols

The characterization of this compound's effects on VGSCs relies on sophisticated electrophysiological techniques. The primary methods employed are two-electrode voltage clamp (TEVC) on Xenopus oocytes and patch-clamp techniques on cultured neurons.

Two-Electrode Voltage Clamp (TEVC) Protocol

This technique is instrumental for studying ion channels expressed in a heterologous system, providing high-quality recordings of ionic currents.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

    • Synthesized complementary RNA (cRNA) encoding the specific VGSC α and β subunits of interest is injected into the oocytes.[6][13]

    • Oocytes are incubated for 2-5 days to allow for the expression of functional channels on the cell membrane.[6]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a specific recording solution (e.g., ND96).[6]

    • The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential, typically between -80 mV and -120 mV.[6]

    • To elicit sodium currents, the membrane is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 5-100 ms).[5][6]

  • Pyrethroid Application and Data Analysis:

    • After recording baseline currents, a solution containing this compound is perfused into the recording chamber.

    • To assess use-dependent effects, a train of short depolarizing pulses may be applied to increase the probability of channels being in the open state.[6]

    • The modification of the sodium current is observed as the appearance of a large, slowly decaying "tail current" upon repolarization.[6][11]

    • The percentage of modified channels can be calculated from the amplitude of the tail current relative to the peak sodium current.[6] Dose-response curves are generated by applying a range of this compound concentrations to determine the EC50.[6]

Patch-Clamp Electrophysiology Protocol

This technique allows for the recording of ionic currents from a small patch of membrane or the whole cell, providing high resolution of channel activity.

  • Cell Culture:

    • Primary neurons (e.g., from rodent cerebral cortex or dorsal root ganglia) are cultured on coverslips.[1][14]

  • Recording Configuration:

    • A glass micropipette with a specific tip resistance is filled with an internal solution and brought into contact with a neuron.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

    • The membrane patch within the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing control of the intracellular environment and recording of currents from the entire cell.[15][16]

  • Voltage-Clamp Recordings:

    • The cell membrane is held at a negative potential.

    • Step depolarizations are applied to activate the VGSCs and record the resulting sodium currents.

    • This compound is applied to the bath solution, and the effects on the sodium current kinetics (inactivation and deactivation) are recorded and analyzed.[14]

Conclusion

The mechanism of action of this compound on voltage-gated sodium channels is a multifaceted process characterized by state-dependent binding and a profound alteration of channel gating kinetics. This technical guide provides a foundational understanding of these interactions, supported by quantitative data, detailed experimental protocols, and clear visual representations. A thorough comprehension of this mechanism is paramount for the development of more selective and effective insecticides and for assessing the potential neurotoxic risks to non-target organisms. Further research, including high-resolution structural studies of the this compound-channel complex, will continue to illuminate the intricate details of this potent neurotoxin's activity.

References

The Critical Role of Stereochemistry in the Insecticidal Efficacy of Cyhalothrin Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalothrin, a synthetic pyrethroid insecticide, is a cornerstone of modern pest management strategies, valued for its broad-spectrum efficacy and rapid knockdown of target insects. However, the insecticidal activity of this compound is not a property of the molecule as a whole, but rather is intricately linked to its complex stereochemistry. Commercial formulations of this compound are available as different isomeric mixtures, namely this compound, lambda-cyhalothrin, and gamma-cyhalothrin, each possessing distinct biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound isomers and its profound impact on their insecticidal potency. We will delve into the quantitative differences in their activity, detail the experimental protocols used to assess their efficacy, and visualize the underlying molecular mechanisms and experimental workflows.

Stereochemistry of this compound Isomers

This compound possesses three chiral centers, giving rise to a total of eight possible stereoisomers. These isomers differ in the spatial arrangement of their atoms and can be categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific composition of these stereoisomers in a given formulation dictates its overall insecticidal activity.

  • This compound: The original technical-grade this compound is a mixture of all eight stereoisomers.

  • Lambda-cyhalothrin: This is a more refined formulation consisting of a racemic mixture of two enantiomers: the (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and the (R)-α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. Essentially, it is an enriched mixture of the most active diastereomers.

  • Gamma-cyhalothrin: This is the most potent formulation, consisting of a single, resolved isomer: the (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. This isomer is also known as the 1R, cis, αS isomer.[1]

The crucial determinant of insecticidal activity is the configuration at the 1R position of the cyclopropane ring.[2] Consequently, gamma-cyhalothrin, which is comprised solely of the most active isomer, is approximately twice as active on a weight-for-weight basis as lambda-cyhalothrin, which contains a 1:1 mixture of the active (1R) and inactive (1S) enantiomers.[2]

G Stereoisomers of this compound cluster_0 This compound (Mixture of 8 Stereoisomers) cluster_1 Lambda-Cyhalothrin (Racemic Mixture) cluster_2 Gamma-Cyhalothrin (Single Active Isomer) Isomer 1 Isomer 1 Isomer 2 Isomer 2 Isomer 3 Isomer 3 Isomer 4 Isomer 4 Isomer 5 Isomer 5 Isomer 6 Isomer 6 Isomer 7 Isomer 7 Isomer 8 Isomer 8 Active Enantiomer (1R) Active Enantiomer (1R) Inactive Enantiomer (1S) Inactive Enantiomer (1S) Most Active Isomer (1R, cis, αS) Most Active Isomer (1R, cis, αS) This compound (Mixture of 8 Stereoisomers) This compound (Mixture of 8 Stereoisomers) Lambda-Cyhalothrin (Racemic Mixture) Lambda-Cyhalothrin (Racemic Mixture) This compound (Mixture of 8 Stereoisomers)->Lambda-Cyhalothrin (Racemic Mixture) Purification Gamma-Cyhalothrin (Single Active Isomer) Gamma-Cyhalothrin (Single Active Isomer) Lambda-Cyhalothrin (Racemic Mixture)->Gamma-Cyhalothrin (Single Active Isomer) Resolution

Figure 1: Relationship between this compound Isomeric Formulations.

Quantitative Insecticidal Activity

The differential insecticidal activity of this compound isomers is evident in the lethal dose (LD50) and lethal concentration (LC50) values determined for various insect species. Gamma-cyhalothrin consistently demonstrates the highest potency. The following tables summarize available quantitative data.

Table 1: Comparative Toxicity of Lambda-cyhalothrin and Gamma-cyhalothrin to Aquatic Organisms

SpeciesIsomer96-hour LC50 (µg/L)Reference
Zebrafish (Brachydanio rerio)Lambda-cyhalothrin1.94[3][4]
Zebrafish (Brachydanio rerio)Gamma-cyhalothrin1.93[3][4]
Shrimp (Macrobrachium nipponense)Lambda-cyhalothrin0.04[3][4]
Shrimp (Macrobrachium nipponense)Gamma-cyhalothrin0.28[3][4]

Table 2: Insecticidal Activity of Lambda-cyhalothrin Against Various Insect Pests

Insect SpeciesBioassay MethodLC50 / LD50Reference
House fly (Musca domestica)Larval bioassay94.89 ppm[5]
Tobacco budworm (Heliothis virescens)Topical application0.03 - 1.5 ng/insect[6]
Tobacco cutworm (Spodoptera litura)Leaf dip method225 - 350 ppm[7]
28-spotted potato ladybird (Henosepilachna vigintioctomaculata)Adult contactLC10: 0.193 mg/L, LC20: 0.251 mg/L, LC40: 0.355 mg/L[8]

Note: The available literature provides limited direct comparative data for all three isomers against a wide range of terrestrial insect pests in a standardized format. The provided data is collated from various studies and methodologies may differ.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mode of action for all pyrethroid insecticides, including the this compound isomers, is the disruption of the nervous system of insects. They achieve this by targeting the voltage-gated sodium channels (VGSCs), which are transmembrane proteins essential for the initiation and propagation of action potentials in neurons.

Pyrethroids bind to a specific site on the alpha-subunit of the VGSC, causing the channel to remain open for an extended period. This leads to a persistent influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect. The stereochemistry of the this compound molecule is critical for its binding affinity to the VGSC, with the 1R, cis, αS isomer (gamma-cyhalothrin) exhibiting the optimal configuration for this interaction.

G Signaling Pathway of this compound Action This compound Isomer This compound Isomer Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) This compound Isomer->Voltage-Gated Sodium Channel (VGSC) Binds to α-subunit Prolonged Channel Opening Prolonged Channel Opening Voltage-Gated Sodium Channel (VGSC)->Prolonged Channel Opening Persistent Na+ Influx Persistent Na+ Influx Prolonged Channel Opening->Persistent Na+ Influx Membrane Depolarization Membrane Depolarization Persistent Na+ Influx->Membrane Depolarization Repetitive Nerve Firing Repetitive Nerve Firing Membrane Depolarization->Repetitive Nerve Firing Paralysis and Death Paralysis and Death Repetitive Nerve Firing->Paralysis and Death

Figure 2: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Protocols

The assessment of the insecticidal activity of this compound isomers relies on standardized bioassays. The following are detailed methodologies for two common experimental protocols.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled conditions of temperature, humidity, and photoperiod.

  • Insecticide Preparation: Prepare serial dilutions of the this compound isomers in a suitable solvent, typically acetone.

  • Application: Anesthetize adult insects (e.g., with carbon dioxide) and apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in clean containers with access to food and water. Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LD50 value (the dose required to kill 50% of the test population) using probit analysis.

Larval Bioassay

This method is commonly used to assess the toxicity of insecticides to the larval stages of insects.

  • Insect Rearing: Rear the target insect species to the desired larval instar (e.g., third instar) under controlled conditions.

  • Insecticide Preparation: Prepare a series of concentrations of the this compound isomers in a suitable carrier, such as water with a small amount of surfactant to ensure even dispersal.

  • Exposure:

    • Diet Incorporation Method: Incorporate the insecticide into the artificial diet of the larvae.

    • Leaf Dip Method: Dip leaves of a host plant into the insecticide solution, allow them to air dry, and then provide them to the larvae.

    • Direct Exposure Method (for aquatic larvae): Add the insecticide directly to the water in which the larvae are held.

  • Observation: Maintain the larvae under controlled conditions and record mortality at regular intervals.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality, and determine the LC50 value (the concentration required to kill 50% of the test population) using probit analysis.

G Experimental Workflow for Insecticidal Bioassay cluster_0 Preparation cluster_1 Application cluster_2 Observation & Analysis Insect Rearing Insect Rearing Topical Application Topical Application Insect Rearing->Topical Application Larval Bioassay Larval Bioassay Insect Rearing->Larval Bioassay Insecticide Dilution Insecticide Dilution Insecticide Dilution->Topical Application Insecticide Dilution->Larval Bioassay Mortality Assessment Mortality Assessment Topical Application->Mortality Assessment Larval Bioassay->Mortality Assessment Data Analysis (Probit) Data Analysis (Probit) Mortality Assessment->Data Analysis (Probit) LD50 / LC50 Determination LD50 / LC50 Determination Data Analysis (Probit)->LD50 / LC50 Determination

Figure 3: A generalized workflow for conducting insecticidal bioassays.

Conclusion

The stereochemistry of this compound is a critical determinant of its insecticidal activity. The progression from the racemic mixture of this compound to the enriched lambda-cyhalothrin and finally to the single, highly active isomer of gamma-cyhalothrin represents a significant advancement in pyrethroid technology. This refinement allows for lower application rates to achieve the same level of pest control, thereby reducing the environmental load of the insecticide. For researchers and professionals in drug development and pest management, a thorough understanding of the stereoselective action of this compound isomers is paramount for the development of more effective and environmentally benign insect control strategies. The continued investigation into the structure-activity relationships of pyrethroids will undoubtedly pave the way for the next generation of insecticides with enhanced efficacy and improved safety profiles.

References

Synthesis and chemical properties of lambda-cyhalothrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Chemical Properties of Lambda-cyhalothrin

Introduction

Lambda-cyhalothrin is a potent synthetic pyrethroid insecticide used extensively in agriculture and public health to control a wide spectrum of insect pests.[1][2] Pyrethroids are synthetic chemicals designed to mimic the insecticidal properties of naturally occurring pyrethrins from chrysanthemum flowers.[3][4] Lambda-cyhalothrin is a specific, more active isomeric form of cyhalothrin, developed to provide enhanced biological activity and stability.[5][6][7] It acts as a fast-acting neurotoxin in insects through both contact and ingestion, making it effective against pests such as aphids, caterpillars, and beetles.[1][2][8][9] Its mechanism involves the disruption of the nervous system by interfering with sodium channels, leading to paralysis and death.[3][8][9][10] This guide provides a detailed overview of its chemical properties, synthesis protocols, degradation pathways, and mechanism of action for researchers and scientific professionals.

Chemical and Physical Properties

Lambda-cyhalothrin is a solid substance, appearing colorless or beige with a mild odor.[5][8] It has very low solubility in water but is soluble in many organic solvents.[5][7] As a pyrethroid, it is characterized by high insecticidal activity, low mammalian toxicity when used as directed, and a low potential to contaminate groundwater due to its tendency to bind to soil.[3][10]

Physicochemical Data

The key physicochemical properties of lambda-cyhalothrin are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₃H₁₉ClF₃NO₃[11][12]
Molecular Weight 449.85 g/mol [11][12]
Physical State Colorless to beige solid[5][8]
Melting Point 49.2 °C[13]
Boiling Point 187-190 °C[13]
Water Solubility 0.005 mg/L (5 x 10⁻³ mg/L)[5]
Vapor Pressure 1.5 x 10⁻⁹ mm Hg at 20 °C[5]
Log P (Octanol/Water) 7.0[14][15]
CAS Number 91465-08-6[3][11][12]
Stereochemistry

This compound has three chiral centers, leading to multiple possible stereoisomers. Lambda-cyhalothrin is not a single isomer but a specific 1:1 racemic mixture of two of the most biologically active enantiomers of this compound: (S)-α-cyano-3-phenoxybenzyl-(Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate and (R)-α-cyano-3-phenoxybenzyl-(Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate.[3][7] This specific isomeric composition is what gives lambda-cyhalothrin its high insecticidal potency.[3][6]

Synthesis of Lambda-cyhalothrin

The commercial production of lambda-cyhalothrin is a multi-step process. A common and efficient method involves the synthesis of a cis-cyhalothrin mixture followed by an epimerization reaction to isolate the desired lambda-cyhalothrin isomers.

The overall synthesis can be broken down into two main stages:

  • Condensation Reaction: Formation of this compound oil by reacting an activated cyclopropanecarboxylic acid derivative (e.g., "Kungfuyl chloride") with 3-phenoxybenzaldehyde and a cyanide source.[16]

  • Epimerization and Isolation: Conversion of the inactive isomers within the this compound mixture to the desired active lambda-cyhalothrin isomers, followed by crystallization.[16][17]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Process cluster_products Products R1 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride P1 Condensation Reaction (Catalyst, Solvent: n-Hexane) R1->P1 R2 3-Phenoxybenzaldehyde R2->P1 R3 Sodium Cyanide R3->P1 I1 cis-Cyhalothrin Intermediate (Mixture of Isomers) P1->I1 Forms intermediate oil P2 Epimerization (Organic Amine, Sub-zero Temp) P3 Crystallization & Isolation P2->P3 Selective precipitation FP Lambda-cyhalothrin (High Purity) P3->FP I1->P2 Isomer conversion

Fig. 1: General synthesis pathway for Lambda-cyhalothrin.
Experimental Protocol: Epimerization of cis-Cyhalothrin

The following protocol is a representative procedure for the synthesis of lambda-cyhalothrin from a cis-cyhalothrin isomeric mixture, based on established industrial processes.[17][18]

Objective: To prepare high-purity lambda-cyhalothrin via base-catalyzed epimerization of cis-cyhalothrin.

Materials:

  • cis-Cyhalothrin oil (>96% purity, containing a mixture of isomers)

  • n-Hexane (solvent)

  • Diisopropylamine (base catalyst)

  • Isopropylamine (co-base)

  • Pure lambda-cyhalothrin crystals (for seeding)

  • Ice-salt mixture or cryo-cooler

  • Four-necked round-bottom flask equipped with a mechanical stirrer and thermometer

Procedure:

  • Reaction Setup: Charge a four-necked round-bottom flask with 225g of n-Hexane.

  • Addition of Starting Material: Add 125g of cis-cyhalothrin oil to the solvent with stirring.

  • Initial Cooling: Cool the reaction mixture to between -5°C and -10°C using an ice-salt bath.

  • Addition of Catalyst: Add 0.5 moles of Diisopropylamine and 0.35 moles of Isopropylamine (as a co-base) to the cooled mixture.

  • Deep Cooling: Continue cooling the reaction mass to a target temperature of -20°C.

  • Seeding: Once the target temperature is reached and maintained for 30 minutes, seed the reaction mass with 12g of pure lambda-cyhalothrin crystals (>95% purity) to initiate selective crystallization of the desired isomer.

  • Epimerization and Crystallization: Maintain the reaction mixture at -20°C to -30°C with continuous stirring for 24-36 hours. During this time, the equilibrium will shift, and the desired lambda-cyhalothrin isomer will crystallize out of the solution.

  • Isolation: Filter the resulting solid product from the cold reaction mixture.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove impurities and residual solvent.

  • Drying: Dry the final product under vacuum to yield high-purity lambda-cyhalothrin.

Chemical Reactivity and Degradation

Lambda-cyhalothrin is stable to light but can be degraded under certain environmental conditions, primarily through hydrolysis and photodegradation.[3][6]

Hydrolysis

Hydrolysis of lambda-cyhalothrin is highly dependent on pH. It is stable in acidic and neutral conditions. However, under alkaline conditions (pH 9), it degrades with a half-life of approximately 7 days.[3][6] The primary pathway for hydrolysis is the cleavage of the ester bond, which is a common degradation route for pyrethroids.[6][19]

Photodegradation

Sunlight accelerates the degradation of lambda-cyhalothrin in both water and soil.[3] The photodegradation process involves several pathways, including ester bond cleavage, decarboxylation, and reductive dehalogenation of the trifluoromethyl group.[4][20]

Degradation_Pathway cluster_parent Parent Compound cluster_pathways Degradation Pathways cluster_products Primary Degradation Products LC Lambda-cyhalothrin P1 Hydrolysis (Alkaline pH) LC->P1 P2 Photodegradation (Sunlight) LC->P2 DP1 Ester Cleavage Products (Acid and Alcohol Moieties) P1->DP1 Breaks ester bond P2->DP1 Breaks ester bond DP2 Decarboxylation Products P2->DP2 DP3 Dehalogenation Products P2->DP3

Fig. 2: Major degradation pathways for Lambda-cyhalothrin.
Environmental Fate Summary

ConditionHalf-Life / RateReference(s)
Hydrolysis (pH 9) ~7 days[3][6]
Hydrolysis (pH 5, 7) Stable[3][6]
Plant Surfaces ~5 days[3]
Aerobic Soil 22 to 83 days[14]

Mechanism of Action

Lambda-cyhalothrin, like all pyrethroids, is an axonic excitotoxin that targets the nervous system of insects.[3] Its primary mode of action is the disruption of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[1][3][5]

The insecticide binds to the sodium channel protein, preventing it from closing after activation.[3] This leads to a persistent influx of sodium ions into the neuron, causing uncontrolled nerve firing (hyperexcitability). The continuous nerve stimulation results in paralysis and, ultimately, the death of the insect.[1][3][8] This rapid disruption of nerve function is responsible for the characteristic "knockdown" effect of pyrethroids.[3]

Mechanism_of_Action cluster_normal Normal Nerve Function cluster_disrupted Function Disrupted by Lambda-cyhalothrin NerveSignal Nerve Signal Arrives NaChannelOpen Sodium Channel Opens NerveSignal->NaChannelOpen NaInflux Na+ Ions Enter Cell NaChannelOpen->NaInflux Repolarize Channel Closes, Nerve Repolarizes NaInflux->Repolarize LC Lambda-cyhalothrin Binds to Channel NaChannelStaysOpen Sodium Channel Remains Open LC->NaChannelStaysOpen ContinuousInflux Continuous Na+ Influx NaChannelStaysOpen->ContinuousInflux Hyperexcitation Hyperexcitation & Paralysis ContinuousInflux->Hyperexcitation

Fig. 3: Mechanism of Lambda-cyhalothrin on insect sodium channels.

Analytical Methods

The analysis of lambda-cyhalothrin, particularly for residue detection in environmental and agricultural samples, commonly employs chromatographic techniques.

  • Gas Chromatography (GC): Often coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for high sensitivity and specificity in quantifying residues in various matrices.[21]

  • High-Performance Liquid Chromatography (HPLC): Used for separating lambda-cyhalothrin isomers and for quantification, often with UV or mass spectrometry detection.

  • Infrared (IR) Spectroscopy: Mid-infrared (MIR) spectroscopy has been explored as a rapid, non-destructive method for the qualitative analysis of lambda-cyhalothrin residues on produce like cabbage.[22]

Experimental Workflow: Residue Analysis

A typical workflow for determining pesticide residues in a food sample is outlined below.

Analysis_Workflow Start Sample Collection (e.g., Vegetables, Soil) Homogenize Homogenization Start->Homogenize Extract Solvent Extraction (e.g., QuEChERS) Homogenize->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Analyze Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analyze End Data Quantification & Reporting Analyze->End

Fig. 4: General workflow for pesticide residue analysis.

Toxicological Data

Lambda-cyhalothrin is highly toxic to insects and aquatic life, but moderately toxic to mammals.[2][5][9][13] Its high toxicity to non-target organisms like bees and fish necessitates careful application to minimize environmental impact.[3][5][9]

Test Organism & RouteValue (LD₅₀ / LC₅₀)Toxicity ClassReference(s)
Rat (oral) 56 mg/kgHigh[3]
Rat (dermal) 632 mg/kg (male), 696 mg/kg (female)Moderate[5]
Rat (inhalation, 4h) 0.175 - 0.315 mg/LModerate[5]
Birds (oral) >3920 mg/kgLow[5]
Fish 0.078 - 2.3 µg/LVery High[5]
Aquatic Invertebrates 0.0023 - 3.3 µg/LVery High[5]
Honeybees (contact) 0.051 µ g/bee Very High[5]
Honeybees (oral) 0.97 µ g/bee Very High[5]

Conclusion

Lambda-cyhalothrin remains a significant tool in pest management due to its high efficacy and rapid action. A thorough understanding of its synthesis, particularly the stereoselective epimerization process, is crucial for its efficient production. Its chemical properties, including its pH-dependent degradation and susceptibility to photodegradation, dictate its environmental fate and inform best practices for its application. While effective, its high toxicity to non-target aquatic organisms and pollinators underscores the importance of responsible use and adherence to environmental safety guidelines to mitigate unintended ecological consequences. Future research may focus on developing more targeted delivery systems, such as microencapsulation, to enhance its safety profile while maintaining its potent insecticidal activity.

References

The Journey of Cyhalothrin in Soil: A Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the environmental behavior of the pyrethroid insecticide, cyhalothrin, reveals a complex interplay of chemical and biological processes that dictate its persistence and breakdown in the soil. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the environmental fate and degradation pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its transformation processes.

This compound, a synthetic pyrethroid insecticide, is widely utilized in agriculture to control a broad spectrum of insect pests. Its efficacy is attributed to its neurotoxic action, which disrupts the normal functioning of the insect nervous system.[1][2] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent fate and potential impact. This guide synthesizes current knowledge on the degradation of this compound in the soil matrix, a critical environmental compartment.

Degradation of this compound in Soil: A Two-Pronged Attack

The dissipation of this compound in soil is governed by both abiotic and biotic degradation mechanisms.[3][4] Abiotic processes, primarily photolysis and hydrolysis, contribute to its breakdown, particularly on exposed soil surfaces.[5] However, the principal driver of this compound degradation in most soil environments is microbial activity.[3][5]

Biotic Degradation: A diverse array of soil microorganisms, including bacteria and fungi, have been shown to be capable of degrading this compound.[2][3][6] These microorganisms utilize the pesticide as a carbon and nitrogen source, breaking it down into less complex and often less toxic compounds.[7] The primary enzymatic reaction in the microbial degradation of this compound is the cleavage of the ester bond, a common pathway for pyrethroid metabolism.[2] This initial step yields two primary metabolites: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and a cyanohydrin derivative which can be further transformed to 3-phenoxybenzoic acid.[2][5][8] These initial degradation products are then susceptible to further microbial attack, leading to hydroxylation and eventual mineralization to carbon dioxide.[5]

Abiotic Degradation: Sunlight can induce the photodegradation of this compound on the soil surface, with studies showing a half-life of less than 30 days under sunlight exposure.[5][9] Hydrolysis, the chemical breakdown by reaction with water, is significantly influenced by pH. This compound is relatively stable in acidic to neutral conditions but undergoes more rapid hydrolysis under alkaline (high pH) conditions.[1][9]

The persistence of this compound in soil, often expressed as its half-life (the time it takes for 50% of the initial amount to degrade), is highly variable and dependent on a range of environmental factors. These include soil type, organic matter content, temperature, and moisture levels.[5][10][11] Generally, conditions that favor microbial activity, such as warmer temperatures and adequate moisture, lead to faster degradation rates.[10][12]

Quantitative Insights into this compound Dissipation

To provide a clear comparative overview, the following tables summarize the quantitative data on the half-life of this compound and its isomers under various soil and environmental conditions as reported in the scientific literature.

Table 1: Half-life of this compound in Soil under Aerobic Conditions

Soil TypeTemperature (°C)Half-life (days)Reference
Sandy Loam2022[5]
Loamy Sand2082[5]
Sandy Loam1056[5]
Japanese Upland (Volcanic Ash)20~100[5]
Representative SoilNot Specified30 (range 28-84)[9][13]
Field StudyNot Specified~9[9][13]

Table 2: Influence of Application Rate and Environmental Conditions on this compound Half-life in Sandy Loam Soil

ConditionHalf-life (days)Reference
Standard Rate (20°C)22[5]
Higher Rate (500 g/ha, 20°C)42[5]
Flooded Conditions (20°C)74[5]

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its study in soil.

Cyhalothrin_Degradation_Pathway This compound This compound Ester_Cleavage Ester Cleavage (Microbial Hydrolysis) This compound->Ester_Cleavage Metabolite_A 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)- 2,2-dimethylcyclopropanecarboxylic acid Ester_Cleavage->Metabolite_A Metabolite_B 3-Phenoxybenzyl cyanohydrin Ester_Cleavage->Metabolite_B Mineralization Mineralization (CO2) Metabolite_A->Mineralization Metabolite_C 3-Phenoxybenzoic acid Metabolite_B->Metabolite_C Hydroxylation Hydroxylation Metabolite_C->Hydroxylation Hydroxylation->Mineralization

Figure 1: Simplified degradation pathway of this compound in soil.

Soil_Degradation_Workflow Soil_Collection Soil Collection and Sieving Spiking Spiking with this compound Soil_Collection->Spiking Incubation Incubation under Controlled Conditions (Temperature, Moisture) Spiking->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction of This compound and Metabolites Sampling->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, HPLC) Cleanup->Analysis Quantification Quantification and Data Analysis Analysis->Quantification Half_life Half-life Calculation Quantification->Half_life

Figure 2: Experimental workflow for a soil degradation study.

Experimental Protocols for Studying this compound Degradation in Soil

The following outlines a generalized experimental protocol for assessing the degradation of this compound in soil, based on methodologies cited in the literature.

1. Soil Collection and Preparation:

  • Objective: To obtain a representative soil sample for the experiment.

  • Procedure:

    • Collect topsoil (0-15 cm depth) from a site with no recent pesticide application history.

    • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.

    • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

2. Soil Spiking and Incubation:

  • Objective: To introduce a known concentration of this compound to the soil and maintain it under controlled environmental conditions.

  • Procedure:

    • Prepare a stock solution of analytical grade this compound in a suitable organic solvent (e.g., acetone).

    • Add the spiking solution to the soil to achieve the desired initial concentration. The amount of solvent should be minimal and allowed to evaporate completely.

    • Adjust the moisture content of the treated soil to a specific level, typically a percentage of its water-holding capacity.

    • Place a known weight of the treated soil into incubation vessels (e.g., glass flasks).

    • Incubate the samples in the dark at a constant temperature. For studies involving photolysis, a light source simulating sunlight is used.[5]

    • Maintain the soil moisture content throughout the incubation period by periodic addition of deionized water.

3. Soil Sampling and Extraction:

  • Objective: To collect soil samples at different time points and extract this compound and its metabolites.

  • Procedure:

    • At predetermined time intervals, collect triplicate soil samples from the incubation vessels.

    • Extract the soil samples with an appropriate organic solvent or solvent mixture (e.g., acetonitrile, ethyl acetate).[3] This is often done using techniques like sonication or shaking.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the soil pellet to ensure complete recovery.

    • Combine the supernatants for each sample.

4. Sample Cleanup:

  • Objective: To remove interfering substances from the soil extract before instrumental analysis.

  • Procedure:

    • Concentrate the extracted solvent under a gentle stream of nitrogen.

    • Perform a cleanup step, if necessary, using techniques such as solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).

5. Instrumental Analysis:

  • Objective: To identify and quantify the concentration of this compound and its degradation products.

  • Procedure:

    • Analyze the cleaned-up extracts using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer).[3][6]

    • Prepare calibration standards of this compound and its known metabolites to quantify their concentrations in the soil samples.

6. Data Analysis:

  • Objective: To determine the degradation kinetics and half-life of this compound.

  • Procedure:

    • Plot the concentration of this compound versus time.

    • Fit the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50).

Conclusion

The environmental fate of this compound in soil is a dynamic process influenced by a combination of biotic and abiotic factors. While it has the potential for persistence under certain conditions, microbial degradation is a key mechanism for its dissipation. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate any potential adverse effects. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the fields of environmental science and pesticide development.

References

Toxicological profile of cyhalothrin on non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Cyhalothrin on Non-Target Organisms

Introduction

This compound is a synthetic pyrethroid insecticide, a class of chemicals engineered to mimic the insecticidal properties of naturally occurring pyrethrins found in Chrysanthemum flowers.[1] It is a broad-spectrum, non-systemic insecticide with rapid contact and stomach action, utilized extensively in agriculture to control a wide array of pests on crops like cotton, cereals, and vegetables, as well as in public health applications.[1][2][3]

This compound exists as several stereoisomers due to its multiple chiral centers. The most common commercial formulations are lambda-cyhalothrin, which is an enriched mixture of the most active isomers, and gamma-cyhalothrin, which is the single most biologically active isomer.[2][4] Consequently, gamma-cyhalothrin is expected to be approximately twice as toxic as lambda-cyhalothrin.[5][6] Due to their lipophilic nature, cyhalothrins have a low water solubility and a high octanol-water partition coefficient (Kow), causing them to bind strongly to soil and organic matter.[7][8]

While effective against target pests, the broad-spectrum nature of this compound raises significant concerns about its impact on non-target organisms, which are crucial for ecological balance. This guide provides a comprehensive toxicological profile of this compound, focusing on its effects on aquatic organisms, birds, mammals, and beneficial insects. It summarizes quantitative toxicity data, details relevant experimental protocols, and illustrates key mechanisms and workflows.

Mechanism of Action

Like other pyrethroids, this compound is a potent neurotoxin.[1][4] Its primary mode of action involves the disruption of the normal functioning of the nervous system.[1][9] this compound targets the voltage-gated sodium channels in the axonal membranes of nerve cells.[1][10] It binds to these channels, preventing their closure after an action potential has been initiated.[1][10] This leads to a prolonged influx of sodium ions into the axon, causing repetitive nerve impulses, which result in paralysis and ultimately the death of the organism.[1][9]

start This compound Exposure bind Binds to Voltage-Gated Sodium (Na+) Channels start->bind Absorption & Distribution prevent_close Prevents Channel Closure bind->prevent_close prolong_influx Prolonged Influx of Na+ Ions into Axon prevent_close->prolong_influx repetitive_fire Repetitive Nerve Firing & Membrane Depolarization prolong_influx->repetitive_fire paralysis Paralysis repetitive_fire->paralysis death Death paralysis->death acclimate Acclimation of Test Organisms prep Preparation of Test Solutions (Range of Concentrations) acclimate->prep expose Exposure Period (e.g., 48h, 96h, 14d) prep->expose observe Observation of Endpoints (Mortality, Immobilization, Clinical Signs) expose->observe analyze Statistical Analysis observe->analyze determine Determination of Toxicity Value (LC50, EC50, LD50) analyze->determine

References

An In-depth Technical Guide to the Physical and Chemical Properties of Gamma-Cyhalothrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-cyhalothrin is a highly active synthetic pyrethroid insecticide, valued for its broad-spectrum efficacy against a wide range of agricultural pests.[1] As the most insecticidally active isomer of cyhalothrin, its physical and chemical properties are critical determinants of its environmental fate, biological activity, and formulation development.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of gamma-cyhalothrin, details of standard experimental protocols for their determination, and visual representations of its mode of action, synthesis, and metabolic pathways.

Chemical Identity

Gamma-cyhalothrin is the single, most biologically active stereoisomer of this compound.[1] It is chemically defined as (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate. The molecule possesses three chiral centers, leading to the possibility of eight stereoisomers; however, the commercial product is specifically the 1R, 3R, αS, Z-isomer, which confers its high insecticidal potency.

IdentifierValue
IUPAC Name [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
CAS Number 76703-62-3
Molecular Formula C₂₃H₁₉ClF₃NO₃
Molar Mass 449.85 g/mol
Chemical Class Pyrethroid Ester Insecticide
IRAC MoA Class 3A

Physical Properties

The physical properties of gamma-cyhalothrin influence its application, persistence, and transport in the environment. It is a colorless to off-white solid with a mild odor. Key quantitative physical properties are summarized in the table below.

PropertyValueConditions
Melting Point 55.6 °C
Boiling Point Decomposes before boilingAtmospheric Pressure
Degradation Point 245 °C
Vapor Pressure 3.45 x 10⁻⁴ mPaat 20 °C
Density 1.32 g/mLat 20 °C
Solubility in Water 0.0021 mg/L (2.1 µg/L)at 20 °C, pH 7
Solubility in Organic Solvents >500 g/LAcetone, Methanol, Ethyl Acetate, Toluene at 20°C

Chemical Properties

The chemical properties dictate the stability, reactivity, and environmental fate of gamma-cyhalothrin. Its stability is notably pH-dependent.

PropertyValueConditions
Octanol-Water Partition Coefficient (log Kow) 4.96at 20 °C, pH 7
Henry's Law Constant 0.0221 Pa m³/molat 25 °C
Aqueous Hydrolysis (DT₅₀) 136 daysat 20 °C, pH 7
Stableat pH 5
1.1 daysat pH 9
Soil Photolysis (DT₅₀) Non-persistent
Water-Sediment (DT₅₀) 34.5 days

Experimental Protocols

The determination of the physicochemical properties of pesticides like gamma-cyhalothrin is governed by standardized international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point/Melting Range (OECD 102)

This guideline describes methods such as the capillary tube method (in a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).[2][3][4][5] For a crystalline solid like gamma-cyhalothrin, a sample is heated at a controlled rate, and the temperature range from the beginning of melting to complete liquefaction is recorded.[6]

Boiling Point (OECD 103)

As gamma-cyhalothrin decomposes before boiling, this property is determined through methods that can also measure vapor pressure, such as the dynamic method, or through thermal analysis (DTA/DSC).[7][8][9][10][11] These methods detect the temperature at which decomposition initiates.

Vapor Pressure (OECD 104)

For substances with low vapor pressure, methods like the gas saturation method or effusion methods (Knudsen cell, isothermal thermogravimetry) are employed.[12][13][14][15] A carrier gas is passed over the substance at a known rate, and the amount of substance transported is quantified to calculate the vapor pressure.

Water Solubility (OECD 105)

For poorly soluble substances like gamma-cyhalothrin, the column elution method is appropriate.[16][17][18][19] Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is measured continuously until a plateau is reached, which represents the water solubility.[20]

Octanol-Water Partition Coefficient (OECD 107, 117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. The Shake Flask Method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[21][22][23] For compounds with high log Kow values like gamma-cyhalothrin, the HPLC method (OECD 117) is often preferred.[21][23][24] This method correlates the retention time of the substance on a reverse-phase column with the known log Kow values of reference compounds.

Hydrolysis as a Function of pH (OECD 111)

To determine the rate of abiotic hydrolysis, sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with gamma-cyhalothrin and incubated in the dark at a constant temperature.[25][26][27][28][29] Samples are analyzed at various time intervals to determine the concentration of the parent compound and identify major degradation products.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for quantifying gamma-cyhalothrin in experimental samples involves reverse-phase HPLC with UV detection.

  • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[30]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid.[30] For example, an isocratic mobile phase of acetonitrile-water (80:20, v/v) can be used.[1]

  • Flow Rate: Approximately 1.0 - 1.25 mL/min.[1][30]

  • Detection: UV detector set to a wavelength of 230 nm or 277 nm.[1][30]

  • Quantification: Based on an external standard curve prepared from analytical standards of gamma-cyhalothrin.[30]

Mandatory Visualizations

Mode of Action: Sodium Channel Modulation

Gamma-cyhalothrin, like other pyrethroids, exerts its neurotoxic effect by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[31] It binds to the channel protein, preventing its normal inactivation. This leads to a prolonged influx of sodium ions, causing persistent membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.[31][32]

Mode_of_Action cluster_membrane Nerve Cell Membrane cluster_states Na_Channel Voltage-Gated Sodium Channel (VGSC) Prolonged_Influx Prolonged Na+ Influx Na_Channel->Prolonged_Influx modification prevents inactivation Resting Resting State (Closed) Open Open State (Activated) Resting->Open opens Inactivated Inactivated State (Closed) Open->Inactivated inactivates (normal) Inactivated->Resting resets Depolarization Membrane Depolarization Depolarization->Resting triggers GammaCy Gamma- This compound GammaCy->Na_Channel binds to Repetitive_Firing Repetitive Nerve Firing Prolonged_Influx->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Caption: Mode of action of gamma-cyhalothrin on voltage-gated sodium channels.

Stereoselective Synthesis Workflow

The commercial production of gamma-cyhalothrin is a stereoselective process designed to isolate the most active isomer from a mixture of this compound diastereomers.[1] The process involves key steps of chlorination, esterification, and crystallization.[1]

Synthesis_Workflow Start 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)- 2,2-dimethylcyclopropanecarboxylic acid AcidChloride Acid Chloride Intermediate Start->AcidChloride Chlorination IsomerMix Mixture of This compound Isomers AcidChloride->IsomerMix Alcohol alpha-cyano-3- phenoxybenzyl alcohol Alcohol->IsomerMix Esterification (+ Cyanide Source) Epimerization Controlled Epimerization IsomerMix->Epimerization FinalProduct Gamma-Cyhalothrin (Crystallized) Epimerization->FinalProduct Crystallization of least soluble diastereomer

Caption: Stereoselective synthesis pathway for gamma-cyhalothrin.

Mammalian Metabolism and Degradation Pathway

In mammals, gamma-cyhalothrin is rapidly metabolized and eliminated.[33][34] The primary metabolic reactions are the cleavage of the ester bond by carboxylesterases and oxidation by cytochrome P450 enzymes.[30][33] This detoxification process results in more polar, water-soluble metabolites that are excreted primarily in the urine and feces.[30] Key metabolites include cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA).[35]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_metabolites Primary Metabolites cluster_phase2 Phase II Metabolism GC Gamma-Cyhalothrin Hydrolysis Ester Hydrolysis (Carboxylesterases) GC->Hydrolysis Oxidation Oxidation (Cytochrome P450) GC->Oxidation CFMP CFMP (Acid Moiety) Hydrolysis->CFMP PBA 3-PBA (Alcohol Moiety) Hydrolysis->PBA Hydroxylated Hydroxylated Metabolites Oxidation->Hydroxylated Conjugation Conjugation (e.g., Glucuronidation) CFMP->Conjugation PBA->Conjugation Hydroxylated->Conjugation Excretion Excretion (Urine & Feces) Conjugation->Excretion

References

The Evolution of Precision Pest Control: A Technical Guide to Synthetic Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic pyrethroids represent a cornerstone of modern insecticide development, evolving from the natural insecticidal esters of pyrethrum flowers into a diverse class of potent, broad-spectrum neurotoxicants. This technical guide provides a comprehensive overview of the history, chemical evolution, and mechanism of action of synthetic pyrethroid insecticides. We trace their development from the early, photolabile first-generation compounds to the highly stable and potent subsequent generations. Detailed methodologies for key toxicological and neurophysiological experiments are presented to provide a practical framework for research and development. Quantitative data on mammalian toxicity, insecticidal efficacy, and environmental persistence are summarized in comparative tables. Furthermore, this guide utilizes Graphviz diagrams to visually articulate the core signaling pathways, experimental workflows, and the historical progression of this critical class of insecticides.

Introduction: From Flower to Photostability

The journey of synthetic pyrethroids begins with the long-recognized insecticidal properties of pyrethrum, the extract from the flowers of Tanacetum cinerariaefolium (formerly Chrysanthemum cinerariaefolium).[1][2] For centuries, powdered chrysanthemum flowers were used to control insect pests.[1] The active components, known as pyrethrins, were first isolated and their structures elucidated in the 1920s by Hermann Staudinger and Leopold Ružička.[3][4] While effective, natural pyrethrins suffered from significant limitations, including high production costs and rapid degradation in sunlight, which restricted their use in agriculture.[1]

This spurred the quest for synthetic analogues with enhanced stability and potency. The breakthrough came in 1949 with the synthesis of allethrin , the first synthetic pyrethroid, by Milton S. Schechter and his team.[2][5][6] This marked the dawn of the pyrethroid era, leading to the development of successive generations of insecticides with progressively improved characteristics.

The Generations of Synthetic Pyrethroids: A Chemical Arms Race

The development of synthetic pyrethroids can be categorized into distinct generations, each characterized by significant advancements in chemical structure, photostability, and insecticidal activity.

  • First Generation (1960s): These early compounds, including allethrin , tetramethrin , and resmethrin , were more active than natural pyrethrins but retained their susceptibility to degradation by sunlight.[3][7] Their use was largely confined to indoor applications.[8]

  • Second Generation (1970s): This era saw the development of the first photostable pyrethroids, revolutionizing agricultural pest control.[3][9] Key compounds like permethrin , cypermethrin , and deltamethrin were substantially more resistant to light and air, allowing for effective field application.[1][3] A significant innovation during this period was fenvalerate , the first commercial pyrethroid lacking the traditional cyclopropane ring structure.[2][3]

  • Third and Fourth Generations: Subsequent research focused on refining the molecular structure to further increase potency and broaden the spectrum of activity. This led to compounds like lambda-cyhalothrin and beta-cyfluthrin .[3] A notable development was the creation of non-ester pyrethroids, such as etofenprox , which possess a unique ether linkage, conferring different metabolic and environmental properties.[2][10][11]

A crucial structural distinction that arose is the classification into Type I and Type II pyrethroids. Type II pyrethroids contain an α-cyano group on the 3-phenoxybenzyl alcohol moiety, which significantly increases their insecticidal potency and alters their toxicological profile in mammals, often leading to a different poisoning syndrome.[3][12][13]

Pyrethroid_Development_Timeline cluster_0 Natural Pyrethrins cluster_1 First Generation (Photolabile) cluster_2 Second Generation (Photostable) cluster_3 Third/Fourth Generations Pyrethrum Flowers Pyrethrum Flowers (Chrysanthemum cinerariaefolium) Allethrin Allethrin (1949) Pyrethrum Flowers->Allethrin Structural Elucidation Tetramethrin Tetramethrin (1965) Resmethrin Resmethrin (1967) Permethrin Permethrin (1973) Resmethrin->Permethrin Increased Photostability Cypermethrin Cypermethrin (Type II) Permethrin->Cypermethrin Addition of α-cyano group Fenvalerate Fenvalerate (Non-cyclopropane) Permethrin->Fenvalerate Structural Modification Deltamethrin Deltamethrin (Type II) Lambda-cyhalothrin Lambda-cyhalothrin Deltamethrin->Lambda-cyhalothrin Further Refinement Etofenprox Etofenprox (Non-ester) Fenvalerate->Etofenprox Non-ester Development Beta-cyfluthrin Beta-cyfluthrin

Figure 1: Historical Development of Synthetic Pyrethroids.

Mechanism of Action: Targeting the Insect Nervous System

The primary target of synthetic pyrethroids is the voltage-gated sodium channel in the neuronal membranes of insects.[3][14] These channels are critical for the propagation of action potentials along the axon.

Signaling Pathway:

  • A nerve impulse arrives, causing the activation gate of the sodium channel to open.

  • Sodium ions (Na+) flow into the neuron, leading to depolarization and the propagation of the action potential.

  • Normally, the channel's inactivation gate closes rapidly, and the activation gate closes upon repolarization, stopping the influx of sodium.

  • Pyrethroids bind to the sodium channel protein and inhibit the closure of the channel.[3][12]

  • This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and a persistent depolarization of the nerve membrane.[14]

  • The neuron is unable to repolarize, resulting in a state of hyperexcitability, followed by paralysis and eventual death of the insect.[3] This is often observed as a rapid "knockdown" effect.[9]

Type II pyrethroids cause a more prolonged channel opening compared to Type I compounds.[15] They can also interact with other ion channels, such as voltage-gated chloride channels, contributing to their distinct toxicological effects.[12]

Pyrethroid_Mode_of_Action cluster_Normal Normal Nerve Function cluster_Pyrethroid Action of Pyrethroid NerveImpulse Nerve Impulse NaChannelOpen Na+ Channel Opens NerveImpulse->NaChannelOpen NaInflux Na+ Influx NaChannelOpen->NaInflux Pyrethroid Pyrethroid Binds to Channel NaChannelOpen->Pyrethroid Depolarization Depolarization (Action Potential) NaInflux->Depolarization NaChannelClose Na+ Channel Inactivates Depolarization->NaChannelClose Repolarization Repolarization NaChannelClose->Repolarization ChannelModification Modification of Na+ Channel (Closure Prevented) Pyrethroid->ChannelModification ProlongedInflux Prolonged Na+ Influx ChannelModification->ProlongedInflux RepetitiveFiring Repetitive Firing & Persistent Depolarization ProlongedInflux->RepetitiveFiring Paralysis Paralysis & Death RepetitiveFiring->Paralysis Topical_Application_Workflow start Start rearing Insect Rearing (Controlled Conditions) start->rearing anesthetize Anesthetize Insects (CO2 or Chilling) rearing->anesthetize prep Prepare Dosing Solutions (Serial Dilutions in Acetone) apply Topical Application (0.1-1.0 µL on Thorax) prep->apply anesthetize->apply observe Incubate & Observe (24h with Food Source) apply->observe record Record Mortality observe->record analyze Probit Analysis (Calculate LD50) record->analyze end End analyze->end

References

Cyhalothrin's Effect on the Insect Nervous System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalothrin, a potent synthetic pyrethroid insecticide, exerts its primary neurotoxic effects by targeting voltage-gated sodium channels in the insect nervous system. As a Type II pyrethroid, characterized by the presence of an α-cyano group, this compound induces a prolonged modification of sodium channel gating, leading to persistent depolarization of the neuronal membrane, hyperexcitation, paralysis, and eventual death of the insect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. While the primary focus is on the interaction with voltage-gated sodium channels, potential secondary targets, including voltage-gated calcium and chloride channels, as well as GABA receptors, are also discussed.

Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channel Gating

The principal target of this compound is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the initiation and propagation of action potentials in insect neurons.[1][2][3][4] this compound binds to the open state of the VGSC, stabilizing it and inhibiting both deactivation (closing) and inactivation.[2][3][4] This disruption of the normal gating kinetics results in a persistent influx of sodium ions, leading to a prolonged "tail current" following membrane depolarization.[2][3]

The consequence of this sustained sodium influx is a state of hyperexcitability in the neuron, characterized by repetitive firing of action potentials in response to a single stimulus. Ultimately, the neuron is unable to repolarize, leading to a complete loss of electrical signaling, paralysis, and death of the insect.[5] The presence of the α-cyano group in Type II pyrethroids like this compound is associated with a much slower decay of the tail currents compared to Type I pyrethroids, contributing to their higher potency.[3]

Signaling Pathway of this compound-Induced Neurotoxicity

Cyhalothrin_Signaling_Pathway cluster_neuron Insect Neuron This compound This compound VGSC_Open Open Voltage-Gated Sodium Channel (VGSC) This compound->VGSC_Open Binds to and stabilizes the open state VGSC_Closed Closed/Inactivated VGSC VGSC_Open->VGSC_Closed Inactivates/ Deactivates Repolarization Repolarization VGSC_Open->Repolarization Inhibits Na_Influx Sustained Na+ Influx VGSC_Open->Na_Influx Allows Action_Potential Action Potential (Depolarization) VGSC_Closed->Action_Potential Ready for next AP Action_Potential->VGSC_Open Opens Repolarization->VGSC_Closed Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Hyperexcitation Neuronal Hyperexcitation (Repetitive Firing) Membrane_Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

This compound's primary mechanism of action on the insect neuron.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data regarding the toxicity and electrophysiological effects of this compound and other representative Type II pyrethroids on insects and their neurons.

Table 1: Toxicity of Lambda-Cyhalothrin to Various Insect Species
Insect SpeciesLife StageExposure RouteMetricValueReference
Musca domestica (House Fly)2nd Instar LarvaeTopicalLC5094.89 ppm[6]
Riptortus pedestris3rd Instar NymphsTopicalLC502.680 mg/L[7]
Apis mellifera (Honey Bee)LarvaeAcuteLD500.058 µ g/larva [8]
Apis mellifera (Honey Bee)LarvaeChronicLD500.040 µ g/larva [8]
Mythimna separata--LC20-[9]
Mythimna separata--LC50-[9]
Channa punctatus (for comparison)-In vivo-More potent AChE inhibitor than cypermethrin[10]
Table 2: Electrophysiological Effects of Type II Pyrethroids on Insect Voltage-Gated Sodium Channels
PyrethroidInsect/Cell TypeConcentrationEffect on Tail CurrentQuantitative ChangeReference
DeltamethrinCockroach Neurons10⁻⁸ to 5x10⁻⁶ MInduces TTX-sensitive inward currentPeaks at +10 mV, reverses at +60 mV[1]
DeltamethrinCockroach Neurons-Single-channel activityShort events (1-10 ms, 1.5 pA), and long events (seconds)[1]
DeltamethrinExpressed Cockroach VGSC-Tail Current DecayOrder of magnitude slower than Type I pyrethroids[2][3]
DeltamethrinExpressed Mosquito VGSC-Dose-response on channel modification-[2]

Experimental Protocols

Patch-Clamp Electrophysiology of Insect Neurons

This protocol describes a general approach for whole-cell patch-clamp recording from cultured or acutely isolated insect neurons to study the effects of this compound on voltage-gated sodium channels.

3.1.1. Neuron Preparation

  • Neuronal Culture: Aseptically dissect central nervous system (CNS) ganglia (e.g., thoracic or abdominal ganglia) from the insect of interest (e.g., cockroach, Periplaneta americana).

  • Mechanically and enzymatically dissociate the ganglia to obtain a single-cell suspension.

  • Plate the neurons on a suitable substrate (e.g., poly-L-lysine coated glass coverslips) in an appropriate culture medium.

  • Maintain the cultures in an incubator at a temperature suitable for the specific insect species.

3.1.2. Electrophysiological Recording

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.2-7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.4 with KOH.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record voltage-gated sodium currents using a voltage-clamp amplifier.

  • Voltage Protocol for Tail Currents:

    • Hold the neuron at a hyperpolarized potential (e.g., -100 mV).

    • Apply a series of short depolarizing pulses (e.g., to 0 mV for 10 ms) to activate the sodium channels. For Type II pyrethroids, a train of pulses may be necessary to observe channel modification.[2][3]

    • Repolarize the membrane to the holding potential and record the slowly decaying tail current.

  • Drug Application: Apply this compound at various concentrations to the bath via a perfusion system and record the changes in the sodium current and tail current characteristics.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A Dissect Insect CNS Ganglia B Dissociate to Single Neurons A->B C Culture Neurons on Coverslip B->C F Transfer Coverslip to Recording Chamber C->F D Prepare External and Internal Solutions E Pull and Fill Patch Pipette G Form Giga-ohm Seal E->G F->G H Establish Whole-Cell Configuration G->H I Apply Voltage-Clamp Protocol H->I J Record Baseline Sodium Currents I->J K Apply this compound J->K L Record Modified Sodium Currents K->L M Measure Tail Current Kinetics L->M N Analyze Dose-Response Relationship M->N Multi_Target_Effects cluster_targets Neuronal Targets cluster_effects Cellular Effects This compound This compound VGSC Voltage-Gated Sodium Channel (Primary Target) This compound->VGSC Directly Modulates Depolarization Prolonged Depolarization VGSC->Depolarization Causes VGCC Voltage-Gated Calcium Channel (Secondary Effect) Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Leads to GABA_R GABA Receptor (Indirect Effect) Altered_Inhibition Disrupted Inhibitory Neurotransmission GABA_R->Altered_Inhibition Depolarization->VGCC Activates Depolarization->Altered_Inhibition Disrupts Neurotoxicity Overall Neurotoxicity Depolarization->Neurotoxicity Ca_Influx->Neurotoxicity Altered_Inhibition->Neurotoxicity

References

Bioaccumulation Potential of Cyhalothrin in Aquatic Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of cyhalothrin, a synthetic pyrethroid insecticide, in aquatic ecosystems. This compound, including its isomers lambda-cyhalothrin and gamma-cyhalothrin, is widely used in agriculture and public health, leading to its potential entry into aquatic environments. Due to its high lipophilicity, this compound has a propensity to accumulate in the tissues of aquatic organisms, posing a risk to both the organisms themselves and higher trophic levels, including humans. This document synthesizes quantitative data on bioaccumulation, details experimental protocols for its assessment, and explores the biochemical pathways involved in its metabolism and toxicity.

Quantitative Bioaccumulation Data

The bioaccumulation of this compound is typically quantified using the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF measures the accumulation of a chemical from water alone, while BAF considers all routes of exposure, including diet.[1] These values are crucial for assessing the environmental risk of this compound.

Table 1: Bioconcentration Factors (BCF) of Lambda-Cyhalothrin in Various Fish Species

SpeciesBCF Value (Whole Body)Exposure ConcentrationDurationReference
Unspecified Fish Species2,240Not specifiedNot specified[2]
Clarias batrachus (Catfish)1,660 - 2,240Not specifiedNot specified[3]
Oreochromis mossambicus (Tilapia)Not specified1.3 µg/L (LC50)Not specified[4]
Cyprinus carpio (Common Carp)Not specified1.62 µg/L (96h LC50)96 hours[5]

Table 2: Tissue-Specific Accumulation of Lambda-Cyhalothrin in Fish

SpeciesTissueConcentrationExposure DetailsReference
Channa punctatusLiverSignificant decrease in total lipids after 5 days0.02 ppm for 30 days[6]
Channa punctatusMuscleSignificant decrease in total lipids after 5 days0.02 ppm for 30 days[6]
Cirrhinus mrigalaGillHistopathological changes0.3 ppb and 0.6 ppb for 10 days[7]
Cirrhinus mrigalaLiverHistopathological changes0.3 ppb and 0.6 ppb for 10 days[7]
Oreochromis niloticusGillHistopathological changes1.5 and 3.0 ppb[8]
Oreochromis niloticusLiverHistopathological changes0.75, 1.5, and 3.0 ppb[8]
Astyanax lacustrisLiverDecreased hepatocyte and nuclear volume10.3 µg/L for up to 12 days[9]

Table 3: Toxicity of Gamma-Cyhalothrin to Aquatic Invertebrates

Species48-hour EC50Test TypeReference
Daphnia magna2.50 x 10⁻³ mg/L (Technical Grade)Acute[10]
Daphnia magna8.04 x 10⁻⁴ mg/L (Emulsifiable Concentrate)Acute[10]

Experimental Protocols

Bioaccumulation Study in Fish (Modified OECD 305 Guideline)

The Organization for Economic Co-operation and Development (OECD) Guideline 305 provides a framework for assessing the bioaccumulation of chemicals in fish. A typical study design involves an uptake phase followed by a depuration phase.

Objective: To determine the Bioconcentration Factor (BCF) of this compound in a selected fish species.

Test Organism: A species with a low fat content and a size that allows for easy handling and tissue sampling, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

Apparatus:

  • Flow-through or semi-static exposure system with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Glass aquaria of appropriate size for the test fish.

  • System for delivering a constant concentration of this compound to the test aquaria.

  • Analytical instrumentation for quantifying this compound in water and fish tissue (e.g., GC-MS).

Procedure:

  • Acclimation: Fish are acclimated to the test conditions for at least two weeks.

  • Uptake Phase:

    • Fish are exposed to a constant, sublethal concentration of this compound in the water for a period of 28 to 60 days.

    • Water samples are collected regularly to monitor the this compound concentration.

    • A subset of fish is sampled at predetermined time points to measure the concentration of this compound in their tissues.

  • Depuration Phase:

    • The remaining fish are transferred to clean, this compound-free water.

    • Fish are sampled at intervals to measure the rate of elimination (depuration) of this compound from their tissues.

  • Data Analysis:

    • The BCF is calculated as the ratio of the concentration of this compound in the fish tissue (at steady-state) to the concentration in the water.

    • Uptake and depuration rate constants are also determined.

G cluster_workflow Bioaccumulation Study Workflow (OECD 305) acclimation Acclimation of Test Fish uptake Uptake Phase (Exposure to this compound) acclimation->uptake 2 weeks depuration Depuration Phase (Transfer to Clean Water) uptake->depuration 28-60 days analysis Tissue & Water Analysis (GC-MS) uptake->analysis Regular Sampling depuration->analysis Regular Sampling calculation BCF Calculation analysis->calculation

Bioaccumulation study workflow based on OECD 305.
Analytical Method for this compound in Fish Tissue (GC-MS/MS)

Accurate quantification of this compound in fish tissue is critical for bioaccumulation studies. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for this purpose.[11]

Sample Preparation:

  • Homogenization: Fish tissue (e.g., muscle, liver) is homogenized to a uniform consistency. For fatty tissues, grinding with dry ice can be effective.[12]

  • Extraction: The homogenized tissue is extracted with an organic solvent. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[13]

    • A known weight of the homogenized sample (e.g., 5 g) is placed in a centrifuge tube.

    • Acetonitrile is added as the extraction solvent.

    • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

    • The mixture is shaken vigorously and then centrifuged.

  • Clean-up: The supernatant (acetonitrile layer) is subjected to dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like lipids.

    • An aliquot of the extract is transferred to a tube containing sorbents such as primary secondary amine (PSA) and C18.

    • The mixture is vortexed and centrifuged.

  • Final Extract Preparation: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., iso-octane) for GC-MS/MS analysis.

GC-MS/MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for pyrethroid analysis (e.g., HP-5ms).

  • Injection: Splitless injection mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A gradient program to separate this compound isomers from other compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electron Impact (EI).

G cluster_analytical Analytical Workflow for this compound in Fish Tissue homogenization Homogenization of Fish Tissue extraction QuEChERS Extraction (Acetonitrile) homogenization->extraction cleanup Dispersive SPE (PSA, C18) extraction->cleanup Supernatant analysis GC-MS/MS Analysis (MRM Mode) cleanup->analysis Cleaned Extract quantification Quantification analysis->quantification

Analytical workflow for determining this compound in fish tissue.

Signaling Pathways and Metabolic Biotransformation

The bioaccumulation of this compound is influenced by the organism's ability to metabolize and eliminate the compound. In fish, the liver is the primary site of biotransformation.[14][15] Exposure to this compound can also induce oxidative stress, triggering cellular defense mechanisms.

Metabolic Pathways in the Liver

The metabolism of pyrethroids like this compound in fish primarily involves oxidative and hydrolytic pathways, followed by conjugation.[15]

  • Phase I Metabolism:

    • Oxidation: Cytochrome P450 (CYP450) enzymes play a crucial role in oxidizing this compound, making it more water-soluble. Studies have shown that exposure to lambda-cyhalothrin can alter the activity of CYP450 enzymes in fish liver.[16]

    • Hydrolysis: Carboxylesterases can cleave the ester linkage of this compound, a major detoxification step in mammals. However, fish generally have lower carboxylesterase activity compared to mammals, contributing to their higher sensitivity to pyrethroids.[14]

  • Phase II Metabolism:

    • Conjugation: The metabolites from Phase I reactions are often conjugated with endogenous molecules like glucuronic acid or sulfate by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This further increases their water solubility and facilitates excretion. Glutathione S-transferases (GSTs) are also involved in the detoxification process.

G cluster_metabolism This compound Metabolism in Fish Liver This compound This compound (Lipophilic) PhaseI Phase I Metabolism This compound->PhaseI Oxidation Oxidation (CYP450) PhaseI->Oxidation Hydrolysis Hydrolysis (Carboxylesterases) PhaseI->Hydrolysis PhaseII Phase II Metabolism Oxidation->PhaseII Hydrolysis->PhaseII Conjugation Conjugation (GST, UGT, SULT) PhaseII->Conjugation Metabolites Polar Metabolites (Water-Soluble) Conjugation->Metabolites Excretion Excretion Metabolites->Excretion

Simplified metabolic pathway of this compound in fish liver.
Oxidative Stress and the Nrf2-Keap1 Signaling Pathway

Exposure to this compound can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress in aquatic organisms.[17] The Nrf2-Keap1 pathway is a key cellular defense mechanism against oxidative stress.[18]

  • Under normal conditions: The transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation.

  • Under oxidative stress: ROS can modify cysteine residues on Keap1, causing it to release Nrf2.

  • Nrf2 Activation: Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

  • Antioxidant Gene Expression: This leads to the increased expression of protective enzymes such as Glutathione S-transferase (GST), heme oxygenase-1 (HO-1), and others, which help to neutralize ROS and mitigate cellular damage.

G cluster_nrf2 Nrf2-Keap1 Oxidative Stress Response Pathway cluster_nucleus Nrf2-Keap1 Oxidative Stress Response Pathway This compound This compound Exposure ROS Increased ROS (Oxidative Stress) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant Gene Expression (GST, HO-1, etc.) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE Binds to

Nrf2-Keap1 pathway activation by this compound-induced oxidative stress.

Conclusion

This compound exhibits a significant potential for bioaccumulation in aquatic organisms, particularly in fish and invertebrates. Its high lipophilicity drives its partitioning into biological tissues, and its toxicity is exacerbated in fish due to their less efficient metabolic detoxification pathways compared to mammals. The liver plays a central role in the biotransformation of this compound through Phase I and Phase II metabolic reactions. However, exposure can also overwhelm these defense mechanisms, leading to oxidative stress and cellular damage, which can be mediated by signaling pathways such as the Nrf2-Keap1 system.

The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the bioaccumulation potential of this compound. This information is critical for conducting accurate environmental risk assessments and for developing strategies to mitigate the potential impacts of this widely used insecticide on aquatic ecosystems. Further research is warranted to expand the database on BAFs across a wider range of species and to further elucidate the intricate molecular mechanisms underlying this compound's toxicity and metabolism in non-target aquatic organisms.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Cyhalothrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide designed to mimic the insecticidal properties of naturally occurring pyrethrins from Chrysanthemum cinerariifolium flowers.[1] As a class, pyrethroids are engineered for enhanced stability in sunlight and longer residual activity, making them cost-effective for agricultural and public health applications.[1][2] this compound is a potent, broad-spectrum insecticide and acaricide that acts as a fast-acting neurotoxin in target organisms.[2][3] It is utilized to control a wide variety of pests, including Lepidoptera, Hemiptera, Diptera, and Coleoptera, in crops such as cotton, cereals, vegetables, and potatoes.[1][2] This guide provides a detailed overview of the molecular structure, stereochemistry, physicochemical properties, and mode of action of this compound, with a focus on its active isomers, lambda-cyhalothrin and gamma-cyhalothrin.

Molecular Structure and Stereochemistry

This compound is a carboxylic ester with the chemical formula C₂₃H₁₉ClF₃NO₃ and a molar mass of 449.85 g·mol⁻¹.[1][4] Its structure is derived from the formal condensation of 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol.[4]

The molecule possesses multiple chiral centers and a double bond, resulting in significant stereoisomerism.[3][5] Specifically, there are three chiral centers—two on the cyclopropane ring and one at the α-cyano carbon of the alcohol moiety—leading to a total of eight possible stereoisomers.[5] The insecticidal activity is almost exclusively associated with the isomers having a (1R)-cis configuration in the cyclopropanecarboxylic acid portion and an (S)-configuration at the α-cyano carbon.[1]

Key Isomers: Lambda-cyhalothrin and Gamma-cyhalothrin

Commercial this compound products are primarily based on two specific, refined isomeric compositions:

  • Lambda-cyhalothrin: This is a racemic 1:1 mixture of the most biologically active enantiomer pair.[1][3] It consists of (R)-α-cyano-3-phenoxybenzyl (1S)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate and its mirror image, (S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate.[1] It was developed to concentrate the insecticidal activity while being more economical to produce than a single isomer.[1]

  • Gamma-cyhalothrin: This formulation consists of only the single most active stereoisomer, (S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate.[1][3] As a pure, single isomer, gamma-cyhalothrin is approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis.[1]

The relationship between the parent compound and its active isomers is a critical aspect of its development and application.

G This compound This compound (Mixture of 8 Stereoisomers) Lambda Lambda-cyhalothrin (Racemic mixture of 2 active enantiomers) This compound->Lambda Isomeric Refinement Inactive Other Inactive Isomers This compound->Inactive Gamma Gamma-cyhalothrin (Single most active isomer) Lambda->Gamma Isomeric Purification

Figure 1: Isomeric relationship of this compound products.

Physicochemical and Toxicological Properties

The properties of this compound dictate its environmental fate, biological activity, and handling requirements. Pure this compound is a colorless solid, while the technical-grade product often appears as a yellow-brown viscous liquid.[4] It has very low solubility in water but is highly soluble in organic solvents like acetone, methanol, toluene, and hexane.[1]

Data Tables

The following tables summarize key quantitative data for this compound and its primary isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₃H₁₉ClF₃NO₃[1]
Molar Mass 449.85 g·mol⁻¹[1]
Appearance Colorless solid (pure); Yellow-brown viscous liquid (technical)[4]
Melting Point 49.2 °C[1]
Boiling Point Decomposes before boiling (at 275 °C)[1][4]
Water Solubility 0.005 mg/L (at 20 °C)[1]
log P (Octanol-Water Partition Coefficient) 5.5[1]
Vapor Pressure (Lambda-cyhalothrin) 1.5 x 10⁻⁹ mm Hg (at 20°C)[6]
Stability Stable to light; slowly hydrolyzed in water at pH 7-9.[4]

Table 2: Acute Toxicity Data for Lambda-cyhalothrin

Test OrganismRouteValue (LD₅₀ / LC₅₀)Reference(s)
Rat (male) Oral79 mg/kg[6]
Rat (female) Oral56 mg/kg[6]
Rat (male) Dermal632 mg/kg[6]
Rat (female) Dermal696 mg/kg[6]
Mouse Oral19.9 mg/kg[6]
Fish (general) -Highly Toxic (LC₅₀ = 0.078-2.3 µg/L)[6]
Aquatic Invertebrates -Highly Toxic (EC₅₀ = 0.0023-3.3 µg/L)[6]
Birds -Low Toxicity (LD₅₀ > 3920 mg/kg)[6]
Honeybees ContactHighly Toxic (Fatal dose as low as 0.04 µ g/bee )[1]

Mode of Action: Sodium Channel Modulation

The primary insecticidal action of this compound, like other pyrethroids, is the disruption of normal nerve function.[1] It is classified as an axonic excitotoxin.[1]

Signaling Pathway
  • Normal Nerve Impulse: In a resting neuron, voltage-gated sodium channels (VGSCs) are closed. Upon stimulation, these channels open, allowing an influx of sodium ions (Na⁺). This influx causes membrane depolarization, propagating an action potential along the axon.[7][8] Immediately after, the channels inactivate and then close, allowing the membrane to repolarize.[7]

  • This compound Interference: this compound binds to a unique site on the α-subunit of the VGSC.[7][9] This binding prevents the channel from closing and inactivating properly after it has been activated.[1][7]

  • Result: The prolonged opening of the sodium channels leads to a persistent influx of Na⁺, causing continuous and uncontrolled nerve firing (hyperexcitation).[6][10][11] This state of constant depolarization ultimately leads to paralysis and death of the insect.[6][7] Lambda-cyhalothrin has also been shown to affect voltage-gated calcium and chloride channels, contributing to its neurotoxicity.[12][13]

G cluster_0 Normal Neuronal Signaling cluster_1 This compound-Induced Toxicity Stimulus Stimulus OpenChannel VGSC Opens Stimulus->OpenChannel Depolarization Influx Influx OpenChannel->Influx Na+ ions enter ActionPotential ActionPotential Influx->ActionPotential Propagates signal CloseChannel VGSC Inactivates & Closes ActionPotential->CloseChannel Repolarization RestingState Resting State CloseChannel->RestingState This compound This compound ModChannel Modified VGSC (Prolonged Opening) This compound->ModChannel Binds to VGSC α-subunit PersistentInflux Persistent Na+ Influx ModChannel->PersistentInflux Hyperexcitation Repetitive Nerve Firing PersistentInflux->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Figure 2: Signaling pathway of this compound's action on voltage-gated sodium channels (VGSCs).

Experimental Protocols

Synthesis of this compound (General Commercial Process)

The commercial production of this compound is a multi-step chemical synthesis. While specific industrial protocols are proprietary, the general pathway is well-established.[3] A similar, well-documented protocol for the pyrethroid cypermethrin provides a model for the key reaction steps.[14]

  • Preparation of Acid Chloride Intermediate: The process begins with the synthesis of the key acid intermediate, cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylic acid. This is then converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride.

  • Formation of Cyanohydrin: In a separate reaction vessel, 3-phenoxybenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN), to form an intermediate cyanohydrin in situ.[14] This reaction must be handled with extreme caution due to the high toxicity of cyanide.

  • Esterification: The acid chloride intermediate is then added to the cyanohydrin solution. This undergoes an esterification reaction to form the this compound molecule, containing a mixture of several stereoisomers.[3]

  • Isomer Separation/Refinement (for Lambda/Gamma-cyhalothrin): To produce lambda-cyhalothrin, the mixture of isomers undergoes a specialized crystallization process. This process selectively isolates the desired enantiomer pair (the most active isomer and its mirror image), while the unwanted isomers are recycled.[1] Further purification would be required to isolate the single active isomer for gamma-cyhalothrin.

Residue Analysis in Environmental Samples

The standard method for quantifying this compound residues in crops, soil, and water involves solvent extraction, sample clean-up, and chromatographic analysis.[2][4]

  • Extraction:

    • The sample matrix (e.g., homogenized crop material, soil) is blended with an organic solvent, such as a mixture of hexane and acetone or dichloromethane.[4][15]

    • An internal standard is added prior to extraction to correct for recovery losses.[16]

    • The organic extract is separated from the solid and aqueous phases.

  • Clean-up:

    • The crude extract contains co-extractives that can interfere with analysis. A clean-up step is essential.

    • This is commonly achieved using solvent-solvent partitioning followed by solid-phase extraction (SPE) column chromatography.[4]

    • SPE cartridges (e.g., C8 or Florisil) are used to retain interfering compounds while allowing the this compound to be eluted with a specific solvent mixture (e.g., hexane:acetone).[15][16]

  • Analysis:

    • The cleaned-up extract is concentrated and analyzed using Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds like this compound.[2][4]

    • Confirmation of residue identity is performed using Gas Chromatography-Mass Spectrometry (GC-MS).[4] Alternatively, High-Performance Liquid Chromatography (HPLC) with a UV detector can be used.[15]

  • Quantification:

    • The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known concentration standard, corrected for the recovery of the internal standard.[16] The limit of determination is typically in the range of 0.005-0.01 mg/kg for crops and soil.[2]

G Sample Sample Collection (Crop, Soil, Water) Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction (e.g., Hexane/Acetone) Spike->Extract Filter Filtration / Centrifugation Extract->Filter Partition Solvent-Solvent Partitioning Filter->Partition SPE Solid-Phase Extraction (SPE) Clean-up Partition->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate Analyze Instrumental Analysis (GC-ECD or HPLC-UVD) Concentrate->Analyze Confirm Confirmation (GC-MS) Analyze->Confirm Quantify Data Processing & Quantification Analyze->Quantify Confirm->Quantify

Figure 3: Experimental workflow for this compound residue analysis.
Mammalian Metabolism and Toxicology Assessment

Studies to determine the metabolic fate and toxicity of this compound are critical for human safety assessment.

  • Administration: Radiolabelled this compound (e.g., with ¹⁴C) is administered to laboratory animals, typically rats, via a single oral dose.[4] Different labels on the acid and alcohol portions of the molecule can be used to trace the fate of each fragment after hydrolysis.[4]

  • Sample Collection: Urine, feces, and blood are collected at timed intervals (e.g., up to 7 days) to monitor excretion and systemic levels.[4] Tissues, particularly fat, may be analyzed at the end of the study to assess bioaccumulation.[4]

  • Metabolite Analysis:

    • Radioactivity in the collected samples is quantified to determine the rates of absorption and excretion.

    • Metabolites are separated from the parent compound using techniques like Thin-Layer Chromatography (TLC).[4]

    • The identity of major metabolites is confirmed using Mass Spectrometry (MS).[4]

  • Key Findings: In mammals, this compound is variably absorbed (48-80%) after oral administration.[4][6] The absorbed portion is rapidly and extensively metabolized, primarily through the hydrolysis of the ester linkage.[17][18] The resulting acid and alcohol fragments undergo further oxidation and are excreted as conjugates in the urine and feces.[17] Very little unchanged this compound is found in urine, and elimination is rapid, with most of the dose excreted within 48 hours.[4] This rapid metabolism and clearance contribute to the relatively lower toxicity of pyrethroids in mammals compared to insects.[18][19]

Conclusion

This compound is a highly effective synthetic pyrethroid insecticide whose potency is intrinsically linked to its specific stereochemistry. The commercial development of refined isomeric mixtures, lambda-cyhalothrin and gamma-cyhalothrin, has maximized its insecticidal efficacy. Its mode of action as a potent sodium channel modulator leads to rapid neurotoxicity in target pests. While highly toxic to insects and aquatic life, its rapid metabolism in mammals via ester hydrolysis results in lower systemic toxicity. The established analytical protocols for residue detection and toxicological assessment are crucial for ensuring its safe and effective use in agriculture and public health.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Cyhalothrin Residues in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyhalothrin, a synthetic pyrethroid insecticide, is widely utilized in agriculture to control a broad spectrum of pests. Due to its potential for runoff from agricultural fields, monitoring its residues in water sources is crucial for environmental protection and ensuring water quality. This document provides detailed application notes and protocols for the analytical determination of this compound residues in water, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein encompass various chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with different detection systems.

Analytical Methods Overview

The determination of this compound residues in water typically involves a two-step process: sample preparation to extract and concentrate the analyte from the water matrix, followed by instrumental analysis for detection and quantification. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable results. The two primary methods for extracting this compound from water are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This traditional technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Hexane is a commonly used solvent for extracting this compound.[1]

  • Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to adsorb the analyte from the water sample. The analyte is then eluted with a small volume of an organic solvent. This method is effective for concentrating the analyte and removing interfering substances.[2][3][4] Common sorbents for pyrethroid analysis include graphitized carbon-based materials.[5][6]

Instrumental Analysis Techniques

Following extraction, the concentrated sample is analyzed using chromatographic techniques.

  • Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It is often coupled with highly sensitive detectors:

    • Electron Capture Detector (ECD): GC-ECD is particularly sensitive to halogenated compounds like this compound and can achieve low detection limits.[2][7]

    • Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, enabling confident identification and quantification of the analyte.[1][2][8] Negative Ion Chemical Ionization (NICI) mode can enhance sensitivity for certain compounds.[1][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile compounds. For this compound analysis, reverse-phase HPLC is commonly employed.

    • Diode Array Detector (DAD): HPLC-DAD allows for the detection of analytes based on their UV-Vis absorbance.[9][10]

    • Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers excellent sensitivity and selectivity, making it a powerful tool for trace residue analysis.[5][11]

Quantitative Data Summary

The performance of various analytical methods for this compound determination in water is summarized in the tables below. These tables provide a comparative overview of key validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

Table 1: Gas Chromatography (GC) Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MS (NICI)LLE with Hexane0.05 pg/µL (injected)10 ng/L70-120≤20[8]
GC-MSSPE2.0 - 6.0 ng/L->70-[2]
GC-MS/MSSPE0.5 - 1.0 ng/L->70-[2]
GC-ECDSPE1-5 ng/g (converted)2.5-10 ng/g (converted)--[6]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-DADLLE with Acetone-n-hexane--97.93 - 103.02<4[12]
HPLC-DAD-0.002%0.01%102.70.30 - 0.379[9][10]
LC-MS/MSSPE<10 ng/L-70-120<13.7[5][13]

Experimental Protocols

This section provides detailed protocols for the extraction and analysis of this compound in water samples.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on methods described for the extraction of pyrethroids from water.[2][4][5]

Materials:

  • Water sample (1 L)

  • Graphitized carbon-based SPE cartridges

  • Methanol, HPLC grade

  • Methylene chloride, HPLC grade

  • Trifluoroacetic acid anhydride

  • Nitrogen gas for evaporation

  • Glass fiber filters (0.7 µm)

Procedure:

  • Filter the water sample through a 0.7 µm glass fiber filter to remove suspended particles.[5]

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[3][4]

  • Load the filtered water sample (1 L) onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[5]

  • After loading, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for about 1 hour.[3][4]

  • Elute the trapped this compound from the cartridge. A common elution solvent is a mixture of methylene chloride and methanol (e.g., 80:20 v/v) acidified with trifluoroacetic acid anhydride (0.2%).[5] Typically, two fractions are collected: an initial elution with 1.5 mL of methanol followed by 13 mL of the acidified mixture.[5]

  • Combine the eluted fractions and concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane for GC analysis, acetonitrile/water for HPLC analysis) to a final volume of 1 mL for instrumental analysis.[5]

SPE_Workflow cluster_prep Sample Preparation Sample 1 L Water Sample Filter Filter (0.7 µm) Sample->Filter Load Load Sample (20 mL/min) Filter->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Elute Elute this compound (Organic Solvent) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in 1 mL (Analysis Solvent) Concentrate->Reconstitute Analysis Analysis Reconstitute->Analysis To GC or HPLC Analytical_Workflow cluster_main General Analytical Workflow cluster_gc GC Analysis cluster_hplc HPLC Analysis Prepared_Sample Prepared Sample Extract (from SPE or LLE) GC_Injection Inject into GC Prepared_Sample->GC_Injection HPLC_Injection Inject into HPLC Prepared_Sample->HPLC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation GC_Detection Detection (MS or ECD) GC_Separation->GC_Detection Data_Analysis Data Analysis (Identification & Quantification) GC_Detection->Data_Analysis HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection Detection (DAD or MS/MS) HPLC_Separation->HPLC_Detection HPLC_Detection->Data_Analysis Results Report Results Data_Analysis->Results

References

Application Note: HPLC-Based Quantification of Lambda-cyhalothrin in Commercial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

[AN-LC001]

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of lambda-cyhalothrin in various formulations using High-Performance Liquid Chromatography (HPLC). This method is demonstrated to be simple, reliable, and practical for routine analysis.[1][2][3]

Lambda-cyhalothrin is a potent pyrethroid insecticide widely used in agriculture.[1][2] Accurate quantification of the active ingredient in commercial formulations is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for this purpose, providing good linearity and precision.[4] This method is particularly advantageous over Gas Chromatography (GC) as it avoids the potential for isomerization of lambda-cyhalothrin during analysis.[4]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the sample and standard preparation, as well as the HPLC analysis.

Materials and Reagents
  • Lambda-cyhalothrin reference standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Methanol (HPLC grade)

  • Dichloromethane

  • Acetone

  • Glacial Acetic Acid

  • Dicyclohexyl phthalate (internal standard)

  • Volumetric flasks (50 mL, 100 mL)

  • Pipettes

  • Syringes

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[1][2]

  • C18 analytical column (e.g., Agilent C18, Phenomenex C18).[1][2][5]

  • Ultrasonic bath

  • Analytical balance

Preparation of Standard Solutions
  • Stock Standard Solution (0.1%): Accurately weigh a certified reference material (CRM) of lambda-cyhalothrin to prepare a 0.05% concentration and transfer it into a 50 mL volumetric flask.[1] Add approximately 20 mL of the mobile phase (e.g., acetonitrile/water 85:15 v/v), and sonicate for 10 minutes in an ultrasonic bath.[1] Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[1] Mix thoroughly.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.0025% to 0.0500%.[1] A suggested concentration range is 0.0025%, 0.0075%, 0.0125%, 0.0250%, and 0.0500%.[1]

  • Filter a portion of each working standard solution through a 0.45 µm syringe filter into an autosampler vial before injection.[1]

Preparation of Sample Solutions
  • For Emulsifiable Concentrate (EC) Formulations: Accurately weigh a quantity of the EC formulation equivalent to a 0.05% concentration of lambda-cyhalothrin and transfer it into a 50 mL volumetric flask.[1]

  • Add 20 mL of the mobile phase and sonicate for 10 minutes.[1]

  • After sonication, bring the flask to room temperature and make up the volume to the mark with the mobile phase.[1]

  • Thoroughly mix the solution.[1]

  • Filter a portion of the sample solution through a 0.45 µm filter into an autosampler vial for HPLC analysis.[1]

HPLC Operating Conditions

The following table summarizes the typical HPLC conditions for the analysis of lambda-cyhalothrin.

ParameterCondition 1Condition 2Condition 3
Column C18C18 (SB-C18)C18 (Phenomenex)
Mobile Phase Acetonitrile:Water (85:15 v/v)[1][2]Acetonitrile:Water (80:20 v/v)[6]Methanol:Water (75:25 v/v)[5]
Flow Rate 1.0 mL/min[1]1.25 mL/min[6]1.0 mL/min[5]
Injection Volume 20 µL[1]Not Specified20 µL[5]
Column Temperature 28°C[1]Not Specified60°C[5]
Detection Wavelength 235 nm[1]230 nm[6]254 nm[5]
Run Time 10 minutes[1]Not SpecifiedNot Specified

Data Presentation

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Validation Parameters
ParameterResultReference
Linearity (R²) > 0.999[4][4]
Accuracy 99.25%[1][2][1][2]
Precision (Repeatability %RSD) 0.379%[1][2][1][2]
Precision (Reproducibility %RSD) 0.30%[1][2][1][2]
Recovery 102.7%[1][2][1][2]
Limit of Detection (LOD) 0.002%[1][2][1][2]
Limit of Quantification (LOQ) 0.01%[1][2][1][2]
Uncertainty 0.016% w/w (at 5% probability)[1][2][3][1][2][3]

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in this analytical method.

experimental_workflow cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration quantification Quantification peak_integration->quantification

Caption: Overall experimental workflow from preparation to quantification.

sample_preparation_workflow start Weigh Formulation dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate for 10 min dissolve->sonicate cool Cool to Room Temp. sonicate->cool dilute Dilute to Volume cool->dilute mix Mix Thoroughly dilute->mix filter Filter (0.45 µm) mix->filter end Inject into HPLC filter->end

Caption: Detailed workflow for sample preparation.

hplc_analysis_logic inject Inject Sample/Standard separation Separation on C18 Column inject->separation detection Detection at Specific Wavelength separation->detection chromatogram Generate Chromatogram detection->chromatogram data_analysis Data Analysis chromatogram->data_analysis

Caption: Logical flow of the HPLC analysis process.

References

Application Note: Gas Chromatography Protocol for the Separation of Cyhalothrin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalothrin, a synthetic pyrethroid insecticide, exists as a complex mixture of stereoisomers, with lambda-cyhalothrin and gamma-cyhalothrin being of significant commercial and toxicological interest. The differential insecticidal activity and toxicity among these isomers necessitate robust analytical methods for their separation and quantification. This application note provides a detailed gas chromatography (GC) protocol for the separation of this compound isomers, addressing the challenges of thermal isomerization and the need for chiral resolution. The described methodologies are essential for accurate risk assessment, quality control, and regulatory compliance.

Introduction

Lambda-cyhalothrin is a racemic mixture of two enantiomeric pairs, while gamma-cyhalothrin consists of a single, highly active enantiomer.[1] The analytical challenge lies in separating these closely related isomers, particularly the enantiomers, which often requires specialized chiral stationary phases. While liquid chromatography (LC) is often preferred to mitigate thermal degradation of pyrethroids, gas chromatography offers high resolution and sensitivity, especially when coupled with mass spectrometry (MS).[1] This document outlines a comprehensive GC-based workflow, including sample preparation and chromatographic conditions, for the effective separation of this compound isomers.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analytes prior to GC analysis. Two common and effective methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

a) Solid-Phase Extraction (SPE) Protocol for Water Samples [2]

  • Cartridge Conditioning: Condition a C8 reverse-phase sorbent cartridge (1g) by passing 25 mL of methanol followed by 5 mL of water under gravity. Ensure the cartridge does not dry out before use.

  • Sample Loading: Fortify the water sample with a known concentration of an internal standard. Pass the sample through the conditioned cartridge at a flow rate no greater than 1 cm³/min.

  • Washing: Wash the cartridge with 5 mL of water, followed by two 2.5 mL aliquots of a 50:50 acetonitrile:water solution. Discard the eluate.

  • Drying: Dry the cartridge under vacuum for approximately one hour.

  • Elution: Elute the this compound isomers with four 2.5 mL aliquots of hexane.

  • Final Preparation: Collect the eluate and adjust the volume as needed for GC analysis.

b) QuEChERS Protocol for Solid Matrices [1]

  • Extraction: Homogenize the sample and weigh a representative portion into a centrifuge tube. Add water and acetonitrile.

  • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Centrifugation: Shake vigorously and centrifuge to separate the acetonitrile layer.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences.

  • Final Preparation: Vortex and centrifuge. The supernatant is ready for GC analysis.

Gas Chromatography (GC) Method

This section details the instrumental parameters for the separation of this compound isomers. It is important to note that thermal isomerization can occur during GC injection, particularly for pyrethroids with a cyano group.[1][3] Careful optimization of injector temperature and the use of appropriate columns are crucial.

a) Achiral Separation of Diastereomers

This method is suitable for separating the enantiomer pairs of lambda-cyhalothrin.

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[4]

  • Column: SE54 bonded phase fused silica open tubular capillary column (25m x 0.32mm ID).[2] Alternatively, an HP-5ms column can be used for general pyrethroid analysis.[5][6][7]

  • Injector:

    • Mode: Splitless

    • Temperature Program: 40°C, ramped at 150°C/min to 250°C (hold for 35 minutes).[2]

  • Oven Temperature Program: 89°C (hold 1 minute), ramp at 10°C/min to 240°C (hold 21 minutes), then ramp at 10°C/min to 250°C (hold 10 minutes).[2]

  • Carrier Gas: Helium or Hydrogen.

  • Detector:

    • Type: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

    • MS Conditions (if used): Tandem MS (MS/MS) is recommended for higher selectivity and sensitivity.[8]

b) Chiral Separation of Enantiomers

For the separation of individual enantiomers, a chiral stationary phase is required.

  • Column: A beta-cyclodextrin-based enantioselective column, such as BGB-172 (20% tert-butyldimethylsilyl-beta-cyclodextrin in 15% diphenyl- and 85% dimethylpolysiloxane), has been shown to be effective for separating enantiomers of other pyrethroids like cypermethrin and cyfluthrin and is a recommended starting point for this compound.[5][6]

  • Injector and Oven Conditions: Optimization of the temperature programs will be necessary to achieve baseline separation of the enantiomers. Slower temperature ramps are often beneficial for chiral separations.

Data Presentation

The following table summarizes the expected retention times for the enantiomer pairs of lambda-cyhalothrin and an internal standard based on the achiral GC method described.

CompoundRetention Time (minutes)
Enantiomer Pair A24.1[2]
Enantiomer Pair B (PP321)24.85[2]
Internal Standard (R171554)27.1[2]

Visualizations

Experimental Workflow for this compound Isomer Analysis

G Figure 1. GC Workflow for this compound Isomer Separation cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Water/Solid) SPE Solid-Phase Extraction (SPE) Sample->SPE Water Samples QuEChERS QuEChERS Sample->QuEChERS Solid Samples Extract Final Extract in Hexane/Acetonitrile SPE->Extract QuEChERS->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation (Achiral or Chiral Column) Injection->Separation Detection Detection (ECD/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Isomer Identification & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: GC Workflow for this compound Isomer Separation.

Conclusion

This application note provides a detailed protocol for the separation of this compound isomers using gas chromatography. By selecting the appropriate sample preparation technique and GC column (achiral for diastereomers, chiral for enantiomers), researchers can achieve accurate and reliable quantification of these important insecticide isomers. Careful optimization of GC parameters is essential to minimize thermal degradation and achieve optimal separation. The methods described herein are valuable for a wide range of applications, from environmental monitoring to quality control in agrochemical formulations.

References

Application Notes and Protocols for Cyhalothrin in Controlling Lepidopteran Pests in Cotton

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide widely utilized in agriculture to control a broad spectrum of insect pests, including various lepidopteran species that are detrimental to cotton crops.[1][2] As a fast-acting axonic excitotoxin, it disrupts the nervous system of insects, leading to rapid knockdown, paralysis, and eventual death.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and scientists on the use of this compound, particularly its active isomers lambda-cyhalothrin and gamma-cyhalothrin, for the management of lepidopteran pests in cotton.

Mechanism of Action

Pyrethroids like this compound target the voltage-gated sodium channels in the axonal membranes of an insect's nervous system.[1][4] The binding of this compound to these channels prevents their closure, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nerve fibers, which results in paralysis and death of the insect.[1][2] This mode of action provides a rapid knockdown effect, causing larvae to cease feeding and fall off the crop quickly.[1]

Cyhalothrin_Mode_of_Action cluster_neuron Insect Axonal Membrane Na_channel Voltage-Gated Sodium Channel (Open State) Axon_interior Axon Interior (Depolarized) Na_channel->Axon_interior Leads to Depolarization Na_channel_blocked Sodium Channel (Blocked Open by this compound) Nerve_impulse Normal Nerve Impulse (Repolarization Fails) Na_channel_blocked->Nerve_impulse Causes Na_ion Na+ Ions Na_ion->Na_channel Normal Influx Na_ion->Na_channel_blocked Continuous Influx This compound This compound This compound->Na_channel_blocked Binds to channel Paralysis Paralysis & Death Nerve_impulse->Paralysis

Caption: Mode of action of this compound on insect nerve cells.

Application Notes

This compound is primarily used as a foliar spray to control lepidopteran larvae such as the cotton bollworm (Helicoverpa armigera), tobacco budworm (Heliothis virescens), and cotton leafworm (Spodoptera littoralis).[1][5][6] It is available in various formulations, including emulsifiable concentrates (EC), suspension concentrates (SC), and as a component in premixed insecticidal products.[6][7][8]

Key Considerations for Application:

  • Timing: Applications should be timed to target early instar larvae, as they are generally more susceptible to insecticides. Scouting should be conducted regularly to monitor pest populations and apply treatments when thresholds are reached.[9][10] For some pests, application before leaves begin to roll is crucial.[9]

  • Dosage: Application rates of lambda-cyhalothrin can vary depending on the target pest, infestation level, and product formulation. For instance, for cotton bollworm and red bollworm, a typical application rate of 2.5% EC is 40-60 ml per mu (approximately 600-900 ml per hectare).[6] Another study found lambda-cyhalothrin 5 EC at a rate of 100 g a.i./ha to be highly effective against the cotton bollworm complex.[7]

  • Resistance Management: To mitigate the development of insecticide resistance, it is critical to rotate this compound with insecticides from different IRAC (Insecticide Resistance Action Committee) groups.[2] Avoid repeated applications of pyrethroids against successive generations of the same pest.[8] The use of integrated pest management (IPM) strategies, including the conservation of natural enemies and the use of Bt cotton, can also help manage resistance.[11]

  • Environmental Safety: this compound is highly toxic to aquatic organisms and bees.[2] Therefore, applications should not be made near water bodies, and spraying during crop flowering should be avoided when bees are actively foraging.[2] Adherence to buffer zone guidelines is essential.[2]

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound against key lepidopteran pests in cotton from various studies.

Table 1: Efficacy of Lambda-Cyhalothrin Against Cotton Bollworm Complex

Treatment (Active Ingredient)Rate (g a.i./ha)Square Damage (%)Green Boll Damage (%)Locule Damage (%)Seed Cotton Yield ( kg/ha )Reference
Lambda-cyhalothrin 5 EC1008.49 - 10.2210.12 - 12.4211.921931[7]
Indoxacarb 14.5 SC75---1852[7]
Spinosad 45 SC75---1890[7]
Profenofos 50 EC1000---1875[7]
Untreated Control-24.90 - 27.1126.80 - 29.23-968[7]

Table 2: Larvicidal Activity of Lambda-Cyhalothrin Formulations Against 4th Instar Spodoptera littoralis Larvae

FormulationTreatmentInitial Mortality (%)
O.DFull recommended rate100
O.D3/4 rate + Adjuvant 190
O.D3/4 rate + Adjuvant 286.66
EC3/4 rate + Adjuvant 186.66
EC3/4 rate + Adjuvant 286.66
EW3/4 rate + Adjuvant 193.33

Data extracted from a study evaluating different formulations and the addition of adjuvants.[4]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Control of Cotton Bollworm Complex

Objective: To evaluate the bioefficacy of different insecticide formulations, including lambda-cyhalothrin, against the cotton bollworm complex under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: Three to four replications per treatment.

  • Plot Size: Standardized plot size (e.g., 5 x 6 meters) with appropriate buffer zones between plots to prevent spray drift.

Materials:

  • Cotton cultivar susceptible to lepidopteran pests.

  • Lambda-cyhalothrin 5 EC and other test insecticides.

  • Knapsack sprayer calibrated for uniform coverage.

  • Personal Protective Equipment (PPE).

Procedure:

  • Sowing and Crop Management: Sow cotton and follow standard agronomic practices for the region, excluding the application of insecticides in the experimental plots.

  • Treatment Application:

    • Initiate the first spray 45 days after sowing or upon reaching the economic threshold for the target pest.

    • Apply subsequent sprays at 20-day intervals.[7]

    • Prepare spray solutions according to the desired active ingredient per hectare.

    • Use a knapsack sprayer to apply the treatments to the point of runoff, ensuring thorough coverage of the plant canopy.

  • Data Collection:

    • Pest Damage Assessment: Randomly select a prespecified number of plants per plot (e.g., 10 plants) and record the percentage of damaged squares, green bolls, and locules at regular intervals after each spray.

    • Yield Assessment: At the end of the season, harvest the seed cotton from the net plot area of each replication and record the yield in kg/ha .

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test) to compare treatment means.

Field_Efficacy_Trial_Workflow start Start setup Experimental Setup (RCBD, Plotting) start->setup sowing Cotton Sowing & Standard Agronomic Practices setup->sowing scouting Pest Scouting to Determine Threshold sowing->scouting application Insecticide Application (e.g., Lambda-cyhalothrin) scouting->application application->application Repeat at intervals (e.g., 20 days) data_collection Data Collection (% Damage, Larval Counts) application->data_collection Post-spray intervals yield_assessment Yield Assessment (kg/ha) data_collection->yield_assessment analysis Statistical Analysis (ANOVA) yield_assessment->analysis end End analysis->end

Caption: Workflow for a field efficacy trial of this compound.

Protocol 2: Laboratory Bioassay for Larvicidal Activity

Objective: To determine the toxicity of different lambda-cyhalothrin formulations against a specific lepidopteran larval instar (e.g., 4th instar Spodoptera littoralis).

Experimental Design:

  • Design: Completely Randomized Design (CRD).

  • Replications: Five replications per treatment, with a specified number of larvae per replicate (e.g., 10 larvae).

Materials:

  • Rearing containers or petri dishes.

  • Cotton leaves (untreated).

  • Lambda-cyhalothrin formulations to be tested.

  • Adjuvants (if applicable).

  • Distilled water.

  • Micropipettes and sprayer for treatment application.

  • Healthy, uniform-sized 4th instar larvae of the target pest.

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of the insecticide formulations in distilled water. If testing adjuvants, add them to the respective treatment solutions at the recommended concentration.

  • Treatment Application:

    • Dip cotton leaves in the respective test solutions for a standardized duration (e.g., 10 seconds).

    • Allow the leaves to air-dry.

    • Place one treated leaf in each petri dish.

  • Larval Exposure:

    • Introduce a known number of larvae (e.g., 10) into each petri dish.

    • A control group with leaves dipped in distilled water only must be included.

  • Data Collection:

    • Record larval mortality at specified time intervals (e.g., 24, 48, 72 hours) after exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Statistical Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform Probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values for each formulation.

    • Use ANOVA to compare mortality rates between different treatments.

This comprehensive guide provides a solid foundation for researchers and professionals in the development and application of this compound for the effective management of lepidopteran pests in cotton. Adherence to these protocols and guidelines will ensure robust and reliable data for the optimization of pest control strategies.

References

Application Notes and Protocols: Formulations of Lambda-Cyhalothrin for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lambda-cyhalothrin formulations used in agriculture. This document details the physicochemical properties of various formulations, outlines protocols for their preparation and evaluation, and describes the insecticide's mode of action. The information is intended to serve as a resource for researchers involved in the development, analysis, and application of agricultural insecticides.

Introduction to Lambda-Cyhalothrin

Lambda-cyhalothrin is a potent, broad-spectrum synthetic pyrethroid insecticide used to control a wide range of agricultural pests, including aphids, caterpillars, beetles, and spider mites.[1][2] It is a non-systemic insecticide that acts via contact and stomach action, providing rapid knockdown of target pests and offering significant residual activity.[1][3] As a synthetic analogue of naturally occurring pyrethrins, lambda-cyhalothrin was developed for enhanced stability and longer-lasting efficacy.[4]

The active ingredient itself has very low solubility in water, making formulation essential for its effective application in water-based agricultural sprays.[5] Various formulations have been developed to improve its handling, stability, and biological performance. These include Emulsifiable Concentrates (EC), Wettable Powders (WP), Capsule Suspensions (CS), Suspension Concentrates (SC), Oil Dispersions (OD), and Emulsions in Water (EW).[6][7]

Mode of Action

Lambda-cyhalothrin, like other Type II pyrethroids, exerts its toxic effect by targeting the nervous system of insects.[1][4] The primary site of action is the voltage-gated sodium channels located in the membranes of nerve cells.[1][2]

Mechanism:

  • Binding to Sodium Channels: Lambda-cyhalothrin binds to the sodium channels, disrupting their normal function.[2]

  • Prolonged Opening: It prevents the channels from closing promptly after activation during nerve impulse transmission.[4]

  • Persistent Sodium Influx: This leads to a prolonged influx of sodium ions (Na+) into the neuron.

  • Hyperexcitation: The persistent influx of Na+ causes repetitive and uncontrolled nerve discharges, a state known as hyperexcitability.

  • Paralysis and Death: This uncontrolled nerve firing leads to tremors, loss of coordination, paralysis, and ultimately, the death of the insect.[1]

The presence of an α-cyano group in the structure of lambda-cyhalothrin is characteristic of Type II pyrethroids and is associated with this specific mode of action.

LambdaCyhalothrin_MoA cluster_neuron Insect Neuron cluster_outcome Physiological Effect Na_Channel Voltage-Gated Sodium Channel Repolarization Repolarization (Channel Inactivation) Na_Channel->Repolarization Normally Closes for Na_Influx Na+ Influx Na_Channel->Na_Influx Opens for Hyperexcitation Hyperexcitation (Repetitive Firing) Na_Channel->Hyperexcitation Prevents Closing, Causes Prolonged Na+ Influx Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel Activates Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death LC Lambda-Cyhalothrin LC->Na_Channel Binds to Channel

Caption: Mode of action signaling pathway for lambda-cyhalothrin.

Common Agricultural Formulations

The choice of formulation depends on the target crop, pest, application equipment, and environmental conditions. Advanced formulations like capsule suspensions are designed to enhance operator safety and provide controlled release of the active ingredient.

Formulations cluster_liquid Liquid-Based Formulations cluster_solid Solid Formulations LC_AI Lambda-Cyhalothrin (Active Ingredient) [Solid, Low Water Solubility] EC Emulsifiable Concentrate (EC) AI in solvent + emulsifiers LC_AI->EC is formulated into SC Suspension Concentrate (SC) Solid AI suspended in water LC_AI->SC is formulated into CS Capsule Suspension (CS) AI encapsulated in polymer shells, suspended in water LC_AI->CS is formulated into OD Oil Dispersion (OD) Solid AI suspended in oil LC_AI->OD is formulated into WP Wettable Powder (WP) AI + carrier + wetting/dispersing agents LC_AI->WP is formulated into EW Emulsion in Water (EW) Liquid AI emulsified in water WG Water-Dispersible Granule (WG) Agglomerated WP WP->WG can be agglomerated into Workflow cluster_prep Formulation Preparation cluster_eval Formulation Evaluation Prep_EC Protocol 5.1: Emulsifiable Concentrate (EC) PhysChem Protocol 5.4: Physicochemical Testing Prep_EC->PhysChem Prep_WP Protocol 5.2: Wettable Powder (WP) Prep_WP->PhysChem Prep_CS Protocol 5.3: Capsule Suspension (CS) Prep_CS->PhysChem Efficacy Protocol 5.5: Biological Efficacy Assay PhysChem->Efficacy If properties are acceptable Residue Protocol 5.6: Residue Analysis Efficacy->Residue If effective Stability Protocol 5.7: Storage & Photostability Residue->Stability If residues are within limits

References

Application Notes and Protocols for Solid-Phase Extraction of Cyhalothrin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyhalothrin, a synthetic pyrethroid insecticide, is widely utilized in agricultural and residential settings for pest control. Due to its high toxicity to aquatic organisms, monitoring its presence in environmental matrices such as water, soil, and sediment is crucial.[1] Solid-phase extraction (SPE) is a commonly employed technique for the cleanup and concentration of this compound from these complex samples prior to analysis by gas chromatography (GC) or liquid chromatography (LC). This document provides detailed application notes and protocols for the solid-phase extraction of this compound, summarizing quantitative data and outlining experimental procedures.

Data Presentation: Quantitative Performance of SPE Methods

The following tables summarize the quantitative data for the analysis of this compound and other pyrethroids in various environmental samples using SPE-based methods.

Table 1: Method Detection Limits (MDLs) and Recoveries for Pyrethroids in Water

CompoundSPE SorbentAnalytical MethodMDL (ng/L)Recovery (%)Reference
Lambda-cyhalothrinHLBGC/MS2.0 - 6.083 - 107[2][3]
Lambda-cyhalothrinHLBGC/MS/MS0.5 - 1.083 - 107[2][3]
Pyrethroids (general)Not SpecifiedNCI GC/MS/MSas low as 0.05Not Specified[1]
Pyrethroids (general)Graphitized CarbonLC/MS/MSas low as 10Not Specified[4]
This compoundNot SpecifiedGC/MSNot Specified>70[3]

Table 2: Method Detection Limits (MDLs) and Recoveries for Pyrethroids in Soil and Sediment

CompoundMatrixSPE SorbentAnalytical MethodMDL (µg/kg)Recovery (%)Reference
Lambda-cyhalothrinSedimentStacked Graphitized Carbon & AluminaGC/MS1.0 - 2.682 - 101[2][3]
Lambda-cyhalothrinSedimentStacked Graphitized Carbon & AluminaGC/MS/MS0.2 - 0.582 - 101[2][3]
Lambda-cyhalothrinSoilFlorisilGC-MS (NCI)1.0 (LOQ)Not Specified[5][6]
Pyrethroids (general)SedimentSilicaGC-MS (NICI)0.1 (LOQ)Not Specified[7]
Pyrethroids (general)SedimentNot SpecifiedNCI GC/MS/MSas low as 0.02Not Specified[1]
Lambda-cyhalothrinTea & SoilNot SpecifiedGC-ECD2.0 (LOD)89.0 - 94.7[8][9]

Experimental Protocols

Protocol 1: SPE of this compound from Water Samples (Based on USGS Method)

This protocol is adapted from the U.S. Geological Survey method for the analysis of pyrethroid insecticides in filtered water samples.[2]

1. Sample Preparation:

  • Collect 1-liter water samples in amber glass bottles.

  • Filter the samples through a glass-fiber filter (GF/F grade) to remove suspended solids.[2]

  • Refrigerate samples at 4°C and extract within 48 hours of collection.[2]

2. SPE Cartridge Conditioning:

  • Use an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.

  • Condition the cartridge by passing through the following solvents sequentially:

    • 10 mL of ethyl acetate

    • 10 mL of acetone

    • Two 10 mL aliquots of deionized water

  • Ensure the cartridge does not go dry before sample loading.

3. Sample Loading:

  • Pass the 1-liter filtered water sample through the conditioned HLB cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Washing:

  • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for approximately 20 minutes.[10]

5. Elution:

  • Elute the adsorbed this compound from the cartridge with ethyl acetate (EtOAc).[2]

  • Rinse the empty sample bottle with dichloromethane (DCM) and add it to the eluate.[2]

6. Post-Elution Treatment:

  • Evaporate the combined eluent and bottle rinse to a final volume of 0.2 mL using a gentle stream of nitrogen.[2]

  • Add internal standards.

  • The sample is now ready for analysis by GC/MS or GC/MS/MS.[2]

Protocol 2: SPE of this compound from Soil and Sediment Samples

This protocol describes a general procedure for the extraction and SPE cleanup of this compound from soil and sediment samples.

1. Sample Preparation and Extraction:

  • Homogenize the soil or sediment sample.

  • Weigh approximately 10-50 g of the sample into a centrifuge tube.[5][7]

  • For sediment, the moisture content may be adjusted to 50%.[2]

  • Add a suitable extraction solvent. Common choices include:

    • Acetonitrile[5][6]

    • Dichloromethane:methanol mixture[2]

    • Acetone and n-hexane mixture[11]

  • Shake, vortex, or use microwave-assisted extraction (MAE) to extract the analytes.[2][11]

  • Centrifuge the sample and collect the supernatant.

2. SPE Cleanup:

  • A variety of SPE cartridges can be used for cleanup, including Florisil, silica, or stacked graphitized carbon and alumina.[2][5][7] The following steps are for a Florisil cartridge.

  • Cartridge Conditioning:

    • Place the Florisil SPE cartridge on a vacuum manifold.

    • Condition the cartridge with an appropriate solvent, typically n-hexane.

  • Sample Loading:

    • The supernatant from the extraction step may need to be solvent-exchanged into a non-polar solvent like n-hexane before loading.

    • Load the sample extract onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a small volume of a non-polar solvent to remove interferences.

  • Elution:

    • Elute the this compound with a more polar solvent or solvent mixture, such as dichloromethane/hexane.[5]

  • Post-Elution Treatment:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., toluene or ethyl acetate) for GC analysis.[5][10]

Visualizations

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1L Water Sample Filter Filter (Glass Fiber) Sample->Filter Condition Condition HLB Cartridge (EtOAc, Acetone, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze GC/MS or GC/MS/MS Analysis Concentrate->Analyze

Caption: SPE workflow for this compound in water samples.

SPE_Workflow_Soil_Sediment cluster_prep Sample Preparation & Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Extract Solvent Extraction (e.g., Acetonitrile) Sample->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Condition Condition Cartridge (e.g., Florisil with n-hexane) Load Load Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Solvent Mixture (e.g., DCM/Hexane) Wash->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate Analyze GC/MS Analysis Concentrate->Analyze

Caption: SPE workflow for this compound in soil/sediment.

References

Protocol for studying the efficacy of cyhalothrin against specific insect species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Efficacy of Cyhalothrin

Introduction

This compound is a synthetic pyrethroid insecticide used to control a wide range of agricultural and public health pests.[1] It exists in various isomeric forms, with lambda-cyhalothrin and gamma-cyhalothrin being the most common active ingredients in commercial products.[1] Gamma-cyhalothrin is the most insecticidally active isomer.[2] Like other pyrethroids, this compound is a fast-acting axonic excitotoxin that disrupts the insect's nervous system by preventing the closure of voltage-gated sodium channels, leading to rapid knockdown, paralysis, and death.[1][3][4]

These application notes provide a comprehensive protocol for researchers to study the efficacy of this compound against specific insect species. The methodologies described are based on standardized procedures to ensure data is accurate, repeatable, and comparable across different studies.[5][6]

Key Parameters in Efficacy Testing

Several key parameters are evaluated to determine the effectiveness of an insecticide:[5]

  • Mortality Rate: The primary indicator of efficacy, measured as the percentage of insects killed after exposure to the insecticide.[5]

  • Knockdown Time (KDT): The time required for an insecticide to render an insect unconscious or immobile. This is a crucial metric for fast-acting products.[5][7]

  • Lethal Concentration (LC50) / Lethal Dose (LD50): The concentration or dose of the insecticide that kills 50% of the test population. These values are determined through bioassays and are fundamental for comparing the toxicity of different compounds or the susceptibility of different insect populations.

  • Residual Activity: Measures how long a product remains effective after being applied to a surface, which is important for products designed to provide extended protection.[5]

  • Resistance Ratio (RR): A comparison of the LC50 or LD50 value of a field-collected or suspected resistant population to that of a known susceptible laboratory strain. An elevated RR indicates the development of resistance.[8]

Factors such as the target insect species, its life stage, environmental conditions (temperature, humidity), and the formulation of the product can all influence efficacy.[5][9]

Mode of Action: Sodium Channel Modulation

This compound's neurotoxicity stems from its interaction with voltage-gated sodium channels in the axons of insect nerve cells. The insecticide binds to the protein, locking the channel in an open state. This action prevents the nerve from repolarizing, leading to a constant state of hyperexcitability, which results in paralysis and eventual death of the insect.[1][4][10]

This compound's Mode of Action cluster_neuron Insect Axonal Membrane Na_Channel Voltage-Gated Sodium Channel (Closed) Na_Channel_Open Sodium Channel (Open) Na_Channel->Na_Channel_Open opens Na_Channel_Open->Na_Channel normal closure fails Na_Influx Continuous Na+ Influx Na_Channel_Open->Na_Influx allows Paralysis Paralysis & Death This compound This compound Molecule This compound->Na_Channel_Open binds & prevents closure Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel triggers opening Na_Influx->Paralysis causes hyperexcitation, leading to

Caption: this compound binds to sodium channels, causing persistent activation and nerve failure.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound. These can be adapted based on the target insect species and research objectives.

General Experimental Workflow

The process of efficacy testing follows a structured path from preparation and execution to data analysis and interpretation.

start Start rearing 1. Insect Rearing (Susceptible & Field Strains) start->rearing prep 2. Prepare this compound Stock & Dilutions rearing->prep bioassay 3. Conduct Bioassay prep->bioassay topical Topical Application bioassay->topical Direct Dose contact Contact Vial/Dish bioassay->contact Residual diet Diet Incorporation bioassay->diet Ingestion data 4. Data Collection (Mortality, Knockdown) topical->data contact->data diet->data analysis 5. Statistical Analysis (Probit, Abbott's Formula) data->analysis results 6. Determine LC50/LD50 & Resistance Ratios analysis->results end End results->end

Caption: Standard workflow for insecticide efficacy testing from insect rearing to data analysis.

Protocol 1: Topical Application Bioassay

This method is used to determine the dose of this compound that causes mortality when applied directly to the insect's body (contact toxicity).

1. Materials:

  • Technical grade this compound

  • Acetone (or another suitable solvent)

  • Micropipette or micro-applicator

  • Petri dishes (ventilated)

  • CO2 for anesthetizing insects

  • Test insects (e.g., adult mosquitoes, beetle larvae)

  • Vortex mixer

2. Method:

  • Prepare Stock Solution: Dissolve a precise weight of technical grade this compound in acetone to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Prepare Serial Dilutions: Create a range of at least five serial dilutions from the stock solution. The concentrations should be chosen to produce a range of mortality from >0% to <100%.[11] A control group receiving only acetone is mandatory.

  • Insect Handling: Anesthetize a batch of insects (20-25 individuals per replicate) using CO2.

  • Application: Using a micro-applicator, apply a small, consistent volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each anesthetized insect.

  • Observation: Place the treated insects into clean, ventilated petri dishes with access to food and water (as appropriate for the species).

  • Data Recording: Record mortality at set time intervals (e.g., 1, 6, 12, 24 hours). An insect is considered dead if it is unable to make coordinated movements when prodded.

  • Analysis: Calculate the LD50 (Lethal Dose 50%) using probit analysis. Correct for control mortality using Abbott's formula if it is between 5-20%.[11] If control mortality exceeds 20%, the test is invalid.[11]

Protocol 2: CDC Bottle Bioassay (Resistance Monitoring)

This standardized method is widely used to assess insecticide resistance in vector populations, particularly mosquitoes.[12]

1. Materials:

  • 250 mL glass bottles (Wheaton)

  • Technical grade lambda-cyhalothrin

  • Acetone

  • Pipettes

  • Bottle roller or rotator

  • Aspirator

  • Test insects (e.g., adult female mosquitoes, 2-5 days old)[11]

  • Timer

2. Method:

  • Prepare Stock Solution: Prepare an acetone stock solution of lambda-cyhalothrin. The final concentration used for coating will depend on the target species and established diagnostic doses (e.g., 12.5 µ g/bottle for Anopheles and Aedes).[12]

  • Bottle Coating:

    • Pipette 1 mL of the desired insecticide solution into a 250 mL glass bottle. Control bottles receive 1 mL of acetone only.

    • Cap the bottle and roll it on a rotator (or by hand) until the acetone has completely evaporated, leaving a uniform coating of insecticide on the inner surface.

    • Allow the bottles to air dry in a fume hood for at least 2 hours. Coated bottles can often be stored in the dark for future use.[12]

  • Insect Exposure:

    • Using an aspirator, introduce 20-25 adult female mosquitoes into each treated and control bottle.

    • Start the timer immediately.

  • Data Recording:

    • Record the number of dead or moribund insects at 15-minute intervals up to 2 hours.

    • The diagnostic time is the time point at which 100% mortality is expected for a susceptible population (e.g., 30 minutes for lambda-cyhalothrin against Aedes and Anopheles).[12]

  • Analysis:

    • Mortality < 90%: Confirms resistance in the population.

    • Mortality 90-97%: Suggests possible resistance, and further investigation is needed.

    • Mortality ≥ 98%: Indicates susceptibility.

Protocol 3: Leaf-Dip Bioassay (For Phytophagous Insects)

This method is suitable for evaluating the efficacy of this compound against insects that feed on plants, such as caterpillars, aphids, and beetles.[10]

1. Materials:

  • Formulated this compound product (e.g., emulsifiable concentrate)

  • Distilled water

  • Beakers

  • Forceps

  • Host plant leaves (untreated)

  • Petri dishes with moist filter paper or agar

  • Test insects

2. Method:

  • Prepare Treatment Solutions: Create a series of at least five concentrations of the this compound formulation in distilled water. A control solution with water (and the equivalent concentration of formulation blank, if available) must be included.

  • Leaf Treatment: Using forceps, dip individual host plant leaves into each treatment solution for a set time (e.g., 10-20 seconds), ensuring complete coverage.

  • Drying: Allow the treated leaves to air dry completely on a rack in a fume hood.

  • Insect Exposure: Place one dried leaf into each petri dish. Introduce a set number of insects (e.g., 10-15 larvae) onto the leaf.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light).

  • Data Recording: Assess mortality at 24, 48, and 72 hours.

  • Analysis: Calculate the LC50 (Lethal Concentration 50%) using probit analysis, correcting for any control mortality.

Data Presentation

Quantitative data from efficacy studies should be summarized in tables for clear comparison.

Table 1: Topical Application Bioassay Results for Two Strains of Spodoptera frugiperda

StrainNo. of InsectsLD50 (µ g/insect ) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible (Lab)3500.15 (0.12 - 0.19)2.1 ± 0.31.0
Field (Benin)35046.8 (44.5 - 48.3)1.5 ± 0.2312.0

Resistance Ratio (RR) = LD50 of Field Strain / LD50 of Susceptible Strain. Data is hypothetical but reflects trends seen in published studies.[13]

Table 2: CDC Bottle Bioassay Results for Aedes aegypti

PopulationInsecticide (Dose)No. of InsectsExposure Time (min)% MortalityResistance Status
Susceptible (Lab)Lambda-cyhalothrin (12.5 µ g/bottle )10530100%Susceptible
Field (Acacías)Lambda-cyhalothrin (12.5 µ g/bottle )1123078%Confirmed Resistance

Data based on WHO criteria where <90% mortality at the diagnostic time indicates resistance.[14]

Table 3: Leaf-Dip Bioassay Results against Myzus persicae (Green Peach Aphid)

TreatmentConcentration (ppm)ReplicatesMean % Mortality (72h) ± SDCorrected % Mortality
Control054.0 ± 1.50
This compound0.1528.0 ± 4.225.0
This compound0.5555.0 ± 6.153.1
This compound1.0582.0 ± 5.581.3
This compound2.5596.0 ± 2.895.8
This compound5.05100 ± 0.0100

Corrected % Mortality calculated using Abbott's formula: [1 - (n in T after treatment / n in C after treatment)] * 100

Factors Influencing Efficacy

The successful application and interpretation of these protocols require consideration of various interconnected factors.

cluster_insect Insect-Specific Factors cluster_env Environmental Factors cluster_app Application Factors center This compound Efficacy species Species species->center lifestage Life Stage (Larva, Adult) lifestage->center resistance Resistance Mechanisms (Metabolic, Target-site) resistance->center temp Temperature temp->center humidity Humidity humidity->center uv UV Exposure uv->center dose Dose / Concentration dose->center formulation Formulation Type (EC, SC, etc.) formulation->center coverage Application Coverage coverage->center

Caption: Key biological, environmental, and application factors that influence insecticide efficacy.

References

Application Notes and Protocols for Assessing Cyhalothrin Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a broad spectrum of insect pests.[1][2] Like other pyrethroids, it targets the voltage-gated sodium channels in the insect's nervous system, causing paralysis and death.[1] However, the extensive use of this compound has led to the development of resistance in many insect populations, compromising its effectiveness.[3] Monitoring and understanding the mechanisms of resistance are crucial for developing sustainable pest management strategies and for the discovery of new insecticides.[4][5]

These application notes provide detailed protocols for assessing this compound resistance in insect populations through bioassays, biochemical assays, and molecular methods.

Bioassays for Phenotypic Resistance Assessment

Bioassays are the primary method for detecting and quantifying insecticide resistance in insect populations. They involve exposing insects to a known concentration of an insecticide and measuring the resulting mortality.[6]

WHO Susceptibility Tube Test

The World Health Organization (WHO) tube test is a standardized method for monitoring insecticide resistance in adult mosquitoes.[6][7]

Protocol:

  • Preparation: Use a standard WHO tube assay kit, which includes exposure tubes (red dot), holding tubes (green dot), and slide units.[8] Line the holding tubes with clean, untreated paper. Prepare insecticide-impregnated papers with a diagnostic concentration of this compound (e.g., 0.05% for many mosquito species) and control papers impregnated with the solvent only (e.g., silicone oil).[8][9]

  • Insect Collection and Preparation: Collect adult female mosquitoes (non-blood-fed, 3-5 days old) from the field or use F1 generation reared in the laboratory.[8] Aspirate 20-25 mosquitoes into each of the holding tubes.

  • Exposure: Transfer the mosquitoes from the holding tubes to the exposure tubes. Place the tubes in a vertical position for one hour in a location with controlled temperature and humidity.[8]

  • Holding Period: After the one-hour exposure, gently transfer the mosquitoes back to the holding tubes. Provide them with a 10% sugar solution on a cotton pad.[8]

  • Mortality Reading: Record mortality after 24 hours. Mosquitoes unable to stand or fly are considered dead.[6][8]

  • Interpretation of Results:

    • 98-100% mortality: The population is considered susceptible.

    • 90-97% mortality: Resistance is suspected and further investigation is needed.

    • <90% mortality: The population is considered resistant.[10]

CDC Bottle Bioassay

The Centers for Disease Control and Prevention (CDC) bottle bioassay is another widely used method for detecting insecticide resistance, particularly for insecticides that are unstable on filter papers.[11][12]

Protocol:

  • Bottle Preparation: Coat the inside of 250 ml glass bottles with a diagnostic dose of this compound dissolved in acetone. For example, a specific concentration of lambda-cyhalothrin is prepared in acetone, and 1 ml of this solution is used to coat each bottle.[13] Control bottles are coated with acetone only. The bottles are then rolled and agitated until the acetone has completely evaporated, leaving a uniform layer of the insecticide.

  • Insect Exposure: Introduce 10-25 adult insects into each bottle and securely cap them.[12]

  • Observation: Record the number of dead or knocked-down insects at regular intervals (e.g., every 15 minutes) for a set duration (e.g., up to 2 hours).[13] The diagnostic time is the time at which 100% of susceptible insects are killed.[14]

  • Data Analysis: Calculate the percentage mortality at the diagnostic time. If a significant portion of the test population survives beyond the diagnostic time, resistance is indicated.[14]

Adult Vial Test (Contact Insecticide Bioassay)

The adult vial test is a common method for assessing resistance to contact insecticides in various insect species.[15]

Protocol:

  • Vial Preparation: Coat the inside of 20 ml glass scintillation vials with a range of concentrations of technical-grade this compound dissolved in acetone.[15] A control group of vials should be coated with acetone only. Allow the acetone to evaporate completely.

  • Insect Exposure: Place one insect in each vial and secure the cap. For smaller insects, multiple individuals can be placed in each vial.[15]

  • Mortality Assessment: Record mortality at a specific time point (e.g., 24 hours). An insect is considered dead if it is unable to make coordinated movements when prodded.[15]

  • Data Analysis: Use the mortality data to perform a Log-Dose probit analysis to calculate the lethal concentration that kills 50% of the population (LC50).[12] The resistance ratio (RR) can then be calculated by dividing the LC50 of the field population by the LC50 of a known susceptible population. An RR value greater than 10 is generally considered indicative of high resistance.[16]

Table 1: Example LC50 Values for Lambda-Cyhalothrin in Different Insect Species

Insect SpeciesStrain/PopulationLC50Reference
Spodoptera lituraAleppy3.05 ppm[17]
Mythimna separataField PopulationLC20 & LC50 determined[18]
Aedes aegyptiResistant Strain (F12)101-fold increase in RR[16]
Anopheles funestusGankette Balla74.64% mortality at 0.05%[9][19]
Spodoptera frugiperdaResistant Strain (G21)171.11-fold resistance[5]

Synergist Bioassays for Investigating Metabolic Resistance

Metabolic resistance, where insects detoxify insecticides at a higher rate, is a common mechanism of resistance to pyrethroids.[4] Synergists are chemicals that inhibit the activity of these detoxification enzymes.[2] Pre-exposing insects to a synergist before the insecticide can help determine if metabolic resistance is present.

Protocol:

  • Synergist Selection: Piperonyl butoxide (PBO) is a commonly used synergist that inhibits cytochrome P450 monooxygenases (P450s), a major family of detoxification enzymes.[2][20]

  • Bioassay Procedure:

    • Follow the protocol for the WHO tube test or CDC bottle bioassay.

    • Before exposing the insects to this compound, pre-expose them to the synergist (e.g., PBO-impregnated papers or PBO-coated bottles) for a specified period (e.g., one hour).[13][20]

    • After the pre-exposure, transfer the insects to the this compound-treated tubes or bottles.

  • Data Analysis: Compare the mortality of insects pre-exposed to the synergist with those not exposed. A significant increase in mortality in the synergist-exposed group suggests that P450-mediated metabolic resistance is a key mechanism in that population.[20] For example, an increase in mortality from 19% to 95% was observed in Anopheles gambiae when exposed to DDT after pre-exposure to PBO.[21]

Biochemical Assays for Quantifying Detoxification Enzyme Activity

Biochemical assays directly measure the activity of detoxification enzymes in individual insects or insect homogenates. Elevated levels of these enzymes can indicate metabolic resistance.[7]

Cytochrome P450 Monooxygenase (P450) Assay

Protocol:

  • Sample Preparation: Homogenize individual insects or specific tissues (e.g., midgut) in an ice-cold homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing protease inhibitors).[22][23] Centrifuge the homogenate to obtain the supernatant containing the enzymes.

  • Assay Procedure:

    • Use a microplate-based assay with a fluorescent or luminescent substrate (e.g., 7-ethoxycoumarin or P450-Glo).[22][24]

    • Add the enzyme homogenate to the wells of a microplate.

    • Add the substrate and incubate at a specific temperature for a set time.

    • Stop the reaction and measure the fluorescence or luminescence using a microplate reader.

  • Data Analysis: The amount of product formed is proportional to the P450 activity. Compare the enzyme activity of the resistant population to that of a susceptible population.

Glutathione S-Transferase (GST) Assay

Protocol:

  • Sample Preparation: Prepare insect homogenates as described for the P450 assay.

  • Assay Procedure:

    • This assay is typically performed in a microplate.

    • The reaction mixture contains the enzyme homogenate, reduced glutathione (GSH), and a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB).[25][26]

    • The conjugation of GSH to CDNB is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.[26]

  • Data Analysis: Calculate the rate of reaction, which is indicative of GST activity. Compare the activity between resistant and susceptible populations. A simple colorimetric assay has also been developed for field applications.[25]

Esterase (EST) Assay

Protocol:

  • Sample Preparation: Prepare insect homogenates as described for the other enzyme assays.

  • Assay Procedure:

    • Use a microplate-based assay with a substrate like α-naphthyl acetate or p-nitrophenyl acetate.[27][28]

    • The enzyme homogenate is incubated with the substrate.

    • The product of the reaction (e.g., α-naphthol or p-nitrophenol) is then reacted with a dye (e.g., Fast Blue B salt or Fast Garner) to produce a colored product.[29]

    • The absorbance of the colored product is measured using a microplate reader at a specific wavelength.[28]

  • Data Analysis: The intensity of the color is proportional to the esterase activity. Compare the activity levels between resistant and susceptible populations.

Table 2: Summary of Biochemical Assays for this compound Resistance

Enzyme FamilyCommon SubstrateDetection MethodIndication
Cytochrome P450s7-ethoxycoumarinFluorometry/LuminometryIncreased metabolic detoxification
Glutathione S-Transferases1-chloro-2,4-dinitrobenzene (CDNB)SpectrophotometryIncreased conjugation and detoxification
Esterasesα-naphthyl acetateColorimetry/SpectrophotometryIncreased hydrolysis of the insecticide

Molecular Assays for Detecting Target-Site Resistance

Target-site resistance occurs due to mutations in the gene encoding the insecticide's target protein, reducing the binding affinity of the insecticide.[13] For pyrethroids like this compound, the primary target is the voltage-gated sodium channel. Mutations in this gene can lead to knockdown resistance (kdr).[13]

DNA Extraction
  • Extract genomic DNA from individual insects using standard protocols or commercially available kits.

PCR-Based Genotyping of kdr Mutations

Polymerase Chain Reaction (PCR) based methods are used to amplify the specific region of the voltage-gated sodium channel gene where kdr mutations occur.

Protocol:

  • Primer Design: Design primers that flank the known kdr mutation sites (e.g., L1014F).[30]

  • PCR Amplification:

    • Set up a PCR reaction containing the insect's genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • The PCR cycling conditions typically involve an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[31]

  • Genotyping Methods:

    • Allele-Specific PCR (AS-PCR): This method uses primers that are specific to either the wild-type (susceptible) or the mutant (resistant) allele. The presence or absence of a PCR product indicates the genotype.[30][32]

    • PCR-RFLP (Restriction Fragment Length Polymorphism): If the kdr mutation creates or abolishes a restriction enzyme site, the PCR product can be digested with that enzyme, and the resulting fragments can be analyzed by gel electrophoresis to determine the genotype.

    • DNA Sequencing: The most definitive method is to directly sequence the PCR product to identify any mutations.[19]

    • High-Resolution Melt (HRM) Analysis and TaqMan Assays: These are high-throughput fluorescence-based methods that can be used for rapid genotyping of large numbers of individuals.[9]

Visualizations

Caption: Workflow for assessing this compound resistance.

Caption: Major mechanisms of this compound resistance in insects.

References

Determining Cyhalothrin LC50 Values: A Guide to Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development and environmental toxicology, the accurate determination of a substance's toxicity is paramount. This document provides detailed application notes and standardized protocols for conducting laboratory bioassays to determine the median lethal concentration (LC50) of cyhalothrin, a synthetic pyrethroid insecticide widely used in agriculture. The LC50 value is a critical metric for assessing the acute toxicity of a chemical to an organism.

Introduction to this compound and LC50

This compound is a potent, broad-spectrum insecticide. It exists in various isomeric forms, including lambda-cyhalothrin and gamma-cyhalothrin, which are known for their high toxicity to a wide range of pests. However, this high efficacy also raises concerns about its impact on non-target organisms, particularly in aquatic ecosystems. Therefore, establishing the LC50—the concentration of a chemical in air or water that is lethal to 50% of a test population over a specific period—is a fundamental step in its environmental risk assessment. These bioassays are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.[1][2][3][4][5][6]

Quantitative Data Summary: this compound LC50 Values

The following tables summarize the 96-hour LC50 values of lambda-cyhalothrin for various aquatic organisms and the 24-hour or 48-hour LC50 values for different insect species, as reported in scientific literature.

Table 1: 96-hour LC50 Values of Lambda-Cyhalothrin for Various Fish Species

SpeciesCommon NameLC50 (µg/L)Reference
Anabas testudineusClimbing Perch20
Oreochromis niloticusNile Tilapia2.9
Clarias gariepinusAfrican Catfish1169[7]
Clarias batrachusFreshwater Catfish5.00[8]
Labeo rohitaRohu2.72[9]
Gambusia affinisMosquito Fish1.107[10]

Table 2: LC50 Values of Lambda-Cyhalothrin for Various Insect Species

SpeciesCommon NameExposure TimeLC50 (ppm)Reference
Spodoptera lituraTobacco Cutworm48 hours3.05[11]
Culex quinquefasciatusSouthern House Mosquito24 hours0.054[12]
Aedes aegyptiYellow Fever Mosquito24 hoursVaries with resistance[13][14]
Aedes albopictusAsian Tiger Mosquito24 hoursVaries with resistance[15]

Table 3: LD50 Values of Lambda-Cyhalothrin for Honey Bee Larvae

Exposure TypeLD50 (µg a.i./larva)Reference
Acute0.058[16]
Chronic0.040[16]

Experimental Protocols

The following are detailed protocols for conducting static bioassays to determine the LC50 of this compound for a model fish species and a model insect species (mosquito larvae). These protocols are based on established methodologies and OECD guidelines.

Protocol 1: Acute Toxicity Testing in Fish (96-hour Static Renewal Bioassay)

This protocol is designed to determine the 96-hour LC50 of lambda-cyhalothrin for a freshwater fish species.

Materials:

  • Lambda-cyhalothrin (analytical grade)

  • Acetone or ethanol (as a solvent)

  • Dechlorinated tap water

  • Glass aquariums (e.g., 20 L capacity)

  • Healthy, acclimated fish of a single species (e.g., Danio rerio or Labeo rohita)

  • Pipettes and glassware for preparing solutions

  • Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)

  • Aeration system

Procedure:

  • Acclimatization: Acclimate the fish to laboratory conditions for at least 15 days in a large holding tank with daily water changes and regular feeding.[17]

  • Preparation of Test Solutions:

    • Prepare a stock solution of lambda-cyhalothrin in the chosen solvent (e.g., acetone).

    • From the stock solution, prepare a series of test concentrations. A preliminary range-finding test is recommended to determine the appropriate concentration range.[7][9] This typically involves exposing a small number of fish to a wide range of concentrations to identify the approximate lethal range.

    • For the definitive test, select at least five concentrations that are expected to cause between 10% and 90% mortality.

    • For each test concentration, add the required volume of the stock solution to the aquariums filled with a known volume of dechlorinated water.

    • Prepare two control groups: a negative control (dechlorinated water only) and a solvent control (dechlorinated water with the highest volume of solvent used in the test concentrations).[9]

  • Test Procedure:

    • Randomly distribute a predetermined number of fish (e.g., 10) into each aquarium.

    • The test is conducted as a static renewal bioassay, where the test solutions are completely replaced every 24 hours to maintain the chemical concentration and water quality.[7]

    • Do not feed the fish during the 96-hour exposure period.[17]

  • Observations:

    • Record mortality in each aquarium at 24, 48, 72, and 96 hours.[17]

    • Observe and record any behavioral changes in the fish, such as erratic swimming, loss of equilibrium, or changes in opercular movement.[17][8]

    • Monitor and record water quality parameters (pH, dissolved oxygen, temperature) daily.

  • Data Analysis:

    • Calculate the cumulative mortality for each concentration at each time point.

    • Use probit analysis to determine the LC50 value and its 95% confidence intervals for the 96-hour exposure period.[17][18]

Protocol 2: Larval Mosquito Bioassay (24-hour Static Bioassay)

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the susceptibility of mosquito larvae to insecticides.

Materials:

  • Lambda-cyhalothrin (technical grade)

  • Ethanol

  • Distilled water

  • Glass beakers or disposable cups (250 mL)

  • Late 3rd or early 4th instar mosquito larvae of a single species (e.g., Aedes aegypti or Culex quinquefasciatus)

  • Pipettes

  • White enamel tray

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of lambda-cyhalothrin in ethanol.

    • Prepare a series of dilutions from the stock solution to create the desired test concentrations.

  • Test Procedure:

    • Into each test cup, add 99 mL of distilled water.

    • Add 1 mL of the appropriate insecticide dilution to each cup to achieve the final test concentration.

    • Prepare a control group with 99 mL of distilled water and 1 mL of ethanol.

    • Introduce a batch of 20-25 late 3rd or early 4th instar larvae into each cup.[14]

    • Each concentration and the control should be replicated at least three times.

  • Observations:

    • Hold the cups at a constant temperature (e.g., 25-28°C) for 24 hours.

    • After 24 hours, record the number of dead larvae in each cup. Larvae are considered dead if they cannot be induced to move when prodded gently.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration. If mortality in the control group is between 5% and 20%, the mortalities in the treated groups should be corrected using Abbott's formula.

    • Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Visualizations

The following diagrams illustrate the experimental workflows for the described bioassays.

Experimental_Workflow_Fish_Bioassay cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis acclimatization Fish Acclimatization (15 days) range_finding Range-Finding Test acclimatization->range_finding solution_prep Prepare Test Solutions (Stock & Dilutions) range_finding->solution_prep fish_distribution Randomly Distribute Fish into Aquaria solution_prep->fish_distribution exposure Static Renewal Exposure fish_distribution->exposure control_groups Negative & Solvent Controls fish_distribution->control_groups mortality_check Record Mortality (24, 48, 72, 96h) exposure->mortality_check behavior_obs Observe Behavioral Changes exposure->behavior_obs water_quality Monitor Water Quality exposure->water_quality probit_analysis Probit Analysis mortality_check->probit_analysis lc50_determination Determine LC50 & 95% CI probit_analysis->lc50_determination Experimental_Workflow_Mosquito_Bioassay cluster_prep Preparation Phase cluster_exposure Exposure Phase (24 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis larvae_rearing Rear 3rd/4th Instar Larvae solution_prep Prepare Test Solutions (Stock & Dilutions) larvae_rearing->solution_prep larvae_distribution Distribute Larvae into Test Cups solution_prep->larvae_distribution exposure Static Exposure larvae_distribution->exposure control_group Ethanol Control larvae_distribution->control_group mortality_check Record Mortality after 24h exposure->mortality_check abbotts_correction Abbott's Correction (if needed) mortality_check->abbotts_correction probit_analysis Probit Analysis abbotts_correction->probit_analysis lc50_determination Determine LC50 & 95% CI probit_analysis->lc50_determination

References

Troubleshooting & Optimization

Technical Support Center: Investigating Cyhalothrin Resistance in Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of cyhalothrin resistance in Aedes aegypti. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Aedes aegypti?

A1: Aedes aegypti has developed resistance to this compound, a type II pyrethroid insecticide, through three principal mechanisms:

  • Target-Site Insensitivity: This is primarily due to point mutations in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the sodium channel.[1][2][3] Common kdr mutations associated with this compound resistance include V1016I, F1534C, and V410L.[1][4]

  • Metabolic Resistance: This mechanism involves the enhanced detoxification of this compound by various enzyme families before it can reach its target site.[1][5] The main enzyme families implicated are:

    • Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of insecticides, including pyrethroids.[6][7][8]

    • Glutathione S-transferases (GSTs): Elevated GST activity has been linked to resistance against pyrethroids and other insecticides.[9][10]

    • Carboxylesterases (CCEs): These enzymes can also contribute to the detoxification of pyrethroids.[5]

  • Cuticular Resistance: This involves modifications to the mosquito's cuticle, such as thickening, which can slow down the penetration of the insecticide, providing more time for metabolic detoxification.[6][11]

Q2: How can I determine if my Aedes aegypti population is resistant to this compound?

A2: The most common methods for assessing insecticide resistance in mosquito populations are bioassays. The two standard protocols are:

  • World Health Organization (WHO) Tube Test: This assay exposes adult mosquitoes to a diagnostic concentration of an insecticide impregnated on filter paper for a specific duration.[12][13][14][15]

  • Centers for Disease Control and Prevention (CDC) Bottle Bioassay: This method involves exposing mosquitoes to the inner surface of a bottle coated with a specific concentration of the insecticide.[4]

Mortality is recorded after a 24-hour recovery period. Based on the mortality rates, the population can be classified as susceptible, potentially resistant, or resistant.[4]

Q3: What are the key kdr mutations I should screen for in this compound-resistant Aedes aegypti?

A3: For this compound resistance in Aedes aegypti, the most frequently cited and significant kdr mutations to screen for are located in the voltage-gated sodium channel gene. These include:

  • V1016I: A valine to isoleucine substitution in domain II, segment 6.[1][4]

  • F1534C: A phenylalanine to cysteine substitution in domain III, segment 6.[1][4]

  • V410L: A valine to leucine substitution in domain I, segment 6.[1][16]

The presence and frequency of these mutations, either individually or in combination, are strongly correlated with the level of pyrethroid resistance.[1][9]

Troubleshooting Guides

WHO Tube Test / CDC Bottle Bioassay
Issue Possible Cause(s) Troubleshooting Steps
High mortality (>10%) in control group. 1. Contamination of holding tubes or sugar solution. 2. Unhealthy mosquito population (e.g., old, starved, or stressed). 3. Environmental stress (e.g., extreme temperature or humidity).1. Ensure all equipment is thoroughly cleaned and use fresh, uncontaminated sugar solution. 2. Use 3-5 day old, non-blood-fed female mosquitoes that have been properly maintained.[12] 3. Monitor and maintain stable environmental conditions (e.g., 27 ± 2 °C and 75 ± 10% relative humidity).[14]
Low or no mortality in the exposed group with a known susceptible strain. 1. Incorrect insecticide concentration on impregnated papers or in bottles. 2. Degraded insecticide. 3. Improper coating of bottles (CDC bioassay).1. Verify the diagnostic concentration and the preparation of insecticide solutions and impregnated papers.[12] 2. Use freshly prepared insecticide solutions and papers. Store them correctly. 3. Ensure a uniform and complete coating of the inside of the bottles.
Inconsistent results between replicates. 1. Variation in the number or condition of mosquitoes per tube/bottle. 2. Non-uniform exposure to the insecticide. 3. Inconsistent environmental conditions between replicates.1. Use a consistent number of mosquitoes (ideally 20-25) of the same age and physiological state in each replicate.[12] 2. Ensure mosquitoes have full contact with the treated surface. 3. Conduct all replicates under the same environmental conditions.
Molecular Detection of kdr Mutations (PCR-based assays)
Issue Possible Cause(s) Troubleshooting Steps
No PCR product (no bands on the gel). 1. Poor quality or insufficient quantity of DNA template. 2. PCR inhibitors present in the DNA extract. 3. Incorrect PCR cycling conditions or reagent concentrations. 4. Degraded primers.1. Quantify and assess the purity of your DNA using spectrophotometry. 2. Re-purify the DNA sample. 3. Optimize annealing temperature and extension time. Verify primer and dNTP concentrations. 4. Use fresh primer aliquots.
Non-specific PCR products (multiple bands on the gel). 1. Annealing temperature is too low. 2. Primer-dimer formation. 3. Contamination.1. Increase the annealing temperature in increments of 1-2°C. 2. Redesign primers if necessary. 3. Use sterile techniques and dedicated PCR workstations.
Ambiguous genotyping results (e.g., faint bands for both susceptible and resistant alleles). 1. Incomplete digestion in PCR-RFLP assays. 2. Suboptimal allele-specific PCR conditions.1. Increase incubation time or enzyme concentration for restriction digestion. 2. Optimize the annealing temperature for your allele-specific primers to ensure specific amplification.

Experimental Protocols

WHO Tube Test for Adult Mosquito Susceptibility

Objective: To determine the susceptibility of adult Aedes aegypti to a diagnostic concentration of this compound.

Materials:

  • WHO tube test kit (including exposure tubes, holding tubes, and slide units)

  • Insecticide-impregnated papers (e.g., lambda-cyhalothrin at a diagnostic concentration)

  • Control papers (impregnated with oil only)

  • 3-5 day old, non-blood-fed female Aedes aegypti

  • 10% sugar solution

  • Aspirator

  • Timer

  • Incubator or environmental chamber

Procedure:

  • Label the exposure and holding tubes clearly.

  • Introduce 20-25 female mosquitoes into each holding tube using an aspirator. A minimum of four replicates for the insecticide and two for the control should be used.[12]

  • Allow the mosquitoes to acclimatize for one hour.

  • Transfer the mosquitoes from the holding tubes to the exposure tubes containing the insecticide-impregnated papers. For control groups, use papers impregnated with oil only.

  • Expose the mosquitoes for exactly 60 minutes.[14]

  • After the exposure period, transfer the mosquitoes back to the holding tubes, which are lined with clean, untreated paper.

  • Provide access to a 10% sugar solution via a cotton pad on the mesh screen of the holding tubes.

  • Hold the mosquitoes for 24 hours in a controlled environment (27 ± 2 °C and 75 ± 10% relative humidity).[14]

  • Record the number of dead mosquitoes in each tube after 24 hours.

  • Calculate the percentage mortality for each replicate. If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is above 20%, the test is invalid and should be repeated.

Allele-Specific PCR for Detection of V1016I kdr Mutation

Objective: To genotype individual mosquitoes for the V1016I mutation in the voltage-gated sodium channel gene.

Materials:

  • Genomic DNA extracted from individual mosquitoes

  • Allele-specific primers for V1016 (susceptible) and I1016 (resistant) alleles, and a common reverse primer

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from individual mosquitoes using a standard protocol (e.g., salt extraction or a commercial kit).

  • PCR Reaction Setup: Prepare two separate PCR reactions for each mosquito sample. One reaction will use the forward primer specific for the susceptible (Valine) allele, and the other will use the forward primer for the resistant (Isoleucine) allele. Both reactions will contain the common reverse primer.

    • Reaction Mix (per reaction):

      • 5x PCR Buffer

      • dNTPs

      • Forward Primer (allele-specific)

      • Reverse Primer (common)

      • Taq DNA Polymerase

      • Genomic DNA template

      • Nuclease-free water

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: (optimized temperature) for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final extension: 72°C for 5 minutes

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Load the PCR products from both reactions for each mosquito into separate wells.

    • Run the gel at an appropriate voltage until the bands are well-separated.

  • Genotype Determination:

    • Homozygous Susceptible (VV): A band will be present only in the lane with the susceptible-specific primer.

    • Homozygous Resistant (II): A band will be present only in the lane with the resistant-specific primer.

    • Heterozygous (VI): Bands will be present in both lanes.

Data Presentation

Table 1: Example of WHO Tube Test Results for this compound Susceptibility

PopulationNo. of Mosquitoes ExposedNo. of ReplicatesMean Mortality (%) (± SD)Resistance Status
Susceptible Strain1004100Susceptible
Field Population A100485 (± 5.2)Resistance Suspected
Field Population B100442 (± 7.8)Resistant

Table 2: Example of kdr Allele Frequencies in Aedes aegypti Populations

PopulationNo. of Individuals GenotypedV1016I Allele Frequency (%)F1534C Allele Frequency (%)
Susceptible Strain5000
Field Population A503552
Field Population B508895

Visualizations

cluster_0 This compound Exposure cluster_1 Mechanisms of Resistance cluster_2 Outcome This compound This compound cuticle Thickened Cuticle This compound->cuticle Reduced Penetration metabolic Metabolic Detoxification (P450s, GSTs) This compound->metabolic Detoxification target_site Altered VGSC (kdr mutations) This compound->target_site Reduced Binding survival Mosquito Survival cuticle->survival metabolic->survival target_site->survival

Caption: Overview of this compound resistance mechanisms in Aedes aegypti.

start Start: Collect Adult Mosquitoes (3-5 days old) expose Expose to this compound-impregnated paper for 1 hour start->expose recoverrecover recoverrecover expose->recoverrecover recover Transfer to holding tubes with 10% sugar solution hold Hold for 24 hours at 27°C and 75% RH record Record Mortality hold->record analyze Calculate % Mortality and Determine Resistance Status record->analyze end End analyze->end recoverrecover->hold

Caption: Experimental workflow for the WHO tube bioassay.

cluster_results Genotype Interpretation start Start: Genomic DNA from single mosquito pcr Allele-Specific PCR (Susceptible and Resistant Allele Reactions) start->pcr gel Agarose Gel Electrophoresis pcr->gel homo_susc Homozygous Susceptible (Band in Susceptible Lane only) gel->homo_susc homo_res Homozygous Resistant (Band in Resistant Lane only) gel->homo_res hetero Heterozygous (Bands in both lanes) gel->hetero

References

Technical Support Center: Overcoming Metabolic Resistance to Lambda-Cyhalothrin in Insects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on metabolic resistance to lambda-cyhalothrin in insects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic mechanisms conferring resistance to lambda-cyhalothrin in insects?

A1: The primary metabolic mechanisms involve the enhanced detoxification of lambda-cyhalothrin by three major enzyme superfamilies:

  • Cytochrome P450 monooxygenases (P450s): These enzymes are frequently implicated in the oxidative metabolism of lambda-cyhalothrin. Overexpression of specific P450 genes, particularly from the CYP6 and CYP9 families, is a common finding in resistant insect populations.[1][2][3]

  • Glutathione S-transferases (GSTs): GSTs contribute to resistance by conjugating glutathione to the insecticide or its metabolites, facilitating their excretion.[4][5][6] They also play a role in protecting against oxidative stress induced by pyrethroids.[7]

  • Carboxylesterases (CarE): These enzymes hydrolyze the ester bond in lambda-cyhalothrin, rendering it non-toxic. Elevated CarE activity has been associated with insensitivity to this insecticide.[8]

Q2: How can I determine if metabolic resistance is the cause of lambda-cyhalothrin failure in my insect population?

A2: A preliminary diagnosis can be made using synergist bioassays. Piperonyl butoxide (PBO) is a common inhibitor of P450s.[3][9] If the toxicity of lambda-cyhalothrin increases significantly in the presence of PBO, it strongly suggests the involvement of P450-mediated metabolism.[3][9][10] Similar synergists are available for esterases (e.g., triphenyl phosphate - TPP) and GSTs (e.g., diethyl maleate - DEM).

Q3: Which signaling pathways are known to regulate the expression of detoxification genes involved in lambda-cyhalothrin resistance?

A3: The Cap 'n' collar isoform-C (CncC)/Nrf2 pathway is a key regulator of xenobiotic-metabolizing enzymes in insects.[11][12][13] Upon exposure to insecticides like lambda-cyhalothrin, which can induce reactive oxygen species (ROS), the transcription factor CncC translocates to the nucleus.[2][11] There, it forms a heterodimer with Maf and binds to Antioxidant Response Elements (AREs) in the promoter regions of detoxification genes (e.g., P450s, GSTs), leading to their overexpression.[11][14] The aryl hydrocarbon receptor (AhR) has also been implicated in regulating GSTs and P450s in response to lambda-cyhalothrin.[15]

Q4: Are there common cross-resistance patterns associated with metabolic resistance to lambda-cyhalothrin?

A4: Yes, metabolic resistance to lambda-cyhalothrin can confer cross-resistance to other pyrethroids due to the broad substrate specificity of the overexpressed detoxification enzymes.[9] For instance, a strain of Ceratitis capitata resistant to lambda-cyhalothrin also showed high levels of cross-resistance to etofenprox and deltamethrin.[9] However, cross-resistance to insecticides with different modes of action is not always observed.[10][16]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
High variability in bioassay results (e.g., LD50/LC50 values). 1. Inconsistent insect age, size, or health. 2. Improper insecticide dilution or application. 3. Environmental fluctuations (temperature, humidity).1. Use insects of a uniform age and size; discard any that appear unhealthy or lethargic.[17] 2. Prepare fresh serial dilutions for each assay. Ensure microapplicators or vials are calibrated and coated evenly.[18] 3. Maintain stable environmental conditions throughout the experiment.
No significant difference in enzyme activity between susceptible and resistant strains. 1. Suboptimal assay conditions (pH, temperature, substrate concentration). 2. Incorrect protein quantification. 3. The primary resistance mechanism may not be enzymatic (e.g., target-site mutation).1. Optimize assay parameters for your specific insect species.[19] 2. Use a reliable protein quantification method (e.g., Bradford assay) and ensure accurate measurements. 3. Perform synergist bioassays and consider sequencing the target site (voltage-gated sodium channel) for kdr mutations.[20]
Low qPCR efficiency or inconsistent amplification of detoxification genes. 1. Poor RNA quality or quantity. 2. Inefficient primer design. 3. Presence of PCR inhibitors.1. Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. 2. Design and validate primers for specificity and efficiency using a standard curve.[21] 3. Use a high-quality RNA extraction kit that removes potential inhibitors.
Synergist (e.g., PBO) shows high toxicity to the insects. 1. The concentration of the synergist is too high.1. Conduct a dose-response experiment for the synergist alone to determine a non-lethal concentration that can be used in combination with lambda-cyhalothrin.

Section 3: Data Presentation

Table 1: Lambda-Cyhalothrin Resistance Ratios in Various Insect Species

Insect SpeciesStrainResistance Ratio (RR)Primary Mechanism(s)Reference
Helicoverpa armigeraSYR16-foldP450s[1]
Spodoptera frugiperdaG21171.11-foldP450s[10]
Ceratitis capitataW-1Kλ205-foldP450s[9]
Bemisia tabaciLab-selected580.56-foldNot specified[16]

Table 2: Overexpression of Detoxification Genes in Lambda-Cyhalothrin Resistant Strains

Insect SpeciesGeneFold Change in Resistant StrainEnzyme FamilyReference
Helicoverpa armigeraCYP6AE1159-foldP450[1]
Ceratitis capitataCYP6A5113-18-foldP450[9]
Cydia pomonellaMultiple GSTsSignificantly higherGST[5]
Megalurothrips usitatusMultiple GSTsSignificantly higherGST[4]

Section 4: Experimental Protocols

Lambda-Cyhalothrin Bioassay (Adult Vial Test)

This protocol is adapted from standard methods for assessing insecticide susceptibility.[17][22][23]

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of technical grade lambda-cyhalothrin in acetone.

    • Create a series of serial dilutions from the stock solution to obtain a range of concentrations expected to cause between 10% and 90% mortality.[18]

  • Vial Coating:

    • Pipette 0.5 mL of each insecticide dilution into a 20 mL glass scintillation vial. Use acetone alone for the control vials.[22]

    • Rotate the vials on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface.[24]

  • Insect Exposure:

    • Introduce 20-25 healthy, active adult insects into each vial.[18]

    • Cap the vials and keep them at a constant temperature and humidity.

  • Data Collection and Analysis:

    • Record insect mortality at a predetermined time point (e.g., 24 hours). An insect is considered dead if it is unable to make coordinated movement.

    • Use probit analysis to calculate the LC50 (lethal concentration required to kill 50% of the population).

    • The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible strain.

Enzyme Activity Assays

These are generalized protocols; optimal conditions may vary by species.

Sample Preparation: Homogenize individual insects or specific tissues (e.g., midgut, fat body) in a suitable buffer on ice. Centrifuge the homogenate and use the supernatant as the enzyme source. Determine the protein concentration of the supernatant.

  • Cytochrome P450 (ECOD) Assay: [3]

    • Add the enzyme extract to a reaction mixture containing 7-ethoxycoumarin.

    • Initiate the reaction by adding NADPH.

    • Incubate at a specific temperature (e.g., 30°C).

    • Stop the reaction and measure the fluorescence of the product, 7-hydroxycoumarin.

    • Calculate the enzyme activity based on a standard curve of 7-hydroxycoumarin.

  • Glutathione S-Transferase (GST) Assay: [19]

    • Add the enzyme extract to a reaction mixture containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).

    • Monitor the increase in absorbance at 340 nm over time at a constant temperature.

    • Calculate the specific activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).[19]

  • Carboxylesterase (CarE) Assay: [8]

    • Add the enzyme extract to a reaction mixture containing α-naphthyl acetate.

    • Incubate at a specific temperature.

    • Add a solution of Fast Blue B salt to stop the reaction and develop color.

    • Measure the absorbance at a specific wavelength (e.g., 600 nm).

    • Calculate the enzyme activity based on a standard curve of α-naphthol.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol outlines the general steps for analyzing the expression of detoxification genes.[21][25]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from susceptible and resistant insect strains using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Primer Design and Validation:

    • Design primers specific to the target detoxification genes and at least one stably expressed reference gene.

    • Validate primer efficiency by running a qPCR with a serial dilution of cDNA.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[26][27]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both susceptible and resistant samples.

    • Calculate the relative expression (fold change) of the target genes in the resistant strain compared to the susceptible strain using a method like the 2-ΔΔCt method, after normalizing to the reference gene.

Section 5: Mandatory Visualizations

experimental_workflow cluster_bioassay Insecticide Bioassay cluster_biochem Biochemical Assays cluster_molecular Molecular Analysis start Collect Susceptible & Resistant Insect Populations vial_prep Prepare Lambda-Cyhalothrin Serial Dilutions & Coat Vials start->vial_prep exposure Expose Insects to Treated Vials vial_prep->exposure mortality Record Mortality Data exposure->mortality probit Calculate LC50 via Probit Analysis mortality->probit rr Determine Resistance Ratio (RR) probit->rr p450 P450 (ECOD) Assay rr->p450 High RR suggests metabolic resistance homogenize Prepare Enzyme Extracts (Homogenization) protein_quant Protein Quantification homogenize->protein_quant protein_quant->p450 gst GST Assay protein_quant->gst care CarE Assay protein_quant->care activity Calculate Specific Enzyme Activity p450->activity gst->activity care->activity expression Calculate Relative Gene Expression activity->expression High activity suggests gene overexpression rna_ext Total RNA Extraction cdna_syn cDNA Synthesis rna_ext->cdna_syn qpcr qPCR with Gene-Specific Primers cdna_syn->qpcr qpcr->expression signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus insecticide Lambda-Cyhalothrin Exposure ros Reactive Oxygen Species (ROS) insecticide->ros keap1_cncc Keap1-CncC Complex ros->keap1_cncc disrupts cncc CncC keap1_cncc->cncc releases cncc_nuc CncC cncc->cncc_nuc translocation cncc_maf CncC-Maf Heterodimer cncc_nuc->cncc_maf maf Maf maf->cncc_maf are Antioxidant Response Element (ARE) cncc_maf->are binds to detox_genes Detoxification Genes (P450s, GSTs, etc.) are->detox_genes activates transcription of mrna mRNA detox_genes->mrna transcription protein Detoxification Enzymes mrna->protein translation protein->insecticide metabolizes resistance Metabolic Resistance protein->resistance

References

Technical Support Center: Photodegradation of Lambda-Cyhalothrin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation of lambda-cyhalothrin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the photodegradation rate of lambda-cyhalothrin in water?

The main factors are:

  • pH of the solution: Lambda-cyhalothrin is relatively stable in acidic to neutral water but degrades more rapidly under alkaline conditions (pH > 8) through hydrolysis.[1][2]

  • Irradiation source: The wavelength and intensity of the light source are critical. UV light, particularly UV-C, leads to significantly faster degradation compared to simulated sunlight or natural sunlight.[1][2][3]

  • Presence of photosensitizers: Certain substances can accelerate photodegradation. These include humic acids, riboflavin, copper ions (Cu²⁺), and acetone.[3][4][5]

  • Solvent composition: The type of solvent used can alter the degradation rate. For instance, degradation has been observed to be faster in hexane than in a methanol/water mixture or acetone alone.[5]

  • Presence of suspended solids: Lambda-cyhalothrin can adsorb to organic and mineral particulates. This adsorption can decrease the degradation rate of the molecule as it is less available for photolysis in the water column.[1]

Q2: My lambda-cyhalothrin solution is not degrading as expected under my UV lamp. What could be the issue?

Several factors could be at play:

  • Incorrect pH: Ensure your aqueous solution is not acidic or neutral, as lambda-cyhalothrin is more stable at a pH below 8.[1] For faster degradation, consider adjusting the pH to alkaline conditions (e.g., pH 10 or 12).[2]

  • Inappropriate Wavelength: Lambda-cyhalothrin's degradation is highly dependent on the light spectrum. Its photolysis is rapid under UV irradiation (e.g., 302 nm), with a half-life of less than 20 minutes reported in one study, whereas it is more stable under natural sunlight with a half-life greater than three weeks.[1][2][6] Verify the specifications of your UV lamp.

  • Contaminants acting as inhibitors: The presence of certain substances, like L-ascorbic acid, can slow down the photodegradation process.[5] Analyze your water source for potential contaminants.

  • Adsorption to surfaces: The compound is known to adsorb strongly to particulates.[1] If your solution is not properly filtered or if it contains suspended matter, a significant portion of the lambda-cyhalothrin may not be in the dissolved phase and thus less accessible to light.

Q3: I am observing variable degradation rates between experiments. What could be the cause of this inconsistency?

Inconsistent results often stem from subtle variations in experimental conditions:

  • Fluctuations in Lamp Intensity: The output of UV lamps can decrease over time. It is crucial to calibrate your light source regularly or use a radiometer to ensure consistent light intensity across experiments.

  • Temperature Changes: While light is the primary driver, temperature can influence reaction kinetics. Ensure your experimental setup maintains a constant and recorded temperature.

  • Inconsistent Preparation of Solutions: The concentration of lambda-cyhalothrin and any added photosensitizers must be precise. Inaccuracies in stock solution preparation can lead to variability.

  • pH Drifting: The pH of your solution might change during the experiment, especially if it is not adequately buffered. Monitor and control the pH throughout the photodegradation process.

Q4: How does the presence of organic matter, like humic acids, affect the photodegradation of lambda-cyhalothrin?

Humic acids can act as photosensitizers, enhancing the photodegradation of lambda-cyhalothrin.[4][5] They absorb light and can generate reactive oxygen species (ROS), such as hydroxyl radicals, which then attack and degrade the pesticide molecules. However, it's worth noting that in the presence of both humic acids and copper ions (Cu²⁺), the degradation rate has been observed to be restrained.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed Incorrect pH (too acidic)Adjust the pH of the aqueous solution to be alkaline (pH > 8). Lambda-cyhalothrin hydrolyzes under alkaline conditions.[1][2]
Ineffective light sourceVerify that the UV lamp is emitting at an effective wavelength for photodegradation (e.g., UV-C at 254 nm or UV-A).[3] The photolysis process is much faster under UV irradiation than natural sunlight.[1]
Slow degradation rate Presence of inhibitorsL-ascorbic acid has been shown to slow the photodegradation process.[5] Ensure your solution is free from such contaminants.
Adsorption to suspended solidsLambda-cyhalothrin molecules that are adsorbed to particulates show decreased degradation rates.[1] Use filtered and purified water for your solutions.
Inconsistent results Fluctuating experimental conditionsStandardize and monitor key parameters like light intensity, temperature, and pH throughout the experiment.
Degradation of photosensitizerIf using a photosensitizer like riboflavin, ensure it is not degrading under the experimental conditions, which could lead to a decrease in the photodegradation rate of lambda-cyhalothrin over time.
Formation of unexpected byproducts Complex degradation pathwaysThe photodegradation of lambda-cyhalothrin can proceed through several pathways, including decarboxylation, ester bond cleavage, and dechlorination.[4][7] Use analytical techniques like GC/MS to identify intermediates.[4][5]

Quantitative Data Summary

Table 1: Half-lives of Lambda-cyhalothrin under Different Photodegradation Conditions

Condition Half-life Reference
Natural sunlight irradiation> 3 weeks[1]
UV irradiation< 10 minutes[1]
UV light (direct exposure, 302 nm)~20 minutes (for 50% degradation)[2][6]
UV light (10 mg/L solution)182.36 minutes[8]
UV light (5 mg/L solution)57.6 minutes (0.96 hours)[8]
In the presence of Citrobacter braakii F37 (pH 7.0)1.9 days[9]
In the presence of Citrobacter braakii F37 (pH 5.0)4.9 days[9]
In the presence of Citrobacter braakii F37 (pH 9.0)5.7 days[9]

Table 2: Effect of Photosensitizers and Solvents on Degradation Rate

Substance Effect on Degradation Rate Reference
Humic AcidIncreased[4][5]
Copper (Cu²⁺)Increased[4]
Humic Acid + Copper (Cu²⁺)Decreased (restrained)[4]
RiboflavinIncreased[3][5]
AcetoneIncreased[5]
L-ascorbic acidDecreased[5]
Solvent Relative Degradation Rate Reference
Hexane> Methanol/water (1:1, v/v) > Acetone[5]

Experimental Protocols

Protocol 1: General Photodegradation Study of Lambda-cyhalothrin
  • Preparation of Stock Solution: Prepare a stock solution of lambda-cyhalothrin (e.g., 100 mg/L) in an appropriate solvent like methanol or acetone.

  • Preparation of Aqueous Solution: Spike a known volume of purified water (e.g., HPLC grade) with the stock solution to achieve the desired initial concentration (e.g., 5 or 10 mg/L).[8] The final concentration of the organic solvent should be minimal to avoid co-solvent effects.

  • pH Adjustment: Adjust the pH of the aqueous solution to the desired level (e.g., 7 for neutral, 10 for alkaline) using dilute acid or base.[2][10]

  • Irradiation: Place the solution in a quartz vessel within a photoreactor equipped with a suitable lamp (e.g., xenon lamp or a specific wavelength UV lamp).[2][4] Maintain a constant temperature using a cooling system if necessary.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals.

  • Sample Preparation for Analysis: Extract the lambda-cyhalothrin from the aqueous sample. A common method is solid-phase extraction (SPE) using C18 cartridges. Elute the compound with a suitable organic solvent like hexane.[11]

  • Analysis: Quantify the concentration of lambda-cyhalothrin using HPLC with a UV detector or GC with an electron capture detector (ECD).[2][11] Identify degradation products using GC/MS.[4][5]

  • Data Analysis: Plot the concentration of lambda-cyhalothrin versus time and determine the degradation kinetics (e.g., by fitting to a first-order rate equation).[4][5]

Protocol 2: Investigating the Effect of Photosensitizers
  • Follow steps 1-3 of Protocol 1.

  • Addition of Photosensitizer: Add the photosensitizer of interest (e.g., humic acid, riboflavin) to the aqueous solution at a specific concentration.[3][4][5]

  • Control Experiment: Run a parallel experiment without the photosensitizer under the same conditions to act as a control.

  • Proceed with steps 4-8 of Protocol 1.

  • Comparison: Compare the degradation rates and half-lives of lambda-cyhalothrin with and without the photosensitizer to determine its effect.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution aqueous Prepare Aqueous Solution stock->aqueous ph_adjust Adjust pH aqueous->ph_adjust sensitizer Add Photosensitizer (Optional) ph_adjust->sensitizer irradiate Irradiate Solution sensitizer->irradiate sample Collect Samples at Intervals irradiate->sample extract Extract Lambda-cyhalothrin sample->extract quantify Quantify (HPLC/GC) extract->quantify identify Identify Products (GC/MS) extract->identify kinetics Determine Kinetics quantify->kinetics

Caption: Experimental workflow for studying lambda-cyhalothrin photodegradation.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Outcomes ph pH degradation_rate Degradation Rate ph->degradation_rate Alkaline pH increases rate light Light Source light->degradation_rate UV light increases rate sensitizers Photosensitizers sensitizers->degradation_rate Humic acid, Riboflavin increase rate solids Suspended Solids solids->degradation_rate Adsorption decreases rate

Caption: Factors influencing the photodegradation rate of lambda-cyhalothrin.

References

Troubleshooting cyhalothrin quantification issues in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of cyhalothrin in complex matrices.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analytical workflow for this compound quantification.

Question: I am observing poor reproducibility and low recovery for this compound in my samples. What are the likely causes and how can I troubleshoot this?

Answer:

Poor reproducibility and low recovery are common issues when analyzing this compound in complex matrices. The primary causes are often related to matrix effects and inefficient sample preparation. Here is a step-by-step troubleshooting guide:

  • Evaluate Matrix Effects: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[1][2][3] They can cause ion suppression (decreased signal) or enhancement (increased signal), leading to inaccurate quantification.[1][4]

    • Diagnosis: To determine if matrix effects are the cause, compare the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the full sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[1]

  • Optimize Sample Preparation: Thorough sample cleanup is the most effective way to remove interfering matrix components before they enter the analytical instrument.[1][5][6]

    • Extraction: Ensure the chosen extraction solvent is appropriate for this compound's polarity. Acetonitrile is a commonly used and effective solvent.[7] For matrices with high water content, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and involves an extraction with acetonitrile followed by a cleanup step.[1][8]

    • Cleanup: The cleanup step is critical for removing interferences. The choice of sorbent for solid-phase extraction (SPE) or dispersive SPE (d-SPE) depends on the matrix composition.

      • For fatty matrices: Consider using a C18 sorbent.

      • For pigmented samples: Graphitized carbon black (GCB) can be effective, but caution is advised as it may retain planar pesticides.[9] A combination of primary secondary amine (PSA) and GCB has been shown to provide cleaner extracts in some cases.[9]

  • Incorporate an Internal Standard: The use of an internal standard is highly recommended to improve the precision of the assay.[10][11] The internal standard should be added to each sample before extraction to monitor the recovery of this compound effectively.[10]

  • Review Analytical Conditions:

    • GC-MS: For gas chromatography-mass spectrometry (GC-MS) analysis, ensure the inlet liner is clean and consider using a guard column to protect the analytical column from matrix contamination.[12] Regular maintenance, including trimming the column, can help maintain performance.[5]

    • LC-MS/MS: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), optimize the mobile phase gradient to achieve better separation of this compound from matrix interferences.[13] Also, optimize the electrospray ionization (ESI) source parameters to enhance ionization efficiency.[4]

Question: My this compound quantification results show unexpectedly high values. What could be causing this signal enhancement?

Answer:

Signal enhancement, another manifestation of matrix effects, can lead to an overestimation of this compound concentration. This is particularly observed in GC analysis.

  • "Protective" Effect in GC: In gas chromatography, matrix components can coat active sites in the injector port and the analytical column.[4] This can prevent the thermal degradation of labile analytes like pyrethroids, leading to a higher amount of the analyte reaching the detector and resulting in a stronger signal compared to a clean standard.[4]

To mitigate this, consider the following:

  • Regular GC Maintenance: Frequently replace the GC inlet liner and trim the beginning of the analytical column to remove accumulated matrix components.[4][5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal enhancement caused by the matrix.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification?

A1: The most common techniques are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

  • GC-MS/MS: This is a robust technique, and methods like the multiresidue QuEChERS method followed by GC-MS have been validated for various matrices.[15]

  • LC-MS/MS: This technique is often preferred for its high sensitivity and selectivity, especially in complex matrices.[13] Chiral LC-MS/MS methods have also been developed to separate the different isomers of this compound.[15]

Q2: Which sample preparation method is best for complex matrices like soil or fatty foods?

A2: The choice of sample preparation method depends on the specific matrix.

  • QuEChERS: This method is versatile and has been successfully applied to a wide range of food matrices, including those with high water, acid, and oil content.[8][15]

  • Solid-Phase Extraction (SPE): For very complex or "dirty" samples, a more rigorous cleanup using SPE cartridges may be necessary.[1] Sorbents like C18, Florisil, and combinations of GCB and PSA are commonly used.[9][10] For oily matrices like palm oil, a combination of low-temperature fat precipitation and SPE with GCB/PSA has been shown to be effective.[16]

Q3: How can I improve the limit of detection (LOD) and limit of quantification (LOQ) for this compound?

A3: Achieving low LODs and LOQs can be challenging in complex matrices.[13]

  • Effective Cleanup: A thorough sample cleanup to reduce matrix interference is crucial for improving signal-to-noise and thus lowering detection limits.[5]

  • Instrument Sensitivity: Utilizing highly sensitive instrumentation, such as a modern triple quadrupole mass spectrometer, can significantly improve detection limits.[17]

  • Method Optimization: Optimizing chromatographic conditions and mass spectrometer parameters can enhance the signal response for this compound.

Q4: Are there stability concerns for this compound during sample storage and analysis?

A4: Yes, stability should be considered.

  • Storage: Studies have shown that this compound is stable in various matrices like apples, cabbage, and soil when stored deep-frozen at -20°C for up to one year.[18]

  • pH Sensitivity: this compound is rapidly hydrolyzed under alkaline conditions but is more stable in neutral or acidic media.[18] The pH of extraction and storage solutions should be controlled.

  • Photostability: Like other synthetic pyrethroids, this compound is relatively stable to degradation in sunlight, which allows for its use in agriculture.[18] However, degradation can still occur, and exposure to light during sample processing should be minimized where possible.

Quantitative Data Summary

The following tables summarize typical performance data for this compound quantification in various complex matrices.

Table 1: Recovery of this compound in Various Matrices using Different Cleanup Methods

MatrixFortification Level (µg/g)Cleanup MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Crude Palm Oil0.05 - 1.0GCB/PSA SPE82 - 98< 10[16]
Crude Palm Kernel Oil0.05 - 1.0GCB/PSA SPE86 - 94< 10[16]
Palm OilNot SpecifiedGCB/PSA SPE81 - 114< 7[9]
PomegranateTwo LevelsNot Specified72.45 - 113.900.80 - 11.75[19]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
PomegranateGC-µECD-0.005[19]
Palm OilGC-ECD0.025 - 0.05-[9]
Various Plant MatricesGC-MS-0.01[15]
WaterGC with internal standard-0.000001[11]
BrinjalRP-HPLC0.0030.01[7]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for Fruits and Vegetables

This protocol is adapted from the standardized QuEChERS procedure (EN 15662).[8]

  • Sample Homogenization: Weigh 10 g of a frozen and homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add it at this stage.

    • Shake mechanically for 15 minutes.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add a d-SPE cleanup sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented matrices).

    • Vortex for 1 minute and centrifuge.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Visualizations

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_Outcome Desired Outcome Start Poor Reproducibility / Inaccurate Quantification MatrixEffects Assess Matrix Effects (Post-Extraction Spike) Start->MatrixEffects Start Here SamplePrep Review Sample Preparation (Extraction & Cleanup) MatrixEffects->SamplePrep No Significant Matrix Effects OptimizeCleanup Optimize Cleanup (e.g., different SPE sorbent) MatrixEffects->OptimizeCleanup Matrix Effects Present MethodValidation Check Method Parameters (GC/LC, MS) SamplePrep->MethodValidation SamplePrep->OptimizeCleanup InstrumentTune Optimize Instrument Parameters MethodValidation->InstrumentTune MatrixMatched Use Matrix-Matched Calibrants OptimizeCleanup->MatrixMatched InternalStandard Incorporate Internal Standard MatrixMatched->InternalStandard End Accurate & Reproducible Quantification InternalStandard->End InstrumentTune->End

Caption: Troubleshooting workflow for this compound quantification issues.

QuEChERS_Workflow cluster_Extraction Extraction cluster_Cleanup Dispersive SPE Cleanup cluster_Analysis Analysis Sample 1. Homogenized Sample (e.g., 10g) Acetonitrile 2. Add Acetonitrile & Internal Standard Sample->Acetonitrile Salts 3. Add QuEChERS Salts Acetonitrile->Salts Centrifuge1 4. Shake & Centrifuge Salts->Centrifuge1 Supernatant 5. Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant dSPE 6. Add d-SPE Sorbent (e.g., PSA, C18, GCB) Supernatant->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 8. Collect Supernatant Centrifuge2->FinalExtract Analysis 9. Analyze by GC-MS or LC-MS/MS FinalExtract->Analysis

Caption: General workflow for the QuEChERS sample preparation method.

CleanupSelection Start Start: Complex Matrix Sample MatrixType What is the primary characteristic of the matrix? Start->MatrixType Fatty High Fat/Oil Content MatrixType->Fatty Fatty Pigmented High Pigment Content (e.g., Chlorophyll) MatrixType->Pigmented Pigmented General General/Other MatrixType->General Other C18 Use C18 Sorbent Fatty->C18 GCB Use Graphitized Carbon Black (GCB) (Caution: may retain planar analytes) Pigmented->GCB Combination Consider combination of sorbents (e.g., GCB + PSA) Pigmented->Combination PSA Use Primary Secondary Amine (PSA) General->PSA

Caption: Logic for selecting a d-SPE cleanup sorbent based on matrix type.

References

Strategies to mitigate the environmental impact of cyhalothrin runoff

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the environmental impact of cyhalothrin runoff.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound contaminates the environment through runoff?

A1: this compound, a synthetic pyrethroid insecticide, primarily moves off-site by binding to suspended sediments and organic matter in irrigation and stormwater runoff.[1][2] Its low water solubility and high partition coefficient mean it adsorbs strongly to soil particles.[3] Therefore, strategies that control soil erosion and sediment transport are critical for mitigating its environmental impact.[1][4]

Q2: What are the main categories of mitigation strategies for this compound runoff?

A2: Mitigation strategies can be broadly grouped into three categories:

  • Source Reduction: Implementing best management practices (BMPs) to minimize the amount of pesticide applied and prevent it from leaving the target area. This includes integrated pest management (IPM), calibrating spray equipment, and avoiding application during or before heavy rainfall.[4][5]

  • Physical Containment & Removal: Using physical barriers to slow runoff, trap sediment, and filter contaminants. Key examples include vegetative filter strips (VFS), buffer zones, and constructed wetlands.[3][6][7][8]

  • Bioremediation & Adsorption: Employing biological and chemical processes to degrade or capture the pesticide. This involves using specific microorganisms to break down this compound or using sorbent materials like biochar to bind and remove it from the water.[9][10][11]

Q3: How do environmental conditions affect the persistence of this compound?

A3: Several environmental factors influence this compound's longevity. High temperatures and direct sunlight can accelerate its breakdown.[12] Heavy rain or irrigation can wash the insecticide off treated surfaces, reducing its residual activity.[12] In soil, microbial activity contributes to its degradation, leading to a shorter persistence compared to its presence on plant surfaces.[12][13] It is also more rapidly hydrolyzed under alkaline conditions (pH > 8).[3]

Troubleshooting Guides

Guide 1: Vegetative Filter Strips (VFS)

Q: My vegetative filter strip (VFS) is showing poor efficacy in reducing this compound runoff. What are the potential causes?

A: The effectiveness of a VFS can be compromised by several factors. Use the following points to troubleshoot your experimental setup:

  • Improper Design: The width and slope of the VFS are critical. Wider strips are generally more effective, and they perform best on slopes of less than 5%.[14][15] For riparian areas, a dense strip of about 30 feet is recommended.[14]

  • Concentrated Flow: VFS are most effective when runoff enters as uniform sheet flow.[16] If concentrated flow occurs, creating channels or rills, the water will bypass the filtering vegetation. This minimizes contact time and reduces sediment trapping.[14][16]

  • Incorrect Vegetation: The type of vegetation is important. Tall, dense, perennial native grasses are ideal for trapping sediment.[14] The vegetation must be well-established to slow water flow effectively.

  • High Runoff Velocity: If the runoff velocity is too high, often due to steep slopes or intense rainfall, the VFS may not have sufficient time to trap sediment-bound this compound.[17]

  • Maintenance Issues: Over time, sediment can build up, which may divert flow around the strip. Channels that develop must be repaired and reseeded to maintain effectiveness.[14]

Logical Flow for VFS Troubleshooting

Start VFS Ineffective CheckDesign Is VFS Design Optimal? Start->CheckDesign CheckFlow Is Runoff Sheet Flow? CheckDesign->CheckFlow Yes FixDesign Adjust Width/Slope CheckDesign->FixDesign No CheckVeg Is Vegetation Dense & Appropriate? CheckFlow->CheckVeg Yes FixFlow Disperse Concentrated Flow CheckFlow->FixFlow No CheckMaint Is VFS Well-Maintained? CheckVeg->CheckMaint Yes FixVeg Reseed with Appropriate Grasses CheckVeg->FixVeg No FixMaint Remove Sediment, Repair Channels CheckMaint->FixMaint No End Improved Efficacy CheckMaint->End Yes FixDesign->CheckFlow FixFlow->CheckVeg FixVeg->CheckMaint FixMaint->End

Caption: A troubleshooting workflow for diagnosing and correcting an ineffective Vegetative Filter Strip.

Guide 2: Bioremediation

Q: I've isolated a bacterial strain from a contaminated site, but it shows low degradation of this compound in my soil experiment. Why might this be happening?

A: Successful bioremediation depends on both the microorganism's capability and the environmental conditions of the soil matrix. Consider these factors:

  • Bioavailability: this compound binds strongly to organic matter and clay particles in soil, which can make it less accessible to microorganisms.[2] The lipophilic nature of pyrethroids means they can persist longer in soils with high organic content.[2]

  • Sub-optimal Environmental Conditions: The degradation process is highly dependent on factors like temperature, pH, moisture, and nutrient availability.[9] Most pyrethroid-degrading bacteria have optimal ranges for these parameters. Your experimental conditions may be inhibiting the bacteria's metabolic activity.

  • Initial Pesticide Concentration: Very high concentrations of this compound can be toxic to the degrading microorganisms themselves, leading to an extended lag phase or complete inhibition of degradation.[18]

  • Inoculum Size and Acclimation: The initial population of the degrading bacteria may be too low, or the strain may not be sufficiently acclimated to using this compound as a substrate in a complex soil environment compared to a liquid medium.[9]

  • Soil Type: Soil properties significantly influence microbial activity. For instance, soil texture and porosity affect oxygen and water availability, which are crucial for aerobic degradation processes.[13]

Guide 3: Constructed Wetlands (CWs)

Q: My lab-scale constructed wetland is removing nutrients effectively, but this compound removal is lower than expected. What's the issue?

A: Constructed wetlands remove pesticides through a combination of physical, chemical, and biological processes, and their efficiency can vary.[19]

  • Insufficient Contact Time: If the hydraulic retention time is too short, there isn't enough time for processes like sedimentation, adsorption to soil/plants, and microbial degradation to occur. Slowing down the water flow is a key principle of CWs.[6][19]

  • Low Sedimentation: this compound is primarily transported on sediment. If your inflow has low turbidity or if the flow is too fast to allow particles to settle, a significant portion of the pesticide will pass through the system.[19]

  • Pesticide Properties: The effectiveness of a CW can depend on the pesticide's properties, such as its water solubility. While CWs are effective for many pesticides, highly insoluble compounds like this compound rely heavily on being removed with the sediment.[20][21]

  • System Maturity: A newly established wetland may not have the mature plant root systems or the dense microbial communities needed for optimal degradation and filtration.[22]

Data on Mitigation Strategies

Quantitative data from various studies are summarized below to provide a baseline for expected efficacy.

Table 1: Efficacy of Vegetative Filter Strips (VFS)

Parameter Value/Observation Source(s)
Optimal Slope < 5% [14][15]
Not Recommended On Slopes > 15% [14][15]
Sediment Trapping 75% to 100% [14]
Soil/Pesticide Reduction ~50% (with 3-meter width) [23]
~75% (with 6-meter width) [23]

| | >95% (with 9-meter width) |[23] |

Table 2: Efficacy of Constructed Wetlands (CWs)

Parameter Average Removal Efficiency Source(s)
Pesticides (Integrated System) 52% [21]
Insecticides (General) 60.13% [19]
Herbicides (General) 67.35% [19]
Nitrate 61% [20][21]
Phosphate 73% [20][21]

| Turbidity | 90% |[20][21] |

Table 3: Efficacy of Sorbents for Lambda-Cyhalothrin Removal from Water

Sorbent Conditions Removal Efficiency Source(s)
Parthenium hysterophorus Biochar 50 mg/L initial concentration 94% [11]
100 mg/L initial concentration 88% [11]

| Algae (dead biomass) | 10 mg/L initial concentration | 95.6% |[24] |

Experimental Protocols

Protocol 1: Assessing the Efficacy of a Vegetative Filter Strip (VFS)

This protocol outlines a method for evaluating the ability of a model VFS to remove sediment and this compound from simulated agricultural runoff.

Experimental Workflow for VFS Efficacy Study

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase p1 1. Construct VFS Test Plots (e.g., 1m x 5m) with desired slope p2 2. Establish Vegetation (e.g., perennial grass) p1->p2 p3 3. Prepare Simulated Runoff (Water + Sediment + this compound) p2->p3 e1 4. Apply Runoff to Upslope End of VFS at a Controlled Rate p3->e1 e2 5. Collect Inflow Samples (at point of application) e1->e2 e3 6. Collect Outflow Samples (at downslope end of VFS) e1->e3 a1 7. Analyze Samples for Turbidity & Suspended Solids e2->a1 a2 8. Extract & Quantify this compound (e.g., using GC-ECD or LC-MS/MS) e2->a2 e3->a1 e3->a2 a3 9. Calculate Removal Efficiency ([Inflow-Outflow]/Inflow * 100) a1->a3 a2->a3

References

Optimizing cyhalothrin application timing for maximum pest control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application timing of cyhalothrin for maximum pest control in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, mechanism, and effective use of this compound.

Q1: What is this compound and how does it work against pests?

A1: this compound is a synthetic pyrethroid insecticide that mimics the properties of naturally occurring pyrethrins found in chrysanthemum flowers.[1] It is a broad-spectrum insecticide effective against a wide range of pests like caterpillars, beetles, aphids, mosquitoes, and ticks.[2][3] this compound acts as a fast-acting neurotoxin.[3][4] It targets the insect's nervous system by binding to and disrupting the normal function of voltage-gated sodium channels in axonal membranes.[1][4] This disruption prevents the channels from closing, leading to an uncontrolled firing of nerves, which results in paralysis and ultimately, the death of the insect.[1][4] This mode of action provides a rapid "knockdown" effect, causing larvae to cease feeding quickly and flying insects to drop to the ground.[1]

Q2: What are the key factors that influence the efficacy and persistence of a this compound application?

A2: Several environmental and application-specific factors significantly impact the effectiveness and residual activity of this compound. Key factors include:

  • Weather Conditions: Rainfall shortly after application can wash the insecticide off surfaces, reducing its effectiveness.[4][5] It is recommended to apply this compound when no rain is expected for at least 24 hours.[4] High temperatures and direct sunlight can accelerate the chemical breakdown of this compound, decreasing its persistence.[4][6]

  • Pest Life Stage: The susceptibility of pests to insecticides varies with their life stage.[6] Applications are often most effective when targeting early larval or hatchling stages, which are more vulnerable.[5][7]

  • Application Method: Proper coverage is crucial as this compound is primarily a contact insecticide.[8][9] The choice of application equipment (e.g., ground vs. aerial), spray volume, and droplet size can affect how well the target pest is covered.[8][9] The addition of adjuvants can sometimes improve spray coverage and efficacy.[8][10]

  • Surface Type: The type of surface to which this compound is applied affects its longevity.[4] On plant surfaces, its residual effect can last from 7 to 14 days, depending on environmental factors.[4]

  • Pest Resistance: Repeated use of insecticides with the same mode of action can lead to the development of resistance in pest populations.[1][6][8]

Q3: When is the optimal time to apply this compound for maximum pest control?

A3: The optimal timing for this compound application depends on the target pest, crop, and environmental conditions. General best practices include:

  • Pest Activity and Life Cycle: Apply this compound when pests are most active and at their most vulnerable life stage, typically during the early stages of an infestation.[4][5][7]

  • Economic Thresholds: Applications should be timed based on scouting and monitoring of pest populations to ensure they have reached locally determined economic thresholds.[8][11] This practice is a core component of Integrated Pest Management (IPM) and helps prevent unnecessary applications.[4][11]

  • Weather Conditions: Apply during calm weather with low wind to minimize spray drift and when there is no forecast of rain to prevent wash-off.[4][5] Applications during early morning or late evening can be beneficial as bees are less active, reducing harm to non-target pollinators.[12][13]

Q4: How can pest resistance to this compound be managed in a research setting?

A4: Managing insecticide resistance is crucial for maintaining the long-term efficacy of this compound.[6] Key strategies include:

  • Rotate Insecticides: Avoid the overuse of this compound by rotating it with insecticides that have different modes of action.[4][8] The Insecticide Resistance Action Committee (IRAC) provides a classification of insecticides by their mode of action to facilitate this.[1][14]

  • Integrated Pest Management (IPM): Combine chemical control with other methods such as biological, cultural, and mechanical controls.[4]

  • Monitor Efficacy: After application, scout the area to verify the effectiveness of the treatment.[8] If reduced efficacy is observed, consider the possibility of resistance.

  • Use Correct Dosage: Applying insecticides at dosages that are too low may fail to provide a lethal dose, allowing surviving pests to build resistance.[6] Always adhere to the recommended application rates.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the application of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Reduced or No Efficacy 1. Improper application timing (pest life stage not susceptible).[6] 2. Environmental factors (rain, high temperature, sunlight) degrading the product.[4][6] 3. Poor spray coverage.[9] 4. Incorrect dosage.[6] 5. Pest resistance.[1][6] 6. Improper tank mixing procedure or incompatible mix partners.[15][16]1. Review pest monitoring data to ensure application targets the most vulnerable life stage.[5] 2. Check weather data post-application. Re-apply if necessary and plan future applications for optimal weather conditions.[4][5] 3. Adjust application volume, nozzles, or use an adjuvant to improve coverage.[8][12] 4. Verify calculations and equipment calibration to ensure the correct rate was applied. 5. If resistance is suspected, use an insecticide with a different mode of action.[8] 6. Review the product label for tank-mixing instructions. Perform a jar test to check for physical compatibility before mixing a full tank.[16][17]
Phytotoxicity (Crop Injury) 1. Application rate was too high. 2. Mixing with incompatible substances (e.g., alkaline materials).[15] 3. Uneven application, leading to high concentrations in certain areas.[15] 4. Application during periods of high heat or humidity.1. Recalibrate spray equipment and review rate calculations. 2. Do not mix this compound with highly alkaline materials like Lime Sulphur or Bordeaux Mixture.[18] 3. Ensure uniform spray coverage during application.[15] 4. Avoid spraying under extreme weather conditions that can stress the crop.
Harm to Non-Target Organisms 1. Spray drift onto unintended areas. 2. Application when beneficial insects (e.g., bees) are active.[13] 3. Runoff into aquatic environments.[19]1. Apply during calm conditions with low wind speed. Consider using drift-reducing nozzles.[5] 2. Apply during early morning or late evening when pollinators are less active.[12][13] Avoid application to blooming crops or weeds if bees are present.[19] 3. Do not apply directly to water or in areas where runoff is likely. Maintain buffer zones around aquatic habitats.

Section 3: Data Presentation & Experimental Protocols

Quantitative Data Summary

Table 1: Residual Activity of Lambda-Cyhalothrin Under Various Conditions

EnvironmentSurface TypeTypical Residual ActivityFactors Reducing Longevity
AgriculturalPlant Surfaces7 to 14 days[4]Rainfall, irrigation, high temperatures, direct sunlight[4]
OutdoorGeneral SurfacesUp to 2-3 weeks (optimal conditions)[4]Rain, wind, sunlight[4]
IndoorWalls, FloorsUp to 30 days[4]Cleaning, dusting, human activity[4]

Table 2: Example Application Rates for Lambda-Cyhalothrin (Willowood Lamba-Cy 1EC)

CropRate Range (fl. oz/acre)Maximum Use Rate (pts/acre/year)Application Timing Notes
Alfalfa1.92–3.840.96Based on insect populations reaching economic thresholds.[8]
Corn (foliar)1.92–3.840.96Apply as required by scouting, at intervals of 7 or more days.[8]
Cotton1.92–5.121.6Apply as required by scouting, at intervals of 5-7 days.[8]
Soybeans1.92–3.840.48Apply as required by scouting, at intervals of 5 or more days.[8]
Wheat1.92–3.840.48Apply as required by scouting, at intervals of 5 or more days.[8]

Note: Application rates are examples and will vary by product, target pest, and local conditions. Always consult the specific product label for accurate guidelines.[8]

Experimental Protocols

Protocol 1: Field Trial to Determine Optimal Application Timing

This protocol outlines a methodology to compare the efficacy of this compound applied at different time points based on pest development.

  • Objective: To determine the most effective application timing of this compound against a target pest in a specific crop.

  • Experimental Design:

    • Use a randomized complete block design with a minimum of four replications.

    • Treatments should include:

      • T1: Early application (e.g., based on plant growth stage or degree-day model prediction for early pest activity).[20][21]

      • T2: Standard application (e.g., based on scouting and reaching a pre-determined economic threshold).[11][20]

      • T3: Late application (e.g., after the optimal window, to simulate a delayed response).

      • T4: Untreated control.

  • Plot Establishment:

    • Establish plots of a suitable size for the crop and application equipment.

    • Ensure buffer zones between plots to minimize spray drift.

  • Pest Monitoring:

    • Begin monitoring for the target pest before the experiment starts to establish a baseline.[21]

    • Use appropriate monitoring techniques such as sweep nets, pheromone traps, or direct counts.[11]

    • Record pest density and life stage at regular intervals (e.g., twice weekly) throughout the experiment.[22]

  • Application Procedure:

    • Use a calibrated sprayer to apply this compound at the label-recommended rate for the target pest and crop.

    • Apply treatments (T1, T2, T3) at their designated time points based on the monitoring data.

    • Record environmental conditions (temperature, humidity, wind speed, cloud cover) during each application.

  • Data Collection:

    • Assess pest populations in all plots at set intervals after each application (e.g., 2, 7, and 14 days).

    • Measure crop damage or yield at the end of the trial to determine the economic impact of each timing strategy.

  • Data Analysis:

    • Use analysis of variance (ANOVA) to compare pest densities, crop damage, and yield among the different treatments.

    • Correlate efficacy with the pest life stage and environmental conditions at the time of application.

Section 4: Visualizations and Workflows

This section provides diagrams to illustrate key concepts related to this compound application.

Mode_of_Action cluster_neuron Insect Axon Membrane cluster_cyhalothrin_action Action of this compound Na_Channel Voltage-Gated Sodium Channel (Open State) Na_Ion_In Na+ Influx Na_Channel->Na_Ion_In Normal Function This compound This compound Binds to Channel Repolarization Membrane Repolarization (Channel Closes) Na_Ion_In->Repolarization Channel_Locked Channel Locked Open This compound->Channel_Locked Continuous_Influx Continuous Na+ Influx Channel_Locked->Continuous_Influx Repetitive_Firing Repetitive Nerve Firing Continuous_Influx->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Caption: Mechanism of action of this compound on insect nerve cells.

Optimization_Workflow Start Start: Pest Control Needed Monitor 1. Monitor Pest Population (Density & Life Stage) Start->Monitor Threshold Is Economic Threshold Reached? Monitor->Threshold Threshold->Monitor No Assess_Weather 2. Assess Weather Forecast (No Rain, Low Wind) Threshold->Assess_Weather Yes Weather_OK Is Weather Favorable? Assess_Weather->Weather_OK Select_Product 3. Select Appropriate This compound Formulation Weather_OK->Select_Product Yes Wait Continue Monitoring Weather_OK->Wait No Calibrate 4. Calibrate Equipment & Prepare Tank Mix Select_Product->Calibrate Apply 5. Apply this compound (Targeting Vulnerable Stage) Calibrate->Apply Evaluate 6. Evaluate Efficacy (Post-Application Scouting) Apply->Evaluate End End: Pest Controlled Evaluate->End Wait->Assess_Weather

Caption: Experimental workflow for optimizing this compound application.

Troubleshooting_Logic Start Problem: Poor Pest Control Efficacy Check_Timing Was application timed to vulnerable pest stage? Start->Check_Timing Check_Weather Was there rain or high heat post-application? Check_Timing->Check_Weather Yes Solution_Timing Solution: Improve pest monitoring to target correct life stage. Check_Timing->Solution_Timing No Check_Coverage Was spray coverage adequate? Check_Weather->Check_Coverage No Solution_Weather Solution: Re-apply if needed. Plan future sprays around weather. Check_Weather->Solution_Weather Yes Check_Resistance Is there a history of pyrethroid use in this population? Check_Coverage->Check_Resistance Yes Solution_Coverage Solution: Adjust application method (e.g., volume, nozzles). Check_Coverage->Solution_Coverage No Check_Resistance->Start No/ Unsure Solution_Resistance Solution: Rotate to a different mode of action. Check_Resistance->Solution_Resistance Yes

Caption: Decision tree for troubleshooting poor this compound efficacy.

References

Technical Support Center: Lambda-Cyhalothrin Hydrolysis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the hydrolysis and degradation of lambda-cyhalothrin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of lambda-cyhalothrin in aqueous solutions at different pH levels?

Lambda-cyhalothrin is generally stable in acidic to neutral aqueous solutions (pH < 8).[1] However, under alkaline conditions (pH > 8), it undergoes hydrolysis.[1]

Q2: What are the primary degradation products of lambda-cyhalothrin hydrolysis under alkaline conditions?

The primary degradation pathway for lambda-cyhalothrin under alkaline conditions is the cleavage of the ester bond. This hydrolysis results in the formation of 3-phenoxybenzaldehyde and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid.[2] Further degradation of the cyanohydrin intermediate can also yield hydrogen cyanide (HCN).[1]

Q3: Does temperature affect the rate of lambda-cyhalothrin hydrolysis?

Yes, higher temperatures can increase the rate of alkaline hydrolysis of pyrethroids like lambda-cyhalothrin. Experiments investigating the effect of temperature on hydrolysis rates are crucial for understanding the environmental fate of this insecticide.

Q4: Are there any other degradation pathways for lambda-cyhalothrin besides hydrolysis?

Yes, lambda-cyhalothrin can also undergo photodegradation when exposed to sunlight, with a reported half-life of approximately 30 days in water.[3] Microbial degradation is another pathway for its breakdown in the environment.

Q5: What analytical techniques are suitable for monitoring lambda-cyhalothrin and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods for the analysis of lambda-cyhalothrin and its degradation products.[4][5] These techniques allow for the separation, identification, and quantification of the parent compound and its metabolites.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent half-life results at the same pH. - Temperature fluctuations: Small changes in temperature can significantly impact reaction rates. - Buffer composition: Different buffer systems may have minor catalytic or inhibitory effects. - Initial concentration of lambda-cyhalothrin: Degradation kinetics might be concentration-dependent. - Isomerization: At alkaline pH, isomerization of lambda-cyhalothrin can occur, potentially affecting the quantification of the parent compound.[2]- Ensure precise and constant temperature control throughout the experiment. - Use a consistent and well-defined buffer system for all experiments. - Investigate a range of initial concentrations to determine if the degradation follows first-order kinetics. - Use analytical methods capable of separating and quantifying different isomers if isomerization is suspected.
Low recovery of lambda-cyhalothrin during extraction. - Adsorption to glassware: Lambda-cyhalothrin is lipophilic and can adsorb to glass surfaces. - Incomplete extraction from the aqueous matrix: The chosen organic solvent may not be efficient enough. - Degradation during sample preparation: Exposure to high temperatures or incompatible solvents during extraction can lead to degradation.- Silanize glassware to reduce adsorption. - Optimize the extraction solvent and consider using techniques like solid-phase extraction (SPE) for better recovery. - Perform extraction steps at controlled, cool temperatures and ensure solvent compatibility.
Difficulty in detecting degradation products. - Low concentrations of degradation products: The degradation may be slow, resulting in concentrations below the limit of detection (LOD) of the analytical method. - Further degradation of primary products: The initial degradation products may be unstable and quickly transform into other compounds. - Matrix interference: Other components in the sample matrix may mask the signal of the degradation products.- Increase the initial concentration of lambda-cyhalothrin or extend the incubation time. - Analyze samples at shorter time intervals to capture transient intermediates. - Use a more sensitive detector or employ sample cleanup procedures to remove interfering substances.
Precipitation of lambda-cyhalothrin in acidic solutions. - Low water solubility: Lambda-cyhalothrin has very low water solubility. In acidic conditions where it is more stable, it may form a particulate suspension.[4]- Use a co-solvent (e.g., acetonitrile) to increase the solubility of lambda-cyhalothrin in the aqueous buffer, ensuring the co-solvent concentration is low enough not to interfere with the hydrolysis reaction.[2]

Quantitative Data on Lambda-Cyhalothrin Hydrolysis

The rate of hydrolysis of lambda-cyhalothrin is highly dependent on pH. The following tables summarize the available quantitative data.

Table 1: Half-life of Lambda-Cyhalothrin at Different pH Values

pHTemperature (°C)Half-life (t½)Reference
525Stable (No hydrolysis)[3][6]
725Stable (No hydrolysis)[3][6]
925~7 days[2][3][6][7]
9Not Specified53 days[8]

Note: The discrepancy in the reported half-life at pH 9 may be due to differences in experimental conditions such as buffer composition and initial concentration.

Table 2: Degradation of Lambda-Cyhalothrin in Alkaline Solutions

pHInitial ConcentrationIncubation TimeDegradationDegradation Products IdentifiedReference
1020 µMOvernightCompleteNot specified[5]
104.5 µg/L4 hoursSignificant12 derivative products, including 3-phenoxybenzaldehyde[4]
11Not SpecifiedNot SpecifiedTransformed into several productsNot specified[4]
1220 µMOvernightCompleteNot specified[5]

Experimental Protocols

Protocol 1: Determination of Lambda-Cyhalothrin Hydrolysis Rate

This protocol outlines a general procedure for determining the hydrolysis rate of lambda-cyhalothrin at different pH values.

1. Materials and Reagents:

  • Lambda-cyhalothrin analytical standard

  • HPLC-grade acetonitrile

  • Sterile, buffered aqueous solutions (e.g., phosphate buffer for pH 7, borate buffer for pH 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Volumetric flasks, pipettes, and amber glass vials with screw caps

  • Incubator or water bath with precise temperature control

  • HPLC system with a suitable detector (e.g., UV or DAD) and C18 column

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of lambda-cyhalothrin in acetonitrile (e.g., 1000 mg/L).

  • Preparation of Test Solutions:

    • For each pH to be tested (e.g., 5, 7, 9), prepare the corresponding sterile buffer solution.

    • In amber glass vials, add a small, precise volume of the lambda-cyhalothrin stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 10 µg/L). The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

    • Prepare triplicate samples for each pH and time point.

  • Incubation:

    • Place the vials in a constant temperature incubator or water bath (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove one vial for each pH.

    • Immediately quench the hydrolysis reaction by acidifying the sample (if alkaline) and/or adding an organic solvent for extraction.

  • Sample Extraction (if necessary):

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane) to extract the remaining lambda-cyhalothrin.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Quantify the concentration of lambda-cyhalothrin at each time point by comparing the peak area with a calibration curve prepared from analytical standards.

  • Data Analysis:

    • Plot the natural logarithm of the lambda-cyhalothrin concentration versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_Workflow prep_stock Prepare Lambda-Cyhalothrin Stock Solution (in Acetonitrile) spike Spike Buffers with Stock Solution prep_stock->spike prep_buffers Prepare Sterile Aqueous Buffers at Desired pH Values prep_buffers->spike incubate Incubate Samples at Constant Temperature in the Dark spike->incubate sample Collect Samples at Pre-defined Time Intervals incubate->sample quench Quench Reaction (e.g., acidification) sample->quench extract Extract Remaining Lambda-Cyhalothrin quench->extract analyze Analyze by HPLC or GC-MS extract->analyze calculate Calculate Degradation Rate and Half-life analyze->calculate

Caption: Experimental workflow for determining the hydrolysis rate of lambda-cyhalothrin.

Degradation_Pathway lambda Lambda-Cyhalothrin prod1 3-(2-chloro-3,3,3-trifluoroprop-1-enyl) -2,2-dimethylcyclopropanecarboxylic acid lambda->prod1 pH > 8 (Ester Cleavage) prod2 3-phenoxybenzaldehyde lambda->prod2 pH > 8 (Ester Cleavage) stable Stable lambda->stable pH < 8 hydrolysis Hydrolysis

Caption: Simplified degradation pathway of lambda-cyhalothrin at different pH values.

References

Technical Support Center: Enhancing Cyhalothrin Efficacy with Synergistic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of cyhalothrin with synergistic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Issue Potential Cause Recommended Solution
High mortality in control group Contamination of diet, water, or housing with other pesticides or harmful substances.Ensure all materials are sterile and free from contaminants.[1]
Excessive or improper handling of insects causing physical injury or stress.Handle insects gently and minimally. Standardize handling procedures across all experimental groups.[1]
Unsuitable environmental conditions (e.g., extreme temperatures, humidity, poor ventilation).Verify that experimental conditions are within the optimal range for the specific insect species being tested.[1]
Pathogen infection (viral, bacterial, or fungal) in the insect colony.If an infection is suspected, discard the current colony and start with a new, healthy one. Implement strict hygiene protocols to prevent future outbreaks.[1]
Low efficacy of this compound even at high concentrations Degradation of the this compound compound.Use a fresh stock of this compound and ensure it has been stored according to the manufacturer's instructions.[1]
Development of insecticide resistance in the target insect population.Use a known susceptible reference strain for comparison to determine if resistance is a factor.[1]
Incorrect preparation of this compound solutions.Double-check all calculations and ensure accurate dilution of the stock solution.
Inconsistent or variable results between replicates Uneven application of the insecticide.For topical applications, calibrate the microapplicator to dispense consistent droplet sizes. For spray assays, ensure complete and even coverage.[1]
Inconsistent insect life stage or condition.Use insects of a consistent age, developmental stage, and physiological condition for all experiments.[1]
Solvent effects interfering with the assay.If a solvent is used, ensure it is fully evaporated before introducing the insects. Run a solvent-only control to account for any potential toxicity of the solvent itself.[1]
Fluctuations in environmental conditions during the experiment.Maintain consistent temperature, humidity, and photoperiod throughout the duration of the bioassay.[1]
Synergist shows direct toxicity to the insects The concentration of the synergist is too high.Determine the maximum sublethal concentration of the synergist through a dose-response experiment before conducting synergism assays. This is the highest concentration that produces no significant mortality in the experimental population.[2]

Frequently Asked Questions (FAQs)

1. What are synergistic compounds and how do they enhance the efficacy of this compound?

Synergists are chemicals that, while having low toxicity on their own, can enhance the pesticidal properties of another substance, like this compound.[3] They primarily work by inhibiting the metabolic enzymes in insects that would otherwise detoxify the insecticide. The main detoxification pathways for pyrethroids like this compound involve three major enzyme families: cytochrome P450 monooxygenases (P450s), carboxylesterases (COEs), and glutathione S-transferases (GSTs).[4][5] By blocking these enzymes, synergists allow more of the active this compound to reach its target site in the insect's nervous system, thus increasing its effectiveness.[6]

2. What are some common synergists used with this compound?

Commonly studied and used synergists for pyrethroids, including this compound, are:

  • Piperonyl Butoxide (PBO): A well-known inhibitor of cytochrome P450 monooxygenases.[2][3][7]

  • Prochloraz: An imidazole fungicide that has been shown to have synergistic effects with pyrethroids by inhibiting P450 enzymes.

  • S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterase enzymes.[2]

3. How is the degree of synergism quantified?

The degree of synergism is typically quantified using the Synergism Ratio (SR). It is calculated by dividing the LD50 (or LC50) of the insecticide alone by the LD50 (or LC50) of the insecticide in the presence of the synergist.

Synergism Ratio (SR) = LD50 of insecticide alone / LD50 of insecticide + synergist [2]

A higher SR value indicates a greater synergistic effect.

4. What are the primary mechanisms of this compound resistance in insects?

Insects can develop resistance to this compound through several mechanisms:

  • Metabolic Resistance: This is the most common mechanism and involves the increased production or efficiency of detoxification enzymes such as cytochrome P450s, esterases, and GSTs, which break down the insecticide before it can reach its target.[4][7]

  • Target-site Insensitivity: This involves mutations in the voltage-gated sodium channels, the target site for pyrethroids. These mutations reduce the binding of this compound to the channel, rendering the insecticide less effective.[4][8]

  • Reduced Penetration: The insect's cuticle may become thicker or its composition may change, slowing the absorption of the insecticide.[9]

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide.[9]

Quantitative Data on Synergism

The following tables summarize the synergistic effects of various compounds on the efficacy of this compound and related pyrethroids against different insect species.

Table 1: Synergistic Effect of Piperonyl Butoxide (PBO) on Pyrethroid Toxicity

InsecticideInsect SpeciesSynergism Ratio (SR)Reference
alpha-cypermethrinBemisia tabaci (whitefly)>60% suppression of resistance development[10]
alpha-cypermethrinLucilia cuprina (sheep blowfly) - Susceptible StrainUp to 114-fold[11][12]
alpha-cypermethrinLucilia cuprina (sheep blowfly) - Resistant Strain2.6 to 4.6-fold[11][12]
deltamethrinCimex lectularius (bed bug) - CIN-1 strain40[7]
deltamethrinCimex lectularius (bed bug) - WOR-1 strain176[7]

Table 2: Synergistic Effect of Prochloraz on Pyrethroid Toxicity

InsecticideOrganismObserved EffectReference
lambda-cyhalothrinApis mellifera (honeybee)Significant synergistic effect[13][14]
deltamethrinApis mellifera (honeybee)Highly toxic in combination[13]
esfenvalerateDaphnia magnaStrong synergistic effect[15]

Table 3: Effect of DEF (Esterase Inhibitor) on Cypermethrin Toxicity

Insect SpeciesEffectReference
Helicoverpa zea, Spodoptera frugiperda, Agrotis ipsilonLowered rate of pyrethroid metabolism, leading to higher internal levels of the parent compound.[16]

Experimental Protocols

Protocol 1: Bioassay for Determining Synergistic Ratio

This protocol outlines the steps to determine the synergistic ratio of a compound with this compound.

1. Materials:

  • Technical grade this compound

  • Synergistic compound (e.g., PBO, prochloraz, DEF)

  • Acetone or other suitable solvent

  • Micropipettes

  • Glass vials or petri dishes

  • Test insects (susceptible strain)

  • Controlled environment chamber (for temperature, humidity, and photoperiod)

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the synergist in a suitable solvent (e.g., acetone).

  • Determination of Maximum Sublethal Concentration of Synergist:

    • Prepare serial dilutions of the synergist.

    • Expose a group of insects to each dilution.

    • Determine the highest concentration that results in no significant mortality compared to the solvent-only control. This is the maximum sublethal concentration to be used in the synergism assay.[2]

  • This compound-Only Bioassay:

    • Prepare a series of dilutions of this compound.

    • Apply a fixed volume of each dilution to the exposure container (e.g., inner surface of a vial or petri dish).

    • Allow the solvent to evaporate completely.

    • Introduce a known number of insects into each container.

    • Include a solvent-only control group.

    • Record mortality after a specified period (e.g., 24 hours).

    • Calculate the LD50/LC50 value for this compound alone using probit analysis.

  • This compound + Synergist Bioassay:

    • Prepare a series of dilutions of this compound.

    • To each dilution, add the predetermined maximum sublethal concentration of the synergist.

    • Follow the same application and exposure procedure as the this compound-only bioassay.

    • Include a control group with the synergist and solvent only.

    • Record mortality after the same time period.

    • Calculate the LD50/LC50 value for this compound in the presence of the synergist.

  • Calculation of Synergism Ratio (SR):

    • SR = (LD50 of this compound alone) / (LD50 of this compound + synergist)

3. Data Analysis:

  • Mortality data should be corrected for control mortality using Abbott's formula if necessary.

  • LD50/LC50 values and their confidence intervals should be calculated using probit analysis.

Visualizations

Signaling Pathways and Experimental Workflows

insecticide_resistance_pathway cluster_cell Insect Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-protein GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Transcription_Factor Transcription Factor PKA->Transcription_Factor activates P450 Cytochrome P450 Metabolites Inactive Metabolites P450->Metabolites GST GST GST->Metabolites COE Carboxylesterase COE->Metabolites DNA DNA Transcription_Factor->DNA binds to DNA->P450 upregulates expression DNA->GST upregulates expression DNA->COE upregulates expression This compound This compound This compound->GPCR binds This compound->P450 is metabolized by This compound->GST is metabolized by This compound->COE is metabolized by Synergist Synergist (e.g., PBO) Synergist->P450 inhibits

Caption: Signaling pathway for metabolic resistance to this compound and the inhibitory action of a synergist.

synergism_bioassay_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare stock solutions: This compound & Synergist B Determine Maximum Sublethal Concentration of Synergist A->B C1 This compound-Only Assay: Serial dilutions A->C1 C2 This compound + Synergist Assay: Serial dilutions + Max Sublethal Conc. B->C2 D1 Expose insects C1->D1 D2 Expose insects C2->D2 E1 Record mortality at 24h D1->E1 E2 Record mortality at 24h D2->E2 F1 Calculate LD50 (this compound alone) E1->F1 F2 Calculate LD50 (this compound + Synergist) E2->F2 G Calculate Synergism Ratio (SR) F1->G F2->G

Caption: Experimental workflow for determining the synergistic ratio of a compound with this compound.

References

Technical Support Center: Investigating Sublethal Effects of Cyhalothrin on Beneficial Insects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the sublethal effects of cyhalothrin on beneficial insects.

Frequently Asked Questions (FAQs)

Q1: What are the common sublethal effects of this compound observed in beneficial insects?

A1: Sublethal concentrations of this compound have been shown to elicit a range of adverse effects on beneficial insects, even when not causing direct mortality. These effects can impact behavior, physiology, and reproductive success, ultimately affecting their populations and the ecosystem services they provide.[1][2][3][4][5]

Observed sublethal effects include:

  • Reduced Longevity and Fecundity: Studies on ladybugs (Henosepilachna vigintioctomaculata and Coccinella septempunctata) and lacewings (Chrysoperla carnea) have demonstrated that exposure to sublethal doses of lambda-cyhalothrin can significantly shorten adult lifespan and reduce the number of eggs laid.[1][6][7][8]

  • Impaired Learning and Memory: In honey bees (Apis mellifera), short-term exposure to lambda-cyhalothrin has been shown to negatively affect learning, memory, and homing ability.[9][10]

  • Developmental Abnormalities: Chronic larval exposure in honey bees can lead to deformed wings and antennae in newly emerged adults.[11][12][13]

  • Behavioral Alterations: Foraging activities of honey bees can be significantly decreased.[10][11] In the lady beetle Eriopis connexa, sublethal exposure can extend prey searching time, reducing predatory performance.[14]

  • Physiological and Cellular Damage: Chronic exposure in honey bees can cause damage to the midgut, hypopharyngeal glands, and brain.[10][15]

  • Oxidative Stress and Detoxification Enzyme Induction: this compound exposure can induce oxidative stress by increasing the production of reactive oxygen species (ROS).[16][17][18] This often leads to a response from the insect's detoxification system, with altered activities of enzymes such as Glutathione S-transferases (GSTs), cytochrome P450s (P450s), and carboxylesterases (CarE).[1][19][20][21][22]

Q2: My beneficial insects are showing higher than expected mortality in the control group. What could be the cause?

A2: High mortality in the control group can confound experimental results. Several factors could be responsible:

  • Stressful Rearing Conditions: Ensure optimal and consistent environmental conditions (temperature, humidity, photoperiod) for the specific insect species.[2]

  • Nutritional Deficiencies: Provide a high-quality, species-appropriate diet. Contamination of the food source with other substances should be avoided.

  • Handling Stress: Minimize handling of the insects. When necessary, use soft-tipped forceps or other appropriate tools to avoid physical injury.

  • Disease Outbreak: The insect colony may be suffering from a bacterial, fungal, or viral infection. Isolate affected individuals and consider consulting an insect pathologist.

  • Solvent Toxicity: If a solvent is used to dissolve the this compound, ensure the same concentration of the solvent is used in the control group and that it is not causing mortality on its own.

Q3: I am not observing any significant sublethal effects at the tested concentrations. What should I consider?

A3: A lack of observable effects could be due to several experimental factors:

  • Inappropriate Concentration Range: The selected sublethal concentrations (e.g., LC10, LC20) may be too low to elicit a measurable response in the chosen species or under your specific experimental conditions. It is crucial to perform a preliminary dose-response assay to determine the lethal concentrations (e.g., LC50) accurately for your insect population.[23]

  • Insect Resistance: The population of beneficial insects you are using may have developed resistance to pyrethroid insecticides like this compound.[14][24]

  • Short Exposure Duration: The duration of exposure may not be sufficient to induce observable sublethal effects. Consider extending the exposure period, especially for chronic studies.

  • Endpoint Sensitivity: The chosen biological endpoints (e.g., mortality, fecundity) may not be sensitive enough to detect subtle sublethal effects. Consider incorporating more sensitive behavioral or physiological assays (e.g., learning assays, enzyme activity measurements).[4][25]

Q4: How does this compound induce oxidative stress and what is the role of detoxification enzymes?

A4: this compound, like other pyrethroids, can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[16][17][18][26] The primary neurotoxic action of this compound on voltage-gated sodium channels can lead to an influx of Ca2+, which in turn can trigger mitochondrial dysfunction and ROS production.[11][12][27]

Insects possess a defense system against oxidative stress and xenobiotics, which includes a suite of detoxification enzymes. Upon exposure to this compound, the activity of these enzymes is often modulated:

  • Glutathione S-transferases (GSTs): These enzymes play a crucial role in detoxifying harmful compounds by conjugating them with glutathione, making them more water-soluble and easier to excrete.[11][21] Increased GST activity is a common response to this compound exposure.[1][28][29]

  • Cytochrome P450 monooxygenases (P450s): This large family of enzymes is involved in the metabolism of a wide range of foreign compounds, including insecticides.[20] Overexpression of P450 genes has been linked to pyrethroid resistance.[20]

  • Carboxylesterases (CarE): These enzymes hydrolyze ester bonds found in many insecticides, including pyrethroids, leading to their detoxification.[1][22]

  • Antioxidant Enzymes: Enzymes like superoxide dismutase (SOD) and catalase (CAT) are involved in neutralizing ROS.[11][18][30] Their activity can be either induced or inhibited depending on the level and duration of this compound exposure.[18][31]

Troubleshooting Guides

Issue: High variability in fecundity and longevity data.
Possible Cause Troubleshooting Step
Age variation in test insects Use insects of a standardized age for all experimental groups.
Inconsistent environmental conditions Maintain and monitor temperature, humidity, and photoperiod strictly throughout the experiment.
Dietary inconsistencies Provide a consistent and high-quality diet to all individuals.
Small sample size Increase the number of replicates and individuals per replicate to improve statistical power.
Mating status Ensure a consistent mating status (e.g., all females mated) for fecundity assays.
Issue: Inconsistent results in enzyme activity assays (e.g., GST, P450).
Possible Cause Troubleshooting Step
Sample degradation Prepare enzyme extracts from fresh or properly stored (-80°C) tissue samples. Keep samples on ice during preparation.
Inaccurate protein quantification Use a reliable protein quantification method (e.g., Bradford, BCA) and ensure its accuracy.
Substrate or cofactor issues Check the quality and concentration of all substrates and cofactors. Prepare fresh solutions as needed.
Incorrect buffer pH or composition Verify the pH and composition of all buffers used in the assay.
Timing of sample collection Collect samples at a consistent time point post-exposure, as enzyme activity can vary over time.

Data Presentation

Table 1: Sublethal Effects of Lambda-Cyhalothrin on the Longevity and Fecundity of Henosepilachna vigintioctomaculata (F0 Generation)

Treatment (mg L⁻¹)Mean Adult Longevity (days)Mean Fecundity (eggs/female)
Control 45.33289.67
LC10 (0.098) 38.67212.33
LC20 (0.179) 33.33156.67
LC40 (0.355) 28.67109.33

Data summarized from a study on the sublethal effects of lambda-cyhalothrin.[1]

Table 2: Sublethal Effects of λ-Cyhalothrin on Life Table Parameters of Coccinella septempunctata

ParameterControlλ-Cyhalothrin
Total Adult Longevity (days) 30.826.91
Female Adult Longevity (days) 31.527.79
Male Adult Longevity (days) 29.425.56
Fecundity (eggs/female) 294.00262.43
Net Reproductive Rate (R0) 17491.85

Data from a study evaluating the efficacy of λ-cyhalothrin on biological parameters of C. septempunctata.[6]

Table 3: Acute and Chronic Toxicity of Lambda-Cyhalothrin (LCY) to Honey Bee (Apis mellifera) Larvae

Exposure TypeLD50 (µg a.i./larva) (95% CI)
Acute 0.058 (0.051–0.066)
Chronic 0.040 (0.033–0.046)

This data indicates higher toxicity with prolonged exposure.[11][13][31]

Experimental Protocols

Protocol 1: Assessing Sublethal Effects on Insect Life Table Parameters

This protocol outlines a general method for evaluating the impact of sublethal this compound concentrations on the life history traits of a beneficial insect.

1. Insect Rearing:

  • Maintain a healthy, multi-generational colony of the target beneficial insect under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).[1]

  • Provide a species-appropriate diet.

2. Determination of Sublethal Concentrations:

  • Conduct a dose-response bioassay to determine the lethal concentrations (LC10, LC20, LC40, LC50) of this compound for the adult or larval stage, depending on the experimental design.[1][23][32]

  • Prepare serial dilutions of a formulated this compound product.

  • Expose a known number of insects to treated food or surfaces for a defined period (e.g., 48 hours).[1]

  • Record mortality at each concentration and calculate the LC values using probit analysis.

3. Sublethal Exposure:

  • Expose newly emerged adults or a specific larval instar to the predetermined sublethal concentrations of this compound. Exposure can be through a treated diet, treated surfaces, or topical application.[33]

  • A control group exposed to the solvent (if any) and an untreated control group should be included.

4. Data Collection:

  • For individual pairs (1 male, 1 female) from each treatment group, record the following daily:

    • Survival of both male and female.

    • Number of eggs laid per female (fecundity).

    • Egg viability (hatch rate).

  • Monitor the developmental time of the F1 generation (egg to adult).

5. Data Analysis:

  • Analyze the effects of the treatments on adult longevity, fecundity, and developmental time using appropriate statistical tests (e.g., ANOVA, Kaplan-Meier survival analysis).

  • Construct life tables to calculate demographic parameters such as the intrinsic rate of increase (r), finite rate of increase (λ), net reproductive rate (R0), and mean generation time (T).[6]

Protocol 2: Enzyme Activity Assays for Oxidative Stress and Detoxification

This protocol provides a general workflow for measuring the activity of key enzymes involved in oxidative stress and detoxification in insects exposed to sublethal doses of this compound.

1. Insect Exposure and Sample Collection:

  • Expose insects to sublethal concentrations of this compound as described in Protocol 1.

  • At predetermined time points, collect whole insects or specific tissues (e.g., midgut, fat body) and immediately freeze them in liquid nitrogen. Store at -80°C until use.

2. Enzyme Extraction:

  • Homogenize the frozen samples in a suitable ice-cold buffer (e.g., phosphate buffer) containing protease inhibitors.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the crude enzyme extract.

3. Protein Quantification:

  • Determine the total protein concentration of the enzyme extract using a standard method like the Bradford or BCA assay. This is essential for normalizing enzyme activity.

4. Enzyme Activity Assays:

  • Measure the activity of specific enzymes using spectrophotometric methods. The following are examples:

    • Glutathione S-transferase (GST): Measure the conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

    • Catalase (CAT): Measure the decomposition of hydrogen peroxide (H2O2).

    • Superoxide Dismutase (SOD): Measure the inhibition of the reduction of nitroblue tetrazolium (NBT).

  • Run the assays in a microplate reader for high-throughput analysis. Include appropriate controls for each assay.

5. Data Analysis:

  • Calculate the specific enzyme activity (e.g., in units per mg of protein).

  • Compare the enzyme activities between the control and this compound-treated groups using statistical tests like ANOVA.

Mandatory Visualizations

Experimental_Workflow_Sublethal_Effects cluster_setup Phase 1: Experimental Setup cluster_exposure Phase 2: Exposure cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome InsectRearing Insect Rearing DoseResponse Dose-Response Bioassay InsectRearing->DoseResponse SublethalConc Determine Sublethal Concentrations (LC10, LC20) DoseResponse->SublethalConc Exposure Sublethal this compound Exposure SublethalConc->Exposure ControlGroup Control Group (Solvent/Untreated) SublethalConc->ControlGroup LifeTable Life Table Parameters (Longevity, Fecundity) Exposure->LifeTable EnzymeAssay Enzyme Activity Assays (GST, CAT) Exposure->EnzymeAssay ControlGroup->LifeTable ControlGroup->EnzymeAssay DataAnalysis Statistical Analysis LifeTable->DataAnalysis EnzymeAssay->DataAnalysis Conclusion Conclusion on Sublethal Effects DataAnalysis->Conclusion

Caption: Workflow for assessing sublethal effects of this compound.

Oxidative_Stress_Pathway This compound This compound Exposure NaChannel Voltage-gated Na+ Channel Disruption This compound->NaChannel CaInflux Increased Intracellular Ca2+ NaChannel->CaInflux MitoDysfunction Mitochondrial Dysfunction CaInflux->MitoDysfunction ROS Increased Reactive Oxygen Species (ROS) MitoDysfunction->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage DetoxResponse Detoxification & Antioxidant Response ROS->DetoxResponse GST GST Activity ↑ DetoxResponse->GST SOD_CAT SOD & CAT Activity Modulation DetoxResponse->SOD_CAT

Caption: this compound-induced oxidative stress signaling pathway.

Troubleshooting_Logic cluster_no_effect Troubleshooting 'No Effect' cluster_high_mortality Troubleshooting 'High Control Mortality' Start Unexpected Experimental Outcome NoEffect No Significant Sublethal Effects Observed Start->NoEffect HighControlMortality High Mortality in Control Group Start->HighControlMortality CheckConc Verify Concentration Range NoEffect->CheckConc CheckResistance Assess Insect Resistance NoEffect->CheckResistance CheckDuration Evaluate Exposure Duration NoEffect->CheckDuration CheckEndpoint Consider More Sensitive Endpoints NoEffect->CheckEndpoint CheckConditions Check Rearing Conditions HighControlMortality->CheckConditions CheckDiet Assess Diet Quality HighControlMortality->CheckDiet CheckHandling Review Handling Procedures HighControlMortality->CheckHandling CheckSolvent Test for Solvent Toxicity HighControlMortality->CheckSolvent

Caption: Troubleshooting logic for common experimental issues.

References

Validation & Comparative

Unveiling the Potency of Pyrethroids: A Comparative Toxicity Analysis of Lambda-cyhalothrin and Gamma-cyhalothrin on Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ecotoxicological profiles of lambda-cyhalothrin and its more potent isomer, gamma-cyhalothrin, reveals significant differences in their toxicity to a range of aquatic invertebrates. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these two widely used synthetic pyrethroid insecticides.

Lambda-cyhalothrin is a racemic mixture of isomers, while gamma-cyhalothrin is the most insecticidally active single isomer.[1][2] This fundamental difference in their chemical composition is directly reflected in their toxicological effects on non-target aquatic organisms. As a class of insecticides, pyrethroids are known for their neurotoxicity, acting on the sodium channels of nerve cells in insects.[3] However, this mode of action also renders them highly toxic to many aquatic invertebrates, which are crucial components of aquatic ecosystems.[3][4]

Comparative Toxicity Data

The following table summarizes the acute toxicity of lambda-cyhalothrin and gamma-cyhalothrin to various aquatic invertebrate species, expressed as the concentration causing 50% effect (EC50) or 50% mortality (LC50) over a specified time period. The data consistently demonstrates that gamma-cyhalothrin is significantly more toxic than its racemic parent compound, lambda-cyhalothrin, often by a factor of approximately two.[1][5]

Aquatic Invertebrate SpeciesCommon NameLambda-cyhalothrin (ng/L)Gamma-cyhalothrin (ng/L)EndpointDuration (hours)
Daphnia magnaWater Flea362Not specifiedEC50 (Immobilization)48
Gammarus pulexFreshwater Shrimp143.8EC50 (Immobilization)96
Chironomus ripariusMidge Larva2,400Not specifiedEC50 (Immobilization)48
Hyalella aztecaAmphipod2.3Not specifiedEC50 (Immobilization)48
Chaoborus obscuripesPhantom MidgeNot specified3.8EC50 (Immobilization)96
Macrobrachium nippoensisShrimp40280LC50 (Mortality)96[6]

Species Sensitivity Distribution:

Species sensitivity distribution (SSD) analyses, which model the variation in sensitivity across different species, further underscore the heightened toxicity of gamma-cyhalothrin. The median hazardous concentration for 5% of species (HC5) for aquatic invertebrates was found to be 1.05 ng/L for lambda-cyhalothrin and 0.47 ng/L for gamma-cyhalothrin.[1][5]

Model Ecosystem Studies:

In larger-scale model ecosystem tests (mesocosms), the community-level no-observed-effect concentration (NOEC) for gamma-cyhalothrin was 5 ng/L, while for lambda-cyhalothrin it was 10 ng/L.[1][5] This indicates that in a more complex and ecologically realistic setting, gamma-cyhalothrin impacts the invertebrate community at half the concentration of lambda-cyhalothrin.[1][5]

Experimental Protocols

The toxicity data presented are primarily derived from standardized laboratory bioassays conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results across different studies and laboratories.

Acute Immobilisation Test for Daphnia sp. (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans, most commonly Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Test Conditions: The daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours. The tests are conducted in glass vessels under controlled temperature (typically 20°C) and light conditions.

  • Endpoint: The primary endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the test organisms (EC50) is calculated.

Sediment-Water Chironomid Toxicity Test (Following OECD Guidelines 218 & 219)

These tests evaluate the effects of chemicals on the larval stages of non-biting midges (Chironomus sp.), which are important inhabitants of sediment in freshwater ecosystems.

  • Spiked Sediment (OECD 218):

    • Test Setup: The test substance is mixed into the sediment, which is then overlaid with clean water in test vessels.

    • Exposure: First-instar chironomid larvae are introduced into the vessels and exposed for a period that allows for emergence of the adult midges (typically 28 days).

    • Endpoints: The primary endpoints are the emergence rate and development time of the midges. Larval survival and growth may also be assessed.

  • Spiked Water (OECD 219):

    • Test Setup: The test vessels contain clean sediment and overlying water. The test substance is introduced into the water phase.

    • Exposure: First-instar chironomid larvae are added to the test vessels and exposed for the duration of their larval development until emergence.

    • Endpoints: Similar to the spiked sediment test, the key endpoints are the emergence rate and development time of the adult midges.

Acute Toxicity Test for Gammarus pulex

While a specific OECD guideline for acute toxicity testing with Gammarus pulex is not as universally cited as for Daphnia, the principles are similar to other aquatic invertebrate acute tests.

  • Test Organisms: Juvenile or adult Gammarus pulex are acclimated to laboratory conditions before the test.

  • Test Conditions: The organisms are exposed to a range of concentrations of the test substance in a suitable aqueous medium for a defined period, typically 96 hours.

  • Endpoint: The primary endpoint is mortality, though immobilization can also be recorded.

  • Data Analysis: The concentration that causes mortality in 50% of the test organisms (LC50) is determined.

Visualizing Experimental Workflows

To better illustrate the logical flow of these experimental protocols, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow_Daphnia_Toxicity cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Endpoint Daphnia Culture Daphnia magna Juveniles Select <24h old Juveniles Daphnia->Juveniles Expose Expose Daphnids for 48h Juveniles->Expose Test_Solutions Prepare Test Concentrations Test_Solutions->Expose Observe_24h Observe Immobilization at 24h Expose->Observe_24h Observe_48h Observe Immobilization at 48h Observe_24h->Observe_48h EC50_Calc Calculate 48h EC50 Observe_48h->EC50_Calc

Caption: Workflow for Daphnia magna Acute Immobilisation Test (OECD 202).

Experimental_Workflow_Chironomid_Toxicity cluster_setup Test System Setup cluster_exposure_emergence Exposure & Emergence cluster_endpoint Endpoint Assessment Sediment_Water Prepare Sediment-Water Systems Spike Spike Sediment (OECD 218) or Water (OECD 219) Sediment_Water->Spike Larvae Introduce 1st Instar Larvae Spike->Larvae Expose_28d 28-day Exposure Larvae->Expose_28d Emergence Monitor Adult Emergence Expose_28d->Emergence Data_Analysis Analyze Emergence Rate & Development Time Emergence->Data_Analysis EC50_NOEC Calculate EC50 and NOEC Data_Analysis->EC50_NOEC

Caption: Generalized workflow for Chironomid Toxicity Testing (OECD 218/219).

References

A Comparative Guide to the Efficacy of Cyhalothrin and Permethrin for Mosquito Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used synthetic pyrethroid insecticides, cyhalothrin (specifically its active isomer, lambda-cyhalothrin) and permethrin, in the context of mosquito control. It synthesizes experimental data on their efficacy, details the mechanisms of action and resistance, and provides standardized protocols for susceptibility testing.

Chemical Properties and General Efficacy

This compound and permethrin are both synthetic insecticides modeled after natural pyrethrins.[1] They are neurotoxins that act on the voltage-gated sodium channels of insects.[1] However, they belong to different subclasses of pyrethroids, which influences their potency and photostability.

  • Permethrin is a Type I pyrethroid, one of the first synthetic pyrethroids developed. It is widely used in public health for treating mosquito nets, clothing, and for spatial spraying due to its effectiveness, low cost, and broad labeling.[1][2]

  • Lambda-cyhalothrin , a Type II pyrethroid, is a more recent development.[1] The inclusion of an alpha-cyano group in its structure significantly increases its insecticidal potency.[1] Consequently, it provides faster knockdown and stronger, longer-lasting residual control, often at much lower application rates compared to permethrin.[1]

Table 1: General Properties and Efficacy Characteristics of Lambda-Cyhalothrin and Permethrin

FeatureLambda-CyhalothrinPermethrin
Chemical Class Type II PyrethroidType I Pyrethroid
Mode of Action Sodium Channel Modulator (IRAC 3A)[1]Sodium Channel Modulator (IRAC 3A)[1]
Potency HighModerate
Knockdown Speed Fast[1]Fast[1]
Residual Activity Long (up to 4 weeks or more)[1]Moderate to Long (2–4 weeks)[1]
Typical Application Rate (Bednets) 5-15 mg/m²[3]200-500 mg/m²[3]
Common Uses Vector control, commercial agriculture, resistant pest populations.[1]Public health, mosquito nets, clothing treatment, residential pest control.[1]

Quantitative Efficacy Comparison

Direct comparative studies providing LC50 (lethal concentration to kill 50% of the population) and KT50 (knockdown time for 50% of the population) values for both insecticides against the same mosquito strain are limited in publicly available literature. However, data from various studies consistently demonstrate the higher potency of lambda-cyhalothrin.

For instance, when used as thermal fogs against Aedes aegypti, lambda-cyhalothrin showed over five times more adulticidal activity than the closely related pyrethroid cypermethrin.[2] Another study comparing treated bednets found that the required application rate for lambda-cyhalothrin (10 mg/m²) was 50 times lower than that for permethrin (500 mg/m²) to achieve effective mosquito control.[4]

Table 2: Summary of Experimental Efficacy Data Against Mosquitoes

InsecticideMosquito SpeciesApplication/Test MethodKey Findings
Lambda-cyhalothrin Aedes notoscriptusResidual spray in tiresPrevented larval colonization for the entire 24-week trial period.[5]
Alpha-cypermethrin Aedes notoscriptusResidual spray in tiresPrevented larval colonization for 22 weeks.[5]
Lambda-cyhalothrin Anopheles gambiaeBednet impregnation (10 mg/m²)Effective at killing mosquitoes; unwashed nets were less effective than alphacypermethrin but more effective than permethrin in bioassays.[4]
Permethrin Anopheles gambiaeBednet impregnation (500 mg/m²)Effective at killing mosquitoes, though bioassays showed lower killing activity compared to alphacypermethrin-treated nets.[4]
Lambda-cyhalothrin Aedes aegyptiThermal FogShowed >5x more adulticidal activity than cypermethrin.[2]

Mechanism of Action and Insecticide Resistance

Mode of Action: Sodium Channel Disruption

Both this compound and permethrin exert their toxic effects by binding to voltage-gated sodium channels (VGSCs) in the nerve cell membranes of mosquitoes.[6][7] In a resting state, these channels are closed. Upon nerve stimulation, they open to allow an influx of sodium ions (Na+), which depolarizes the membrane and propagates the nerve impulse. The channels then quickly inactivate and close. Pyrethroids bind to the open state of the channel, locking it open and preventing it from closing.[8] This leads to a continuous influx of Na+, causing repetitive nerve firing, paralysis (known as "knockdown"), and eventual death of the insect.

G cluster_0 Normal Neuron Function cluster_1 Pyrethroid Action Resting Resting State (Channel Closed) Stimulus Nerve Stimulus Resting->Stimulus Open Action Potential (Channel Opens, Na+ influx) Stimulus->Open Closed Repolarization (Channel Closes) Open->Closed Closed->Resting Pyr_Resting Resting State (Channel Closed) Pyr_Stimulus Nerve Stimulus Pyr_Resting->Pyr_Stimulus Pyr_Open Channel Opens (Na+ influx) Pyr_Stimulus->Pyr_Open Insecticide Pyrethroid (this compound/Permethrin) Pyr_Open->Insecticide Locked_Open Channel Locked Open (Continuous Na+ influx) Insecticide->Locked_Open Paralysis Repetitive Firing Paralysis & Death Locked_Open->Paralysis G cluster_0 Susceptible Mosquito cluster_1 Resistant Mosquito (kdr) ss_channel Voltage-Gated Sodium Channel Binding Site ss_effect Channel Blocked Paralysis ss_channel->ss_effect ss_insecticide Pyrethroid ss_insecticide->ss_channel:port Binds effectively res_channel Mutated VGSC (kdr) Altered Binding Site res_effect Binding Reduced Survival res_channel->res_effect res_insecticide Pyrethroid res_insecticide->res_channel:port Binding inhibited G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay Execution cluster_2 Phase 3: Data Analysis & Interpretation A1 Mosquito Rearing/ Collection (2-5 day old females) B1 Aspirate 20-25 Mosquitoes per Bottle A1->B1 A2 Prepare Insecticide Stock Solution (in Acetone) A3 Coat Glass Bottles (Diagnostic Dose) A2->A3 B2 Introduce Mosquitoes into 4 Test & 1 Control Bottle A3->B2 A4 Prepare Control Bottles (Acetone only) A4->B2 B1->B2 B3 Record Mortality at Time Intervals (e.g., every 5-15 min) B2->B3 C1 Plot % Mortality vs. Time B3->C1 C2 Compare to Diagnostic Time of Susceptible Strain C1->C2 C3 Determine Resistance Status (Susceptible, Suspected, Resistant) C2->C3

References

A Comparative Guide to Analytical Methods for Cyhalothrin Detection: A Novel Spectrophotometric Approach vs. Traditional Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel UV-Visible Spectrophotometric method for the detection of cyhalothrin against well-established chromatographic techniques, namely Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method based on their specific requirements for sensitivity, selectivity, cost, and throughput.

Executive Summary

The detection and quantification of pesticide residues, such as the synthetic pyrethroid this compound, are critical for ensuring food safety and environmental quality. While chromatographic methods like GC-ECD and LC-MS/MS have been the gold standard for pesticide analysis, there is a continuous search for simpler, more cost-effective, and rapid analytical techniques. This guide introduces and evaluates a novel UV-Visible Spectrophotometric method for the determination of lambda-cyhalothrin.

The novel spectrophotometric method demonstrates promising performance characteristics, offering a less expensive and more accessible alternative to chromatography. However, traditional methods like GC-ECD maintain high sensitivity, and modern techniques such as LC-MS/MS provide unparalleled selectivity and are suitable for multi-residue analysis. The choice of method will ultimately depend on the analytical needs, available resources, and the nature of the sample matrix.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the key performance indicators for the novel UV-Visible Spectrophotometric method, GC-ECD, and LC-MS/MS for the detection of this compound. It is important to note that the data presented is compiled from various studies and direct comparison may be influenced by differing experimental conditions.

Parameter Novel UV-Visible Spectrophotometric Method Gas Chromatography-Electron Capture Detector (GC-ECD) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.001 mg/kg[1]0.025 - 0.05 µg/g[2]0.4 - 6 ng/L[3]
Limit of Quantification (LOQ) 0.056 mg/kg[1]Not explicitly stated in the comparative study, but typically in the low µg/g range.10 ng/L (in water)[4]
Accuracy (Recovery %) 92 - 98%[1]81 - 114%[2]>70%[3]
Precision (RSD %) < 2%[1]< 7%[2]< 20%[3]
Analysis Time RapidModerateModerate to High
Cost LowModerateHigh
Selectivity ModerateHighVery High
Matrix Effect Can be significantModerateCan be minimized with appropriate sample preparation and internal standards

Experimental Protocols

Novel UV-Visible Spectrophotometric Method for Lambda-Cyhalothrin

This method is based on the formation of a colored complex that can be measured spectrophotometrically.

a. Reagents and Preparation:

  • Lambda-Cyhalothrin Stock Solution (1 mg/mL): Dissolve 100 mg of analytical standard lambda-cyhalothrin in 100 mL of a suitable solvent (e.g., acetone).

  • p-dimethylaminobenzaldehyde (p-DMAB) solution (2% w/v): Dissolve 2 g of p-DMAB in 100 mL of methanol.

  • Potassium Hydroxide (KOH) solution (2% w/v in ethanol): Dissolve 2 g of KOH in 100 mL of ethanol.

  • Hydrochloric Acid (HCl), concentrated.

b. Sample Preparation (e.g., for vegetable samples):

  • Homogenize 50 g of the sample.

  • Extract the homogenized sample with 100 mL of acetone by shaking for 1 hour.

  • Filter the extract.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a known volume of a suitable solvent for analysis.

c. Analytical Procedure:

  • Take a suitable aliquot of the sample extract or standard solution in a test tube.

  • Add 1 mL of 2% alcoholic KOH and heat in a water bath at 80°C for 20 minutes for hydrolysis.

  • Cool the solution and add 1 mL of 2% p-DMAB solution and 0.5 mL of concentrated HCl.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (around 460 nm) against a reagent blank.

  • Prepare a calibration curve using standard solutions of lambda-cyhalothrin to quantify the concentration in the sample.

QuEChERS Sample Preparation for GC-ECD and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices.

a. Reagents and Materials:

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine - PSA, C18, graphitized carbon black - GCB)

  • 50 mL centrifuge tubes

b. Extraction Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).

  • Transfer it to a d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA for general food matrices).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-ECD or LC-MS/MS analysis.

Instrumental Analysis

a. Gas Chromatography-Electron Capture Detector (GC-ECD):

  • Column: A suitable capillary column for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode.

  • Temperatures: Injector at 250°C, Detector at 300°C.

  • Oven Program: A temperature gradient program suitable for separating pyrethroids.

  • Carrier Gas: Nitrogen or Helium.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Detection Methods cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Results Sample Sample (e.g., Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction For Spectrophotometry QuEChERS QuEChERS Extraction & Cleanup Homogenization->QuEChERS For GC-ECD & LC-MS/MS Spectrophotometry UV-Visible Spectrophotometry Extraction->Spectrophotometry GC_ECD GC-ECD QuEChERS->GC_ECD LC_MSMS LC-MS/MS QuEChERS->LC_MSMS Data_Analysis Data Analysis & Quantification Spectrophotometry->Data_Analysis GC_ECD->Data_Analysis LC_MSMS->Data_Analysis

Caption: Workflow for this compound detection.

cyhalothrin_moa Mechanism of Action of this compound on Voltage-Gated Sodium Channels cluster_neuron Neuron cluster_cyhalothrin_effect Effect of this compound VGSC_Resting Voltage-Gated Sodium Channel (Resting State) Depolarization Membrane Depolarization VGSC_Resting->Depolarization VGSC_Open VGSC Opens (Na+ Influx) Depolarization->VGSC_Open VGSC_Inactivated VGSC Inactivates (Na+ Influx Stops) VGSC_Open->VGSC_Inactivated Nerve_Impulse Normal Nerve Impulse VGSC_Open->Nerve_Impulse This compound This compound Binds to Open VGSC VGSC_Open->this compound Repolarization Repolarization VGSC_Inactivated->Repolarization Repolarization->VGSC_Resting Prolonged_Opening Prolonged Channel Opening (Persistent Na+ Influx) This compound->Prolonged_Opening Hyperexcitation Neuronal Hyperexcitation Prolonged_Opening->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

References

Navigating Pyrethroid Resistance: A Comparative Guide to Cross-Resistance Patterns with Cyhalothrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyhalothrin's Performance and Cross-Resistance Profiles with Supporting Experimental Data.

The widespread use of pyrethroid insecticides, such as this compound, for the control of agricultural pests and disease vectors has led to the evolution of resistance in many insect populations. A critical aspect of managing this resistance is understanding the patterns of cross-resistance, where resistance to one pyrethroid confers resistance to other compounds within the same class. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other commonly used pyrethroids, supported by experimental data and detailed methodologies.

Mechanisms of Pyrethroid Resistance

Resistance to pyrethroids, including this compound, is primarily driven by two main mechanisms:

  • Target-site insensitivity: This is most commonly caused by point mutations in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the sodium channel, rendering it less effective.

  • Metabolic resistance: This involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site. This is typically achieved through the increased activity of detoxification enzymes, principally cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarE).

The interplay of these mechanisms governs the extent and profile of cross-resistance observed in insect populations.

Comparative Cross-Resistance Data

The following tables summarize quantitative data on cross-resistance between lambda-cyhalothrin and other pyrethroids in various insect species. The data is presented as Resistance Ratios (RR), which are calculated by dividing the lethal concentration (LC50) or lethal dose (LD50) of a resistant population by that of a susceptible population.

Table 1: Cross-Resistance Patterns in a Lambda-Cyhalothrin Resistant Strain of Spodoptera frugiperda (Fall Armyworm)

InsecticideClassResistance Ratio (RR)
Lambda-cyhalothrin Pyrethroid 171.11
DeltamethrinPyrethroidModerate
IndoxacarbOxadiazineModerate
ChlorpyrifosOrganophosphateLow
SpinosadSpinosynVery Low
Emamectin benzoateAvermectinNo Cross-Resistance

Data from a study on a laboratory-selected strain of S. frugiperda after 21 generations of selection with lambda-cyhalothrin.[1][2]

Table 2: Cross-Resistance in a Lambda-Cyhalothrin Selected Strain of Musca domestica (House Fly)

InsecticideClassCross-Resistance Level
Lambda-cyhalothrin Pyrethroid High (445-fold)
BifenthrinPyrethroidLow
MethomylCarbamateVery Low
ImidaclopridNeonicotinoidVery Low
FipronilPhenylpyrazoleVery Low

Data from a study where a population of M. domestica was selected with lambda-cyhalothrin for 26 generations.[3][4]

Table 3: Cross-Resistance in a Lambda-Cyhalothrin Resistant Strain of Chrysodeixis includens (Soybean Looper)

InsecticideClassResistance Ratio (RR)
Lambda-cyhalothrin Pyrethroid 73.3
DeltamethrinPyrethroid6.2
CypermethrinPyrethroid22.5

Data from a study on a resistant strain of C. includens.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of resistance studies. Below are summaries of key experimental protocols used to generate the data presented.

Insecticide Bioassays

1. Topical Application Bioassay: This method is used to determine the intrinsic toxicity of an insecticide by direct application.

  • Insects: Adult insects of a standardized age and weight are used.

  • Procedure:

    • Insects are anesthetized, typically using carbon dioxide or by chilling.

    • A precise volume (e.g., 0.1-1.0 µL) of the insecticide, dissolved in an appropriate solvent like acetone, is applied to the dorsal thorax of each insect using a calibrated microapplicator.

    • Control insects are treated with the solvent alone.

    • Treated insects are transferred to clean containers with access to food and water.

  • Data Analysis: Mortality is recorded at a set time point (e.g., 24 hours) post-treatment. The lethal dose required to kill 50% of the population (LD50) is calculated using probit analysis.[6]

2. CDC Bottle Bioassay: A widely used method for monitoring insecticide resistance in mosquito populations.

  • Materials: 250 ml glass bottles, technical grade insecticide, acetone.

  • Procedure:

    • Glass bottles are coated internally with a specific concentration of the insecticide dissolved in acetone. Control bottles are coated with acetone only.

    • The bottles are rolled until the acetone evaporates, leaving a uniform layer of insecticide.

    • A known number of non-blood-fed female mosquitoes (typically 20-25) are introduced into each bottle.

    • The number of knocked-down or dead mosquitoes is recorded at regular intervals over a specific exposure period.

  • Data Analysis: The time at which 50% of the mosquitoes are knocked down (KDT50) or the percentage mortality after a fixed exposure time is determined.[7][8]

3. WHO Tube Test: A standard method for assessing the susceptibility of adult mosquitoes to insecticides.

  • Materials: WHO test kits, which include plastic tubes, insecticide-impregnated papers, and holding tubes.

  • Procedure:

    • Non-blood-fed female mosquitoes (20-25) are introduced into a holding tube and allowed to acclimatize.

    • The mosquitoes are then exposed to an insecticide-impregnated paper in an exposure tube for a defined period (typically 1 hour).

    • After exposure, the mosquitoes are transferred to a clean holding tube with access to a sugar solution.

  • Data Analysis: Mortality is recorded 24 hours after the exposure period.[9]

Biochemical Assays for Metabolic Resistance

1. Cytochrome P450 Monooxygenase (P450) Activity Assay:

  • Principle: Measures the activity of P450 enzymes, which are often involved in insecticide detoxification.

  • Procedure (Example using a model substrate):

    • Individual insects are homogenized in a buffer solution.

    • The homogenate is centrifuged, and the supernatant containing the enzymes is collected.

    • The enzyme extract is incubated with a substrate that produces a fluorescent or colored product upon metabolism by P450s (e.g., 7-ethoxycoumarin).

    • The rate of product formation is measured using a spectrophotometer or fluorometer.

  • Data Analysis: Enzyme activity is typically expressed as units per milligram of protein.

2. Esterase Activity Assay:

  • Principle: Measures the activity of esterase enzymes, which can hydrolyze and detoxify pyrethroids.

  • Procedure (Example using a model substrate):

    • Insect homogenates are prepared as described for the P450 assay.

    • The enzyme extract is incubated with a substrate such as α-naphthyl acetate or β-naphthyl acetate.

    • The product of the reaction (naphthol) is then coupled with a dye (e.g., Fast Blue B salt) to produce a colored compound.

    • The absorbance of the colored product is measured using a spectrophotometer.

  • Data Analysis: Esterase activity is expressed as the rate of substrate hydrolysis per milligram of protein.[10][11]

Molecular Assays for Target-Site Resistance

1. Detection of kdr Mutations (e.g., by Allele-Specific PCR):

  • Principle: This technique uses specifically designed primers to differentiate between the wild-type (susceptible) and mutant (resistant) alleles of the voltage-gated sodium channel gene.

  • Procedure:

    • DNA is extracted from individual insects.

    • Two separate PCR reactions are set up for each individual. One reaction contains a primer specific for the susceptible allele, and the other contains a primer specific for the resistant allele. Both reactions also contain a common reverse primer.

    • The PCR products are visualized by gel electrophoresis.

  • Data Analysis: The presence or absence of a PCR product in each reaction indicates the genotype of the individual (homozygous susceptible, homozygous resistant, or heterozygous).[12][13]

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the interplay of resistance mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Bioassay cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis Insect_Rearing Insect Rearing (Standardized Age/Condition) Topical_App Topical Application Insect_Rearing->Topical_App Bottle_Bioassay CDC Bottle Bioassay Insect_Rearing->Bottle_Bioassay Tube_Test WHO Tube Test Insect_Rearing->Tube_Test Insecticide_Prep Insecticide Preparation (Serial Dilutions) Insecticide_Prep->Topical_App Insecticide_Prep->Bottle_Bioassay Insecticide_Prep->Tube_Test Mortality_Count Mortality/Knockdown Recording Topical_App->Mortality_Count Bottle_Bioassay->Mortality_Count Tube_Test->Mortality_Count Data_Analysis Data Analysis (Probit, LC50/LD50) Mortality_Count->Data_Analysis

Caption: General workflow for conducting insecticide bioassays to determine resistance levels.

Resistance_Mechanisms cluster_target_site Target-Site Resistance cluster_metabolic Metabolic Resistance Pyrethroid Pyrethroid Insecticide (e.g., this compound) VGSC Voltage-Gated Sodium Channel (Target) Pyrethroid->VGSC Binds to P450s Cytochrome P450s Pyrethroid->P450s is substrate for Esterases Carboxylesterases Pyrethroid->Esterases is substrate for kdr_Mutation kdr Mutation VGSC->kdr_Mutation is mutated in Reduced_Binding Reduced Insecticide Binding kdr_Mutation->Reduced_Binding leads to Resistance Resistance Reduced_Binding->Resistance Detoxification Enhanced Detoxification P450s->Detoxification contribute to Esterases->Detoxification contribute to Detoxification->Resistance

Caption: The primary mechanisms leading to pyrethroid insecticide resistance in insects.

References

A Comparative Analysis of the Environmental Persistence of Cyhalothrin and Bifenthrin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the comparative environmental fate of two leading synthetic pyrethroid insecticides.

This guide provides a detailed comparison of the environmental persistence of cyhalothrin and bifenthrin, two widely used synthetic pyrethroid insecticides. The information presented is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the development of safer, more effective crop protection agents. This document summarizes key environmental fate parameters, outlines the experimental protocols used to determine these values, and illustrates the degradation pathways of both compounds.

Executive Summary

Both this compound and bifenthrin are valued for their high insecticidal activity at low application rates. However, their chemical structures dictate distinct environmental behaviors. Bifenthrin generally exhibits greater persistence in soil and sediment, characterized by a longer half-life and higher soil organic carbon-water partitioning coefficient (Koc). In contrast, this compound, particularly its lambda- and gamma-isomers, tends to degrade more rapidly in the environment.[1] This guide delves into the specifics of their environmental persistence, providing the data necessary for informed comparative analysis.

Physicochemical Properties and Environmental Mobility

The environmental mobility and persistence of a pesticide are significantly influenced by its physicochemical properties. The following table summarizes key parameters for this compound and bifenthrin.

PropertyThis compoundBifenthrinSignificance
Vapor Pressure 1.1 x 10⁻⁶ mmHg at 25°C[2]1.81 x 10⁻⁷ mmHg at 25°C[3]Indicates a low potential for volatilization from soil and water surfaces for both compounds, with bifenthrin being slightly less volatile.
Water Solubility <1 µg/L[3]<1 µg/L[3]Both compounds have very low water solubility, which limits their leaching potential into groundwater.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) >80,000 to 182,000 mL/g[2]131,000 to 302,000 mL/g[4]High Koc values for both indicate strong binding to soil and sediment, leading to low mobility. Bifenthrin's higher Koc suggests it is even less mobile than this compound.
Octanol-Water Partition Coefficient (log Kow) 6.8[2]>6.0[4]High log Kow values signify a strong tendency to partition into fatty tissues, indicating a potential for bioaccumulation.

Environmental Persistence: Half-Life Data

The half-life of a pesticide is a critical measure of its persistence in a particular environmental compartment. The data below, compiled from various laboratory and field studies, highlights the comparative persistence of this compound and bifenthrin.

Environmental CompartmentThis compound Half-Life (days)Bifenthrin Half-Life (days)Conditions
Soil (Aerobic) 22 - 8297 - 250[3][5]Laboratory and field studies, dependent on soil type and conditions.
Water (Photolysis) ~20 (in water/sediment mix with sunlight)276 - 416[3]Aqueous photolysis.
Sediment (Aerobic) Not readily available365 - 487 (12-16 months)[3]20°C.
Sediment (Anaerobic) Not readily available243 - 487 (8-16 months)[3]20°C.
Plant Surfaces 5[6][7]Not readily available

Key Observations:

  • Bifenthrin consistently demonstrates a longer half-life in soil compared to this compound, indicating greater persistence in the terrestrial environment.[3][8][5]

  • In aquatic systems, this compound is more susceptible to photodegradation, breaking down significantly faster in the presence of sunlight.[8] Bifenthrin is considerably more stable to photolysis in water.[3]

  • Both compounds are strongly adsorbed to sediment, where their degradation is generally slower.[3][8]

Degradation Pathways

The breakdown of this compound and bifenthrin in the environment proceeds through several key reactions, primarily hydrolysis of the ester linkage, oxidation, and photo-isomerization.

This compound Degradation

The primary degradation pathway for this compound involves the cleavage of the ester bond, a common route for pyrethroid metabolism. This process is accelerated by sunlight and alkaline conditions.[8][6]

Cyhalothrin_Degradation This compound This compound EsterCleavage Ester Cleavage (Hydrolysis/Photolysis) This compound->EsterCleavage Sunlight, pH > 7 Acid_Moiety 3-(2-chloro-3,3,3-trifluoroprop-1-enyl) -2,2-dimethylcyclopropanecarboxylic acid EsterCleavage->Acid_Moiety Alcohol_Moiety α-cyano-3-phenoxybenzyl alcohol EsterCleavage->Alcohol_Moiety Further_Degradation1 Further Degradation (Mineralization to CO2) Acid_Moiety->Further_Degradation1 Further_Degradation2 Further Degradation Alcohol_Moiety->Further_Degradation2

Figure 1: Simplified degradation pathway of this compound.
Bifenthrin Degradation

Bifenthrin degradation also proceeds via ester hydrolysis, leading to the formation of distinct acid and alcohol metabolites.[9] A key metabolite formed under anaerobic conditions is 4'-hydroxy bifenthrin.[3]

Bifenthrin_Degradation Bifenthrin Bifenthrin EsterHydrolysis Ester Hydrolysis (Microbial) Bifenthrin->EsterHydrolysis Hydroxylation Hydroxylation (Anaerobic) Bifenthrin->Hydroxylation Acid_Metabolite 3-(2-chloro-3,3,3-trifluoroprop-1-enyl) -2,2-dimethylcyclopropanecarboxylic acid EsterHydrolysis->Acid_Metabolite Alcohol_Metabolite 2-methylbiphenyl-3-yl)methanol EsterHydrolysis->Alcohol_Metabolite Further_Degradation Further Degradation Acid_Metabolite->Further_Degradation Alcohol_Metabolite->Further_Degradation Hydroxy_Bifenthrin 4'-hydroxy bifenthrin Hydroxylation->Hydroxy_Bifenthrin

Figure 2: Key degradation pathways of bifenthrin.

Experimental Protocols

The determination of the environmental persistence of pesticides follows standardized methodologies, often guided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for key experiments.

Determination of Soil Half-Life (Aerobic)

This experiment, based on OECD Guideline 307, is designed to assess the rate of aerobic transformation of a pesticide in soil.

Soil_Half_Life_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect and characterize soil (e.g., texture, pH, organic carbon) Test_Substance_Prep Prepare radiolabeled test substance Soil_Collection->Test_Substance_Prep Application Apply test substance to soil samples Test_Substance_Prep->Application Incubation_Conditions Incubate in the dark at a controlled temperature (e.g., 20°C) and moisture content Application->Incubation_Conditions Aerobic_Maintenance Maintain aerobic conditions (continuous gentle airflow) Incubation_Conditions->Aerobic_Maintenance Sampling Collect soil samples at predetermined intervals Aerobic_Maintenance->Sampling Extraction Extract parent compound and metabolites from soil Sampling->Extraction Quantification Quantify parent compound and metabolites using analytical techniques (e.g., HPLC, GC-MS) Extraction->Quantification Data_Analysis Calculate half-life (DT50) using first-order kinetics Quantification->Data_Analysis

Figure 3: Experimental workflow for determining aerobic soil half-life.

Methodology:

  • Soil Selection and Preparation: Representative soil types are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The pesticide, often radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level. Aerobic conditions are maintained by a continuous flow of air.

  • Sampling and Analysis: Sub-samples are taken at various time intervals. The parent compound and its degradation products are extracted and quantified using appropriate analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (DT50) assuming first-order kinetics.

Determination of Soil Adsorption Coefficient (Koc)

The batch equilibrium method, following OECD Guideline 106, is commonly used to determine the soil adsorption coefficient.

Methodology:

  • Soil and Solution Preparation: Several soil types with varying organic carbon content are used. A solution of the pesticide in a calcium chloride solution (to mimic soil water) is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the pesticide solution in a centrifuge tube. The tubes are then agitated for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the pesticide remaining in the supernatant (liquid phase) is measured.

  • Calculation: The amount of pesticide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated.

  • Normalization: The Kd values are normalized to the organic carbon content of the soils to obtain the Koc value (Koc = (Kd / % organic carbon) * 100).

Conclusion

The environmental persistence of this compound and bifenthrin is a multifaceted issue influenced by their inherent chemical properties and prevailing environmental conditions. Bifenthrin exhibits a notably higher persistence in soil and sediment, while this compound is more susceptible to degradation by sunlight in aquatic environments. This comparative guide provides essential data and methodological insights to aid researchers in evaluating the environmental risks associated with these pyrethroid insecticides and in the pursuit of developing more environmentally benign alternatives. The provided experimental frameworks, based on internationally recognized guidelines, serve as a foundation for conducting further research in this critical area of environmental science.

References

In-Field Validation of Cyhalothrin Efficacy Against Resistant Pest Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of insecticide resistance necessitates a critical evaluation of established active ingredients and a thorough comparison with alternative solutions. This guide provides an objective analysis of the in-field efficacy of cyhalothrin, a widely used pyrethroid insecticide, against key pest populations that have developed resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document serves as a valuable resource for researchers and professionals in the field of pest management and insecticide development.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the performance of this compound (specifically lambda-cyhalothrin) in comparison to other insecticides against various resistant pest populations, based on data from in-field and laboratory studies.

Table 1: Efficacy Against Pyrethroid-Resistant Soybean Aphid (Aphis glycines)
InsecticideMode of Action (IRAC Group)Efficacy (% Control)Year of StudyLocationKey Findings
Lambda-cyhalothrin3A>95%2005-2014Minnesota, USAHighly effective prior to the detection of widespread resistance.[1][2]
Lambda-cyhalothrin3ADecreased to <60%Post-2014Minnesota, USAA significant decline in efficacy was observed, marking the onset of practical resistance.[1][2]
Chlorpyrifos1BConsistently >95%2005-2020Minnesota, USAMaintained high efficacy against soybean aphid populations, including those resistant to pyrethroids.[1][2]
Sulfoxaflor4CHighRecent StudiesUSADemonstrated to be as effective as broad-spectrum insecticides for controlling soybean aphids, offering an alternative mode of action.[3]
Table 2: Efficacy Against Pyrethroid-Resistant Rice Stink Bug (Oebalus pugnax)
InsecticideBioassay MethodLC50 Value (μ g/vial ) - Resistant PopulationResistance RatioField Trial Efficacy
Lambda-cyhalothrinGlass Vial4.8 - >3042 - >1600Poor control of adults and nymphs.
DinotefuranNot specified in detail for LC50Not ApplicableNot ApplicableExcellent control of nymphs.
DimethoateNot specified in detail for LC50Not ApplicableNot ApplicableGreater control of adults.
Table 3: Efficacy Against Pyrethroid-Resistant Diamondback Moth (Plutella xylostella)
InsecticideMode of Action (IRAC Group)Efficacy/Resistance LevelKey Findings
Lambda-cyhalothrin3AIncreased resistance over time.Widespread and increasing resistance reported in multiple regions.
Spinosad5Little to no resistance.Remained highly effective against diamondback moth populations.
Indoxacarb22ALittle to no resistance.A viable rotational partner with spinosad for resistance management.
Chlorantraniliprole28Highly effective.Provides excellent control of diamondback moth, including populations resistant to other chemistries.
Table 4: Efficacy Against Pyrethroid-Resistant Fall Armyworm (Spodoptera frugiperda)
InsecticideEfficacy (Mortality %) - Laboratory BioassayField Trial Efficacy (Larval Reduction %)
Lambda-cyhalothrinModerateVariable, often reduced efficacy in resistant populations.
Emamectin BenzoateHighConsistently high efficacy.
SpinetoramHighHigh efficacy.
ChlorantraniliproleHighHigh efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the cited research.

Glass Vial Bioassay for Rice Stink Bug (Oebalus pugnax)

This method assesses the susceptibility of adult insects to an insecticide.

  • Preparation of Vials: Glass scintillation vials (20 ml) are coated with technical-grade lambda-cyhalothrin dissolved in acetone. A range of concentrations is used to determine the lethal concentration (LC). Control vials are treated with acetone only.

  • Insect Collection and Acclimation: Adult rice stink bugs are collected from the field and held for a short period to acclimate.

  • Exposure: One adult stink bug is placed in each vial.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24 hours). An insect is considered dead if it is unable to right itself within a set time when placed on its dorsum.

  • Data Analysis: The concentration of insecticide that kills 50% of the test population (LC50) is calculated using probit analysis. Resistance ratios are determined by dividing the LC50 of a field population by the LC50 of a known susceptible population.

Field Efficacy Trials for Soybean Aphid (Aphis glycines)

These trials evaluate the performance of insecticides under real-world agricultural conditions.

  • Experimental Design: A randomized complete block design is typically used, with multiple replicates (blocks) of each insecticide treatment and an untreated control.

  • Plot Establishment: Small plots of the target crop (e.g., soybean) are established in a field with a natural or augmented infestation of the target pest.

  • Pre-treatment Sampling: The density of the pest population (e.g., number of aphids per plant) is assessed in each plot before insecticide application.

  • Insecticide Application: Insecticides are applied at labeled rates using calibrated spray equipment to ensure uniform coverage.

  • Post-treatment Sampling: Pest population density is assessed at various intervals after application (e.g., 3, 7, and 14 days).

  • Data Analysis: The percent control for each treatment is calculated using formulas such as Henderson's or Abbott's, which account for changes in the pest population in the untreated control plots. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments.

Visualizing Resistance and Experimental Processes

The following diagrams, created using the DOT language, illustrate key concepts in insecticide resistance and the workflow of in-field validation.

In_Field_Validation_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis and Reporting A Identify Target Pest and Resistant Population B Select Insecticides for Comparison (this compound vs. Alternatives) A->B C Design Field Trial (Randomized Complete Block) B->C D Establish Experimental Plots C->D E Pre-Treatment Pest Population Assessment D->E F Apply Insecticide Treatments E->F G Post-Treatment Pest Population Assessments F->G H Data Collection and Compilation G->H I Calculate Percent Control H->I J Statistical Analysis (e.g., ANOVA) I->J K Publish Comparison Guide and Report Findings J->K

In-Field Validation Experimental Workflow

Target_Site_Resistance cluster_susceptible Susceptible Insect cluster_resistant Resistant Insect (kdr) S_Pyrethroid Pyrethroid Insecticide (e.g., this compound) S_NaChannel Voltage-Gated Sodium Channel (Normal Conformation) S_Binding Pyrethroid Binds to Sodium Channel S_NaChannel->S_Binding Interaction S_ChannelOpen Sodium Channel Remains Open S_Binding->S_ChannelOpen S_NerveSignal Continuous Nerve Firing S_ChannelOpen->S_NerveSignal S_Paralysis Paralysis and Death S_NerveSignal->S_Paralysis R_Pyrethroid Pyrethroid Insecticide (e.g., this compound) R_NaChannel Mutated Voltage-Gated Sodium Channel (kdr) R_NoBinding Pyrethroid Fails to Bind Effectively R_NaChannel->R_NoBinding Interaction R_ChannelNormal Sodium Channel Functions Normally R_NoBinding->R_ChannelNormal R_NerveSignal Normal Nerve Signaling R_ChannelNormal->R_NerveSignal R_Survival Insect Survives R_NerveSignal->R_Survival

Target-Site Resistance: Knockdown Resistance (kdr)

Metabolic_Resistance cluster_susceptible Susceptible Insect cluster_resistant Resistant Insect S_Insecticide Insecticide S_Target Target Site S_Insecticide->S_Target S_Effect Lethal Effect S_Target->S_Effect R_Insecticide Insecticide R_Detox Increased Detoxification Enzymes (P450s, GSTs) R_Insecticide->R_Detox R_Metabolism Insecticide is Metabolized and Rendered Non-toxic R_Detox->R_Metabolism R_Target Target Site R_Metabolism->R_Target Reduced amount of active insecticide reaches target R_Survival Insect Survives R_Target->R_Survival

Metabolic Resistance Pathway

References

A Comparative Analysis of the Neurotoxic Mechanisms of Type I and Type II Pyrethroids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct neurotoxic profiles of Type I and Type II pyrethroid insecticides, supported by quantitative data and detailed experimental methodologies.

Pyrethroid insecticides, synthetic analogs of the natural insecticide pyrethrum, are broadly classified into two distinct groups, Type I and Type II, based on their chemical structure and the resulting neurotoxicological syndromes they induce. This guide provides an in-depth comparison of their neurotoxic effects, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Distinguishing Features and Toxicological Syndromes

The primary structural difference between the two classes lies in the presence of an α-cyano group in Type II pyrethroids, which is absent in Type I compounds. This seemingly minor chemical variation leads to markedly different toxicological manifestations in mammals.

Type I pyrethroids , such as permethrin and bifenthrin, typically induce the "T-syndrome," characterized by aggressive sparring behavior, sensitivity to external stimuli, and fine tremors that can progress to whole-body tremors and prostration.

Type II pyrethroids , including deltamethrin and cypermethrin, produce the more severe "CS-syndrome," which involves pawing and burrowing behavior, profuse salivation, choreoathetosis (involuntary writhing movements), and clonic seizures.

Quantitative Comparison of Neurotoxic Effects

The differing potencies and neurotoxic profiles of Type I and Type II pyrethroids are evident in their acute toxicity values and their distinct effects on neuronal ion channels.

ParameterType I PyrethroidsType II PyrethroidsSource
Acute Oral LD50 (rat) Generally higher (less toxic)Generally lower (more toxic)[1]
Permethrin~584 mg/kg (in corn oil)-[1]
Deltamethrin-~30-140 mg/kg (in oil vehicle)[2]
Primary Molecular Target Voltage-gated sodium channels (VGSCs)Voltage-gated sodium channels (VGSCs)[3][4]
Effect on VGSC Inactivation Delays inactivation, leading to a persistent sodium currentMarkedly prolongs inactivation, leading to a much more persistent sodium current and potential membrane depolarization block[4]
Sodium Tail Current Decay Relatively rapidSignificantly slower, often by an order of magnitude or more[5][6][7]
Secondary Molecular Targets Limited evidence for significant direct effectsVoltage-gated calcium channels (VGCCs), Voltage-gated chloride channels (VGClCs), and potentially GABAa receptors[8][9][10]

Mechanisms of Neurotoxicity: A Deeper Dive

The primary target for both classes of pyrethroids is the voltage-gated sodium channel (VGSC) in neurons. By binding to the channel protein, pyrethroids modify its gating properties, leading to a prolongation of the sodium current during and after an action potential. This results in neuronal hyperexcitability.

Differential Effects on Sodium Channels

The key difference in the neurotoxic mechanism lies in the kinetics of their interaction with VGSCs. Type I pyrethroids cause a moderate prolongation of the sodium current, leading to repetitive firing of the neuron, which manifests as tremors. In contrast, Type II pyrethroids induce a much more prolonged opening of the sodium channels.[4] This results in a persistent membrane depolarization that can lead to a complete block of action potential generation, contributing to the more severe symptoms of the CS-syndrome.[4] This prolonged channel opening is reflected in the significantly slower decay of the sodium "tail current" observed in electrophysiological studies.[5][6][7]

Secondary Targets of Type II Pyrethroids

Emerging evidence suggests that the more severe neurotoxicity of Type II pyrethroids may also be attributed to their interactions with other ion channels. Studies have shown that some Type II pyrethroids can directly modulate voltage-gated calcium channels (VGCCs), leading to increased calcium influx and enhanced neurotransmitter release.[8][10][11] Additionally, some Type II pyrethroids have been found to inhibit voltage-gated chloride channels and may indirectly affect GABAa receptor function, further contributing to neuronal hyperexcitability.[9]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the methodologies used to study them, the following diagrams are provided.

Pyrethroid_Signaling_Pathways cluster_type1 Type I Pyrethroids (e.g., Permethrin) cluster_type2 Type II Pyrethroids (e.g., Deltamethrin) TypeI Type I Pyrethroid VGSC1 Voltage-Gated Sodium Channel TypeI->VGSC1 Binds to Na_Influx1 Prolonged Na+ Influx VGSC1->Na_Influx1 Delays Inactivation Repetitive_Firing Repetitive Neuronal Firing Na_Influx1->Repetitive_Firing T_Syndrome T-Syndrome (Tremors) Repetitive_Firing->T_Syndrome TypeII Type II Pyrethroid (α-cyano group) VGSC2 Voltage-Gated Sodium Channel TypeII->VGSC2 Binds to VGCC Voltage-Gated Calcium Channel TypeII->VGCC Modulates VGClC Voltage-Gated Chloride Channel TypeII->VGClC Inhibits Na_Influx2 Markedly Prolonged Na+ Influx VGSC2->Na_Influx2 Greatly Delays Inactivation Depolarization_Block Persistent Depolarization & Conduction Block Na_Influx2->Depolarization_Block CS_Syndrome CS-Syndrome (Seizures, Salivation) Depolarization_Block->CS_Syndrome Ca_Influx Increased Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neurotransmitter_Release->CS_Syndrome Cl_Influx Inhibition VGClC->Cl_Influx Cl_Influx->CS_Syndrome

Caption: Comparative signaling pathways of Type I and Type II pyrethroids.

Experimental_Workflow cluster_in_vivo In Vivo Neurotoxicity Assessment cluster_in_vitro In Vitro Electrophysiology Animal_Dosing Animal Dosing (e.g., Oral Gavage in Rats) FOB Functional Observational Battery (FOB) - Home cage observations - Open field assessment - Sensorimotor tests - Neuromuscular tests - Autonomic assessments Animal_Dosing->FOB Time of Peak Effect Data_Analysis_Vivo Data Analysis (Scoring, Statistical Analysis) FOB->Data_Analysis_Vivo Cell_Culture Neuronal Cell Culture or Expression System (e.g., Xenopus Oocytes) Voltage_Clamp Whole-Cell Patch Clamp - Holding potential set - Depolarizing voltage steps applied Cell_Culture->Voltage_Clamp Pyrethroid_Application Pyrethroid Application Voltage_Clamp->Pyrethroid_Application Current_Recording Recording of Sodium Currents (Peak current, Tail current) Pyrethroid_Application->Current_Recording Data_Analysis_Vitro Data Analysis (Current amplitude, Decay kinetics) Current_Recording->Data_Analysis_Vitro

Caption: General experimental workflow for assessing pyrethroid neurotoxicity.

Experimental Protocols

In Vivo Neurotoxicity Assessment: Functional Observational Battery (FOB)

The Functional Observational Battery (FOB) is a standardized set of procedures used to detect and characterize neurobehavioral toxicity in rodents.[12][13][14][15][16]

Objective: To qualitatively and quantitatively assess the behavioral and neurological signs of pyrethroid intoxication, distinguishing between the T-syndrome and CS-syndrome.

Methodology:

  • Animal Model: Adult male and female rats (e.g., Sprague-Dawley or Long-Evans strains) are commonly used. Animals are housed individually and acclimated to the testing environment.

  • Dosing: Pyrethroids are typically dissolved in a vehicle such as corn oil and administered via oral gavage. A range of doses, including a vehicle control, is used to establish a dose-response relationship.

  • Observation Period: Observations are conducted at the time of peak effect, which can vary depending on the specific pyrethroid (typically between 2 to 8 hours post-dosing).[12] Observers should be blinded to the treatment groups to minimize bias.

  • FOB Components:

    • Home Cage Observations: Posture, activity level, and the presence of any abnormal behaviors (e.g., tremors, convulsions, salivation) are recorded.

    • Open Field Assessment: The animal is placed in a standardized open field arena. Gait, arousal, stereotypy, and the frequency of rearing and grooming are observed and scored.

    • Sensorimotor and Reflex Tests: Responses to various stimuli are measured, including approach response, touch response, tail pinch response, and righting reflex.

    • Neuromuscular Assessment: Grip strength and landing foot splay are measured.

    • Autonomic Assessment: Body temperature, pupil size, and the presence of salivation or lacrimation are recorded.

  • Data Analysis: The observations are typically scored on a predefined scale. Statistical analysis is then performed to compare the effects of different doses and pyrethroid types.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Whole-cell voltage-clamp recording is a powerful technique to study the effects of pyrethroids on the function of voltage-gated ion channels in isolated neurons or cells expressing these channels.[3][4][5][7][17][18]

Objective: To quantify the effects of Type I and Type II pyrethroids on the kinetics of voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines (e.g., HEK293) heterologously expressing specific sodium channel subtypes are used.

  • Recording Setup: Cells are placed on the stage of an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane and then rupture the membrane to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a negative potential (e.g., -80 mV) to ensure that the sodium channels are in a closed, resting state.

    • A series of depolarizing voltage steps (e.g., to -10 mV for 20-50 ms) are applied to activate the sodium channels.

    • The resulting inward sodium current is recorded.

    • To observe the tail current, the membrane is repolarized to a negative potential after the depolarizing step.

  • Pyrethroid Application: A known concentration of the pyrethroid is added to the external solution and perfused over the cell.

  • Data Acquisition and Analysis:

    • The peak amplitude of the inward sodium current is measured before and after pyrethroid application.

    • The decay of the sodium current during the depolarizing pulse (inactivation) is analyzed.

    • The amplitude and decay kinetics (time constant) of the tail current upon repolarization are measured. This is a critical parameter for distinguishing between Type I and Type II pyrethroids.

    • The percentage of modified channels can be calculated based on the tail current amplitude relative to the peak current.[5]

Conclusion

The neurotoxic effects of Type I and Type II pyrethroids, while both primarily targeting voltage-gated sodium channels, are demonstrably different in their severity and underlying mechanisms. The presence of the α-cyano group in Type II pyrethroids leads to a more profound and prolonged disruption of sodium channel function and potential engagement of secondary targets, resulting in a more severe toxicological syndrome. A thorough understanding of these differences, supported by robust quantitative data from standardized experimental protocols, is crucial for accurate risk assessment, the development of effective therapeutic strategies for pyrethroid poisoning, and the design of safer and more selective insecticides.

References

A Comparative Analysis of the Cost-Effectiveness of Cyhalothrin Isomers: Lambda vs. Gamma

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of agricultural pest management, the economic viability of an insecticide is as crucial as its efficacy. This guide provides a detailed comparative analysis of the cost-effectiveness of two prominent cyhalothrin isomers: lambda-cyhalothrin and gamma-cyhalothrin. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in the field of crop protection and drug development.

Executive Summary

This compound, a synthetic pyrethroid insecticide, owes its potent insecticidal activity to specific stereoisomers. Lambda-cyhalothrin is a racemic mixture of active and inactive isomers, while gamma-cyhalothrin is the most biologically active isolated isomer.[1] The primary finding of this analysis is that gamma-cyhalothrin, while potentially having a higher initial purchase price per unit of active ingredient, can be more cost-effective than lambda-cyhalothrin due to its significantly higher efficacy. Numerous studies have demonstrated that gamma-cyhalothrin can provide equivalent or superior pest control at approximately half the application rate of lambda-cyhalothrin.[2][3][4]

Data Presentation: A Quantitative Comparison

To facilitate a clear understanding of the economic and efficacy differences, the following tables summarize key quantitative data. Prices are indicative and can vary based on supplier, volume, and formulation.

Table 1: Cost Comparison of this compound Isomers (Technical Grade)

IsomerPurityPrice per Kilogram (USD)
Lambda-cyhalothrin~95-98%$21 - $36[5][6][7]
Gamma-cyhalothrinNot widely sold as technical grade; primarily in formulations.~$192 (indicative, based on formulation price)[8]

Table 2: Efficacy Comparison - Acute Toxicity to Aquatic Organisms (96-hour LC50)

OrganismLambda-cyhalothrin (µg a.i./L)Gamma-cyhalothrin (µg a.i./L)Reference
Zebrafish (Brachydanio rerio)1.941.93[3]
Shrimp (Macrobrachium nippoensis)0.040.28[3]

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. A lower LC50 indicates higher toxicity. While this data is for aquatic organisms, it provides a quantitative comparison of the isomers' biological activity.

Table 3: Cost-Effectiveness Scenario - Treatment of One Hectare

FeatureLambda-cyhalothrinGamma-cyhalothrin
Typical Application Rate (g a.i./ha) 2010
Cost of Active Ingredient per Hectare (USD) $0.42 - $0.72 ~$1.92
Relative Efficacy Standard~2x Standard[1]

This scenario is illustrative and based on the principle that gamma-cyhalothrin is twice as active as lambda-cyhalothrin. Actual application rates will vary depending on the target pest, crop, and environmental conditions.

Experimental Protocols

To ensure objective and reproducible comparisons of insecticide cost-effectiveness, standardized experimental protocols are essential. The following methodologies are based on established guidelines from regulatory bodies like the EPA and WHO.[9][10]

Protocol 1: Laboratory Bioassay for Determining Lethal Concentration (LC50)

Objective: To determine and compare the concentration of lambda-cyhalothrin and gamma-cyhalothrin required to kill 50% of a target pest population under controlled laboratory conditions.

Materials:

  • Technical grade lambda-cyhalothrin and gamma-cyhalothrin

  • Appropriate solvent (e.g., acetone)

  • Serial dilution apparatus

  • Micropipettes

  • Glass vials or petri dishes

  • Healthy, uniform-aged target insect pests (e.g., Spodoptera frugiperda larvae)

  • Untreated diet or host plant material

  • Controlled environment chamber (25±2°C, 60±10% RH, 16:8 L:D photoperiod)

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of each isomer in the chosen solvent.

  • Serial Dilutions: Create a series of at least five graded concentrations of each insecticide.

  • Treatment Application: Apply a consistent volume of each dilution to the inner surface of the vials and allow the solvent to evaporate, leaving a uniform residue. A control group with solvent only should be included.

  • Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each vial.

  • Observation: Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits for each isomer.

Protocol 2: Field Trial for Comparative Cost-Effectiveness Analysis

Objective: To compare the cost-effectiveness of lambda-cyhalothrin and gamma-cyhalothrin in controlling a target pest population on a specific crop under real-world field conditions.

Experimental Design:

  • Randomized Complete Block Design (RCBD): This design helps to minimize the effects of field variability.

  • Treatments:

    • Untreated Control

    • Lambda-cyhalothrin at the recommended application rate (1x)

    • Gamma-cyhalothrin at half the recommended lambda-cyhalothrin rate (0.5x)

    • (Optional) Gamma-cyhalothrin at the full recommended lambda-cyhalothrin rate (1x) for efficacy comparison.

  • Replication: Each treatment should be replicated at least four times.

  • Plot Size: Plots should be of a sufficient size to minimize edge effects and allow for accurate pest sampling and yield measurement.

Methodology:

  • Pre-treatment Sampling: Before insecticide application, assess the initial pest population density in each plot.

  • Insecticide Application: Apply the insecticides according to the treatment plan using calibrated spray equipment to ensure uniform coverage.

  • Post-treatment Sampling: At set intervals after application (e.g., 3, 7, and 14 days), sample the pest population in each plot to determine the percentage of mortality and population reduction.

  • Crop Damage Assessment: Evaluate the level of crop damage in each plot at appropriate growth stages.

  • Yield Measurement: At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Economic Analysis:

    • Calculate the cost of each insecticide treatment (product cost + application cost).

    • Determine the economic return from the yield in each treatment.

    • Calculate the cost-benefit ratio for each treatment by dividing the net economic benefit (value of yield increase minus treatment cost) by the treatment cost.

Mandatory Visualizations

Mechanism of Action: Pyrethroid Insecticides

Pyrethroid Mechanism of Action cluster_neuron Insect Neuron Voltage-gated Sodium Channel Voltage-gated Sodium Channel Paralysis & Death Paralysis & Death Voltage-gated Sodium Channel->Paralysis & Death Prolonged opening leads to repetitive nerve firing Nerve Impulse Nerve Impulse Nerve Impulse->Voltage-gated Sodium Channel Normal opening and closing Pyrethroid (this compound Isomer) Pyrethroid (this compound Isomer) Pyrethroid (this compound Isomer)->Voltage-gated Sodium Channel Binds to and keeps open

Caption: Mechanism of action of this compound isomers on insect nerve cells.

Experimental Workflow: Comparative Cost-Effectiveness

Cost-Effectiveness Workflow Start Start Field Trial Setup (RCBD) Field Trial Setup (RCBD) Start->Field Trial Setup (RCBD) Pre-treatment Pest Sampling Pre-treatment Pest Sampling Field Trial Setup (RCBD)->Pre-treatment Pest Sampling Insecticide Application Insecticide Application Pre-treatment Pest Sampling->Insecticide Application Post-treatment Pest & Damage Assessment Post-treatment Pest & Damage Assessment Insecticide Application->Post-treatment Pest & Damage Assessment Yield Measurement Yield Measurement Post-treatment Pest & Damage Assessment->Yield Measurement Economic Analysis Economic Analysis Yield Measurement->Economic Analysis Conclusion Conclusion Economic Analysis->Conclusion

References

Assessing Cyhalothrin Exposure in Non-Target Species: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated biomarkers for assessing exposure to cyhalothrin, a widely used pyrethroid insecticide. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

This compound and its isomer, lambda-cyhalothrin, are known to induce a range of toxic effects in non-target organisms.[1] The validation of sensitive and reliable biomarkers is crucial for monitoring ecosystem health and understanding the sublethal impacts of this pesticide. This guide focuses on three primary categories of biomarkers: those indicating neurotoxicity, oxidative stress, and genotoxicity.

Comparative Analysis of Biomarkers

The following tables summarize quantitative data from various studies on the effects of this compound on key biomarkers in different non-target species.

Neurotoxicity Biomarkers

The primary mechanism of neurotoxicity for pyrethroids like this compound is the disruption of sodium channels in nerve cells, leading to hyperexcitability and paralysis.[2] A common biomarker for this effect is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[3][4]

BiomarkerSpeciesTissueExposure ConcentrationDurationObserved EffectReference
Acetylcholinesterase (AChE) Channa punctatus (Fish)BrainSub-lethal doses96 hSignificant decrease in activity[3]
Oreochromis niloticus (Fish)Brain0.48 μg/L96 h & 15 daysInhibition of activity[5]
RabbitErythrocytes0.1, 0.5, 1, 2.5, 5mM (in vitro)4 hSignificant decrease in activity[2]
Macrobrachium rosenbergii (Prawn)Whole post-larvae0.0165, 0.033, 0.066 μg/L12 daysSignificant inhibition of activity[6]
Oxidative Stress Biomarkers

This compound exposure has been consistently shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering the antioxidant defense systems in non-target organisms.[2][7][8] This can lead to cellular damage to lipids, proteins, and DNA.

BiomarkerSpeciesTissue/OrganExposure ConcentrationDurationObserved EffectReference
Catalase (CAT) RabbitErythrocytes0.1-5mM (in vitro)4 hSignificant decrease in activity[2]
RatKidneyNot specified3 weeksSignificant decrease in activity[7]
Cyprinus carpio (Fish)Gills, LiverSub-lethal45 daysIncreased activity[9]
Macrobrachium rosenbergii (Prawn)Whole post-larvae0.033, 0.066 μg/L12 daysSignificant decrease in activity[6]
Superoxide Dismutase (SOD) RabbitErythrocytes0.1-5mM (in vitro)4 hSignificant decrease in activity[2]
RatKidneyNot specified3 weeksSignificant decrease in activity[7]
Cyprinus carpio (Fish)Gills, LiverSub-lethal45 daysIncreased activity[9]
Glutathione S-Transferase (GST) RabbitErythrocytes0.1-5mM (in vitro)4 hSignificant decrease in activity[2]
RatKidneyNot specified3 weeksSignificant decrease in activity[7]
Cyprinus carpio (Fish)Gills, LiverSub-lethal45 daysInitial augmentation followed by reduction[9]
Malondialdehyde (MDA) / TBARS RabbitErythrocytes0.1-5mM (in vitro)4 hIncreased TBARS levels[2]
RatKidneyNot specified3 weeksIncreased MDA levels[7]
Cyprinus carpio (Fish)Gills, LiverSub-lethal45 daysMarkedly increased MDA levels[9]
Genotoxicity Biomarkers

Genotoxicity assessment is critical for understanding the potential long-term effects of this compound, including mutagenicity and carcinogenicity. Commonly used biomarkers include the micronucleus test, which detects chromosomal damage, and the comet assay, which measures DNA strand breaks.[10][11][12]

BiomarkerSpeciesCell TypeExposure ConcentrationDurationObserved EffectReference
Micronucleus (MN) Frequency Garra rufa (Fish)Erythrocytes0.005, 0.01, 0.05 µg/L36 hSignificantly increased frequency[10][11]
RatPeripheral Blood6.23 mg/kg21 daysSignificant increase in frequency[13]
Nuclear Abnormalities Gambusia affinis (Fish)ErythrocytesNot specifiedNot specifiedInduction of blebbed, lobed, and notched nuclei[14]
Chromosomal Aberrations Mystus gulio (Fish)Not specified6.4 ppbNot specifiedInduction of chromatid breaks, centromeric fusion, etc.[14]
DNA Damage (Comet Assay) HumanLymphocytes (in vitro)Not specifiedNot specifiedIncrease in comet tail length[12]
ZebrafishWhole-body tissue0.1 mg/L72 hIncreased 8-OHdG levels, indicating oxidative DNA damage[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.

  • Sample Preparation: Homogenize tissue samples (e.g., fish brain) in a cold phosphate buffer (0.1 M, pH 8.0). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.

  • Reagents:

    • 0.1 M Phosphate buffer (pH 8.0)

    • 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • 1.5 mM Acetylthiocholine iodide (ATCh)

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the sample supernatant.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCh solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, with readings taken every minute for 10-20 minutes.

  • Calculation: The rate of change in absorbance per minute (ΔAbs/min) is proportional to the AChE activity. Enzyme activity is typically expressed as units per milligram of protein.

Catalase (CAT) Activity Assay

This assay is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase, which is monitored by the decrease in absorbance at 240 nm.[10]

  • Sample Preparation: Homogenize tissue samples in a cold phosphate buffer (50 mM, pH 7.0) containing 0.5 mM EDTA. Centrifuge at 15,000 x g for 15 minutes at 4°C. Use the supernatant for the assay.

  • Reagents:

    • 50 mM Potassium phosphate buffer (pH 7.0) with 0.5 mM EDTA

    • 10 mM Hydrogen peroxide (H₂O₂) solution (prepared fresh in the phosphate buffer)

  • Assay Procedure:

    • In a quartz cuvette, add the tissue supernatant.

    • Initiate the reaction by adding the 10 mM H₂O₂ solution.

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer.

  • Calculation: CAT activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST. The product of this reaction can be measured spectrophotometrically at 340 nm.[6]

  • Sample Preparation: Homogenize tissue samples in a cold phosphate buffer (e.g., PBS, pH 6.5). Centrifuge to remove cellular debris. The supernatant is used for the assay.

  • Reagents:

    • Phosphate buffered saline (PBS), pH 6.5

    • 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

    • 100 mM Reduced glutathione (GSH)

  • Assay Procedure:

    • Prepare a reaction cocktail containing PBS, CDNB, and GSH.

    • Add the sample supernatant to a cuvette.

    • Initiate the reaction by adding the reaction cocktail.

    • Measure the increase in absorbance at 340 nm for 5 minutes.

  • Calculation: GST activity is calculated using the molar extinction coefficient of the CDNB-GSH conjugate and is expressed as units per milligram of protein.

Micronucleus Test in Fish Erythrocytes

This cytogenetic assay assesses chromosomal damage by quantifying the frequency of micronuclei in red blood cells.[10][11]

  • Sample Collection: Collect a small blood sample from the fish, typically from the caudal vein.

  • Smear Preparation: Prepare thin blood smears on clean microscope slides and allow them to air dry.

  • Fixation and Staining: Fix the smears in absolute methanol for 10 minutes. Stain the slides with a 10% Giemsa solution for 30 minutes.

  • Microscopic Analysis: Examine the slides under a light microscope at high magnification (e.g., 1000x). Score a predetermined number of erythrocytes (e.g., 2000) per fish for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are smaller than one-third of the main nucleus.

  • Data Expression: The frequency of micronucleated erythrocytes is expressed as the number of micronucleated cells per 1000 cells.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12]

  • Cell Preparation: Isolate cells from the target tissue (e.g., fish gills or liver) and prepare a single-cell suspension.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green). Visualize the comets using a fluorescence microscope.

  • Image Analysis: Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for biomarker validation.

Cyhalothrin_Oxidative_Stress_Pathway cluster_antioxidants Antioxidant Enzymes cluster_damage Damage Markers This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Antioxidant_Defense Antioxidant Defense System ROS->Antioxidant_Defense Overwhelms Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes SOD SOD CAT CAT GST GST Lipid_Peroxidation Lipid Peroxidation (MDA, TBARS) Protein_Oxidation Protein Oxidation (Protein Carbonyls) DNA_Damage DNA Damage (8-OHdG, Comet Assay)

Caption: this compound-induced oxidative stress pathway.

Biomarker_Validation_Workflow Exposure Exposure of Non-Target Species to this compound Sample_Collection Sample Collection (Tissues, Blood, etc.) Exposure->Sample_Collection Biomarker_Assays Biomarker Assays Sample_Collection->Biomarker_Assays Neurotoxicity Neurotoxicity (e.g., AChE) Biomarker_Assays->Neurotoxicity Oxidative_Stress Oxidative Stress (e.g., CAT, SOD, GST, MDA) Biomarker_Assays->Oxidative_Stress Genotoxicity Genotoxicity (e.g., Micronucleus, Comet Assay) Biomarker_Assays->Genotoxicity Data_Analysis Data Analysis and Statistical Evaluation Neurotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Genotoxicity->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

Caption: Experimental workflow for biomarker validation.

Conclusion

The biomarkers presented in this guide offer a robust toolkit for assessing the sublethal effects of this compound exposure in non-target species. Neurotoxicity biomarkers, particularly AChE inhibition, provide a direct link to the primary mode of action of this insecticide. Oxidative stress biomarkers offer a sensitive and early warning of cellular damage. Genotoxicity assays are crucial for evaluating the potential for long-term and heritable effects. The choice of biomarker will depend on the specific research question, the target species, and the available resources. For a comprehensive assessment, a battery of biomarkers from different categories is recommended.

References

Navigating the Landscape of Agricultural Pest Control: A Comparative Guide to Lambda-Cyhalothrin Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the development of agricultural pest management solutions, the quest for effective and sustainable insecticides is ongoing. Lambda-cyhalothrin, a potent synthetic pyrethroid, has long been a staple for its broad-spectrum activity and rapid knockdown of insect pests. However, the rise of insecticide resistance and increasing scrutiny of off-target effects have spurred the exploration and adoption of viable alternatives. This guide provides a comprehensive comparison of lambda-cyhalothrin with key alternative insecticides, supported by experimental data and detailed methodologies, to inform future research and development.

A Shift in Strategy: Moving Beyond Lambda-Cyhalothrin

The primary alternatives to lambda-cyhalothrin can be categorized into several classes, each with distinct modes of action and application profiles. This guide focuses on a representative selection:

  • Other Synthetic Pyrethroids: Deltamethrin, a closely related pyrethroid, offers a familiar yet distinct option.

  • Spinosyns: Spinosad, a fermentation product of a soil bacterium, represents a biologically-derived class of insecticides.

  • Microbial Insecticides: Bacillus thuringiensis (Bt), a bacterium that produces insecticidal proteins, is a cornerstone of biological pest control.

  • Botanical Insecticides: Azadirachtin, the active compound from the neem tree, provides a multi-faceted botanical approach.

Unraveling the Mechanisms: Signaling Pathways of Action

A deep understanding of the molecular interactions between an insecticide and its target is fundamental to overcoming resistance and designing next-generation pest control agents.

The Pyrethroid Pathway: A Focus on Sodium Channels

Lambda-cyhalothrin and other pyrethroids, such as deltamethrin, exert their neurotoxic effects by targeting the voltage-gated sodium channels of insect nerve cells.[1] They bind to the open state of these channels, locking them in a state of prolonged activation.[2] This leads to an uncontrolled influx of sodium ions, causing continuous nerve firing, which manifests as paralysis and ultimately, the death of the insect.[3]

Figure 1: Simplified signaling pathway for the mode of action of pyrethroid insecticides like lambda-cyhalothrin.

Spinosad's Dual Assault on the Nervous System

Spinosad, derived from the soil actinomycete Saccharopolyspora spinosa, presents a unique mode of action.[4] Its primary target is the nicotinic acetylcholine receptor (nAChR), where it binds at a site distinct from other nAChR-targeting insecticides like neonicotinoids.[5] This interaction leads to the persistent activation of the receptor.[6] Spinosad also exhibits secondary effects on GABA receptors.[4] This dual action results in neuronal hyperexcitation, causing involuntary muscle contractions, tremors, and eventual paralysis.[6]

Figure 2: Simplified signaling pathway illustrating the dual mode of action of spinosad.

The Precision of Bacillus thuringiensis (Bt)

Bacillus thuringiensis (Bt) is a microbial insecticide that produces crystalline (Cry) proteins with high specificity for certain insect orders. The insecticidal action is initiated upon ingestion of the Cry protein by a susceptible larva.[7] In the alkaline environment of the insect midgut, the Cry protein crystal dissolves and is cleaved by proteases into its active form.[8] This activated toxin then binds to specific receptors on the midgut epithelial cells, such as cadherin and aminopeptidase-N.[9] This binding triggers a cascade of events that culminates in the formation of pores in the cell membrane, leading to cell lysis and the death of the insect.[8][10]

Figure 3: Workflow illustrating the mode of action of Bacillus thuringiensis (Bt) Cry toxins.

The Multifaceted Strategy of Azadirachtin

Azadirachtin, a limonoid extracted from the neem tree (Azadirachta indica), employs a complex and multi-pronged attack on insect pests. It functions as an antifeedant, repellent, and a potent insect growth regulator. Its primary mode of action as a growth regulator is through the disruption of the insect's endocrine system. Azadirachtin's structure mimics that of the molting hormone, ecdysone, and it acts as an ecdysone antagonist.[11][12] It inhibits the synthesis and release of ecdysone, thereby disrupting the molting process, which can lead to developmental deformities and mortality.[7]

Figure 4: Logical relationships illustrating the multifaceted mode of action of azadirachtin.

Performance Under Pressure: Comparative Efficacy Data

The field and laboratory performance of these alternatives in comparison to lambda-cyhalothrin is a critical consideration. The following tables provide a synopsis of efficacy data against key agricultural pests. It is imperative to recognize that insecticide efficacy is influenced by numerous factors, including pest species, crop type, environmental conditions, and application techniques.

Table 1: Efficacy Against Lepidopteran Pests (e.g., Diamondback Moth, Plutella xylostella)

InsecticideActive IngredientApplication Rate (g a.i./ha)Pest Mortality (%)Citation
Lambda-cyhalothrinLambda-cyhalothrin1575-85[13]
SpinosadSpinosad2485-95[13]
Bacillus thuringiensisBt var. kurstakiVaries80-90[13]
DeltamethrinDeltamethrin12.570-80[14]

Table 2: Efficacy Against Sucking Pests (e.g., Aphids)

InsecticideActive IngredientApplication Rate (g a.i./ha)Pest Mortality (%)Citation
Lambda-cyhalothrinLambda-cyhalothrin1060-70[15]
AzadirachtinAzadirachtin2050-65[16]
DeltamethrinDeltamethrin7.555-65[17]

Table 3: Efficacy Against Thrips

InsecticideActive IngredientApplication RatePest Reduction (%)Citation
Lambda-cyhalothrinLambda-cyhalothrinNot Specified~70[18]
SpinosadSpinosad125 ml/ha>90[18]
AzadirachtinAzadirachtin1.00 ml/l~62[19]

Rigorous Evaluation: Standardized Experimental Protocols

The integrity of efficacy data is contingent upon robust and well-documented experimental methodologies. Below are representative protocols for laboratory and field-based insecticide evaluations.

Laboratory Bioassay: Leaf-Dip Method for Sucking Insects

This protocol is a standard method for determining the intrinsic toxicity of an insecticide to insects such as aphids.[20][21]

  • Objective: To determine the median lethal concentration (LC50) of an insecticide.

  • Methodology:

    • Insecticide Preparation: Serial dilutions of the test insecticide are prepared in an appropriate solvent (e.g., acetone) and then in water with a surfactant.

    • Leaf Treatment: Uniform leaf discs from the host plant are dipped in the insecticide solutions for a standardized duration (e.g., 10 seconds) and allowed to air dry.

    • Insect Exposure: A known number of synchronized adult insects are placed on the treated leaf discs within a petri dish containing a moist substrate.

    • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

    • Mortality Assessment: Mortality is recorded at set intervals (e.g., 24, 48, 72 hours).

    • Data Analysis: Mortality data, corrected for control mortality using Abbott's formula, is subjected to probit analysis to calculate LC50 values.[21]

Field Efficacy Trial: Randomized Complete Block Design

This protocol outlines a standard approach for evaluating insecticide performance under real-world agricultural conditions.[22][23]

  • Objective: To assess the field efficacy of an insecticide in reducing a target pest population and its impact on crop yield.

  • Methodology:

    • Experimental Layout: The trial is set up in a Randomized Complete Block Design (RCBD) with multiple replications of each treatment.

    • Treatments: Include the test insecticide(s) at various rates, a standard insecticide like lambda-cyhalothrin, and an untreated control.

    • Application: Insecticides are applied using calibrated equipment to ensure uniform coverage when pest populations reach a predetermined economic threshold.

    • Data Collection: Pest populations are sampled before and at regular intervals after application. Crop damage and yield are also assessed.

    • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[24][25]

The Path Forward: An Integrated Approach

The choice of an alternative to lambda-cyhalothrin is a multifaceted decision that must consider the target pest, crop, environmental impact, and the overarching principles of Integrated Pest Management (IPM).

  • Synthetic pyrethroids like deltamethrin can be effective but may be subject to cross-resistance.

  • Spinosad offers a novel mode of action, making it a valuable tool for resistance management.[3]

  • Bacillus thuringiensis provides highly specific control, preserving beneficial insect populations.

  • Azadirachtin 's multiple modes of action can help to slow the development of resistance.[12]

For the scientific community, the diverse mechanisms of these alternatives provide fertile ground for the discovery of new insecticidal compounds and the development of innovative and sustainable pest management strategies. A continued focus on comparative efficacy trials with transparent and detailed methodologies will be paramount in advancing the field of agricultural pest control.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cyhalothrin

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for laboratory professionals on the safe handling and disposal of Cyhalothrin, ensuring both personal safety and experimental integrity.

This compound is a synthetic pyrethroid insecticide widely used in agricultural and laboratory settings.[1] Due to its potential for toxicity, including skin and eye irritation, respiratory effects, and harm to the nervous system, strict adherence to safety protocols is paramount for all researchers, scientists, and drug development professionals.[2][3][4] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is the most critical step in mitigating exposure risks. The following table summarizes the required personal protective equipment when handling this compound. Always refer to the specific Safety Data Sheet (SDS) for the formulation you are using, as requirements may vary.[5][6]

Body Part Required PPE Material/Type Specification Key Considerations
Hands Chemical-resistant glovesNitrile rubber (0.4 mm), Chloroprene rubber (0.5 mm), or Butyl rubber (0.7 mm).[7]Do not use leather or cotton gloves.[8] Wash the outside of gloves before removal. For added protection, consider wearing disposable nitrile gloves underneath outer gloves.[5]
Eyes/Face Safety Goggles and/or Face ShieldTight-sealing, splash-proof safety goggles.[7] An industrial face shield with a forehead guard can be used for splash protection.[8]Must be worn when mixing, loading, or there is any risk of splashing.[5][8]
Body Chemical-resistant Coveralls or SuitOne- or two-piece suits made of materials like Tyvek, butyl rubber, neoprene, or PVC.[6][9][10]Should be loose-fitting and worn over personal clothing.[5][10] Pant legs should be worn outside of boots.[5]
Feet Chemical-resistant BootsBoots made of rubber or other chemical-resistant material.[8]Leather or canvas footwear is not appropriate as it can absorb the chemical.[5][8]
Respiratory RespiratorNIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (R, P, or HE).[11] A full-facepiece respirator offers both respiratory and eye protection.[6]Required when working in poorly ventilated areas or when there is a risk of inhaling aerosols, mists, or dust.[2][7]

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes the risk of accidental exposure and contamination. The following workflow should be implemented in your laboratory's standard operating procedures.

Pre-Handling Preparations
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound product in use.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area.[2][7] For laboratory settings, a certified chemical fume hood is required.[2][12]

  • Assemble all Materials: Gather all necessary equipment, including PPE, spill containment materials (absorbent pads, clay granules, etc.), and labeled waste containers before handling the chemical.[13]

  • Inspect PPE: Carefully inspect all PPE for any signs of damage, such as tears or cracks, before putting it on.[5] Ensure a proper fit.

  • Establish an Exclusion Zone: Clearly demarcate the work area and restrict access to authorized personnel only.

Handling Procedure
  • Don PPE: Put on all required PPE in the correct order (e.g., coveralls, then gloves, then eye protection).

  • Chemical Handling:

    • Always handle this compound below eye level to prevent splashes to the face.[8]

    • Use closed systems or containment technologies whenever possible to minimize open handling.[2][12]

    • Do not eat, drink, or smoke in the handling area.[2][7]

  • Post-Handling Decontamination:

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[14]

    • Remove PPE carefully to avoid self-contamination. Wash the outside of gloves before removing them.[5]

    • Remove contaminated clothing immediately and wash it separately from other laundry before reuse.[2][9][14]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15-20 minutes.[11] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[7][11] Remove contact lenses after the first 5 minutes, if present, and continue rinsing.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using inert absorbent materials like sand, earth, or vermiculite.[13] Collect the absorbed material into a labeled, sealed container for disposal.[11]

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste
  • Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.[13][14]

  • Do not contaminate water, food, or feed by storage or disposal.[13]

  • Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[15]

Container Disposal
  • Triple Rinse: For empty containers, triple rinse (or equivalent) promptly after emptying.[13][15]

    • Empty the remaining contents into the application equipment or a mix tank.

    • Fill the container ¼ full with water and recap.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a mix tank for later use or disposal.

    • Repeat this procedure two more times.[13]

  • Final Disposal: After rinsing, puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities.[15] Do not reuse empty containers.[14]

Contaminated PPE Disposal
  • Reusable PPE: Decontaminate reusable PPE, such as rubber boots and face shields, by washing with soap and water after each use.[8]

  • Disposable PPE: Place used disposable PPE (e.g., gloves, Tyvek suits) in a sealed plastic bag.

  • Properly cleaned PPE can typically be disposed of as regular garbage. However, if PPE is heavily contaminated, it must be disposed of as hazardous waste according to federal, state, and local regulations.[16]

IV. This compound Handling Workflow

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

Cyhalothrin_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_emergency Emergency Protocol prep1 Consult SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Handle Chemical (Below Eye Level) prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency Spill / Exposure Occurs handle1->emergency post1 Doff & Decontaminate Reusable PPE handle2->post1 handle2->emergency post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Waste (Chemical, PPE, Containers) post2->disp1 disp2 Triple Rinse Containers disp1->disp2 disp3 Dispose via Approved Hazardous Waste Stream disp2->disp3 emergency_action Follow First Aid & Spill Cleanup emergency->emergency_action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyhalothrin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyhalothrin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.